molecular formula C3H7NO B1311610 3-Oxetanamine CAS No. 21635-88-1

3-Oxetanamine

Cat. No.: B1311610
CAS No.: 21635-88-1
M. Wt: 73.09 g/mol
InChI Key: OJEOJUQOECNDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxetanamine is a useful research compound. Its molecular formula is C3H7NO and its molecular weight is 73.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c4-3-1-5-2-3/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEOJUQOECNDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431411
Record name 3-Oxetanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21635-88-1
Record name 3-Oxetanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21635-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminooxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Oxetanamine: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound (CAS No. 21635-88-1), a versatile heterocyclic amine that has garnered significant attention in medicinal chemistry. As a valuable building block, the incorporation of the this compound moiety can impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This document details its core properties, synthesis, and applications, offering practical insights for professionals in the field of drug discovery and development.

Core Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature with an ammonia-like odor.[1][3] It is a saturated four-membered heterocyclic compound featuring an oxetane ring with a primary amine substituent at the 3-position.[1] The inherent ring strain of the oxetane core enhances its reactivity, making it a useful intermediate in organic synthesis.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and its role in modifying the characteristics of larger drug molecules.

PropertyValueReference(s)
CAS Number 21635-88-1[4]
Molecular Formula C₃H₇NO[4]
Molecular Weight 73.09 g/mol [3]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 98.8 ± 33.0 °C at 760 mmHg[4]
Density 1.042 g/mL at 25 °C[3]
Flash Point 24.2 ± 18.6 °C / 54 °C[3][4]
Refractive Index (n20/D) 1.453[3]
pKa (Predicted) 7.00 ± 0.20[3]
Solubility Miscible with water and common organic solvents.[1][1][3]
Chemical Structure and Identifiers
IdentifierValueReference(s)
IUPAC Name Oxetan-3-amine[5]
Synonyms 3-Aminooxetane, Oxetan-3-ylamine[3]
SMILES NC1COC1[3][6]
InChI Key OJEOJUQOECNDND-UHFFFAOYSA-N[3][7]

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, often starting from precursors like 3-oxetanone or appropriately substituted propanediols. A common strategy involves the reduction of an azide or a related nitrogen-containing functional group.

Experimental Protocol: Synthesis from 3-Azidooxetane

This protocol describes a representative synthesis of this compound via the reduction of 3-azidooxetane. This method is advantageous due to the clean conversion and relatively mild conditions.

Materials:

  • 3-Azidooxetane

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a balloon filled with H₂

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-azidooxetane (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the alcohol solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting residue is crude this compound.

Experimental Protocol: Purification by Distillation

Due to its liquid nature and relatively low boiling point, vacuum distillation is an effective method for purifying crude this compound.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle or oil bath

  • Stir bar

Procedure:

  • Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Sample Loading: Transfer the crude this compound into the distillation flask containing a stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin stirring and gently heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 99 °C.[3]

  • Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before carefully releasing the vacuum. The purified this compound is obtained in the receiving flask.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Start 3-Azidooxetane Reaction Dissolve in Solvent (e.g., MeOH) Start->Reaction Catalyst Add Pd/C Catalyst Reaction->Catalyst Hydrogenation Hydrogenation (H₂ gas) Catalyst->Hydrogenation Monitor Monitor by TLC/LC-MS Hydrogenation->Monitor Workup Filter through Celite Monitor->Workup Concentrate Concentrate in vacuo Workup->Concentrate Crude Crude this compound Concentrate->Crude Distill Vacuum Distillation Crude->Distill Transfer Collect Collect Pure Fraction Distill->Collect Pure Pure this compound Collect->Pure

General workflow for this compound synthesis and purification.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is a highly sought-after scaffold in modern drug design.[2][8] It is often used as a bioisosteric replacement for less desirable functional groups, such as gem-dimethyl or carbonyl groups.[2][9] this compound, as a key building block, allows for the introduction of this valuable moiety into lead compounds.

Key Advantages of Incorporating the Oxetane Moiety:

  • Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance aqueous solubility and reduce lipophilicity (LogD), which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][10]

  • Enhanced Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, making it a suitable replacement for metabolically labile groups.[2][9]

  • Modulation of Basicity: The presence of the oxetane can influence the pKa of nearby amine groups, which is crucial for optimizing target binding and pharmacokinetic profiles.[8]

  • Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring provides three-dimensional character to molecules, which can lead to improved potency and selectivity for biological targets.[9]

Due to these benefits, this compound serves as an important intermediate in the development of therapeutics targeting a range of diseases, including central nervous system disorders, viral infections, and cancer, particularly in the synthesis of kinase inhibitors.[1][8]

Role as a Building Block in Kinase Inhibitors

In the development of kinase inhibitors, achieving selectivity and favorable drug-like properties is paramount. The this compound scaffold can be incorporated to interact with the hinge region of the kinase, modulate solubility, and occupy specific pockets within the ATP-binding site.

The diagram below illustrates a conceptual signaling pathway for a generic receptor tyrosine kinase (RTK) and how a hypothetical inhibitor, synthesized using a this compound building block, might function.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP ATP RTK->ATP Binds in Active Site Substrate Substrate Protein RTK->Substrate Catalyzes ADP ADP ATP->ADP Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Oxetane-Containing Kinase Inhibitor (derived from this compound) Inhibitor->RTK Blocks ATP Binding Site Ligand Growth Factor (Ligand) Ligand->RTK Binds

Conceptual RTK signaling and inhibition by an oxetane-based drug.

Safety and Handling

This compound is a flammable, corrosive, and acutely toxic substance that requires careful handling.[7]

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and appropriate laboratory clothing.[4]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Wash thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a freezer at -20°C under an inert atmosphere.[3][6] It is sensitive to air.[3]

  • Conditions to Avoid: Keep away from heat, flames, sparks, and oxidizing agents.[4]

  • First Aid:

    • Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[4]

    • Ingestion: Wash out mouth with water and seek immediate medical attention.[4]

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, its structure allows for predictable spectroscopic features based on its functional groups: a secondary ether (oxetane ring) and a primary amine.

Experimental Protocol: Acquiring Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if using an aprotic solvent.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, the chemical shifts for protons on the oxetane ring adjacent to the oxygen are expected around 4.5-5.0 ppm, while the proton at the C3 position will be further upfield.[12] The N-H protons will appear as a broad singlet, and their chemical shift is concentration-dependent.[13] For ¹³C NMR, carbons attached to the nitrogen and oxygen will be deshielded and appear in the 40-70 ppm range.[13]

Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Expected Absorptions:

    • N-H Stretch: A characteristic pair of peaks for the primary amine will appear in the 3300-3500 cm⁻¹ region.[13]

    • C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

    • N-H Bend (Scissoring): A strong absorption around 1550-1650 cm⁻¹ is expected.[13]

    • C-O Stretch: A strong band corresponding to the cyclic ether C-O stretching should appear in the 1000-1250 cm⁻¹ region.[13]

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Expected Results: In ESI positive mode, the protonated molecule [M+H]⁺ would be observed at m/z = 74.09. In EI, the molecular ion peak [M]⁺• would be at m/z = 73.09. Common fragmentation patterns would involve the loss of amine or ring opening.

References

3-Oxetanamine: A Technical Overview of its Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxetanamine is a saturated heterocyclic compound featuring a four-membered oxetane ring substituted with an amino group. The strained oxetane ring makes it a unique and increasingly important building block in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, while also influencing conformation and biological activity. This document provides a detailed technical guide on the structure, chemical properties, and synthetic methodologies related to this compound.

Chemical Structure and Formula

This compound, also known as 3-aminooxetane, is characterized by a central four-membered ring containing one oxygen and three carbon atoms. An amino group (-NH₂) is attached to the carbon atom at the 3-position.

  • Chemical Formula: C₃H₇NO

  • IUPAC Name: oxetan-3-amine[1]

  • SMILES: C1C(CO1)N[1]

  • InChI Key: OJEOJUQOECNDND-UHFFFAOYSA-N[1]

The relationship between the molecular formula and the structure is illustrated below. The formula accounts for 3 Carbon atoms, 7 Hydrogen atoms, 1 Nitrogen atom, and 1 Oxygen atom, which are arranged to form the strained heterocyclic amine.

Caption: Structural representation and chemical formula of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Weight 73.09 g/mol
Appearance Colorless to pale yellow liquid[2]
Density 1.042 g/mL at 25 °C[2]
Boiling Point 98.8 ± 33.0 °C at 760 mmHg[3]
Flash Point 54 °C (130 °F)[2]
Refractive Index (n20/D) 1.453[2]
pKa 7.00 ± 0.20 (Predicted)[2]

Spectroscopic Data (Predicted)

Spectroscopy Feature Predicted Chemical Shift / Frequency Notes
¹H NMR -CH₂-O-~4.6 ppmProtons adjacent to the ring oxygen are deshielded and appear downfield.
-CH(N)-~3.5-4.0 ppmThe methine proton attached to both a carbon and the nitrogen.
-NH₂~1.5-3.0 ppm (variable)Broad signal, position is concentration and solvent dependent. Disappears upon D₂O exchange.
¹³C NMR -CH₂-O-~75-80 ppmCarbons bonded to the electronegative oxygen atom are significantly deshielded.
-CH(N)-~40-50 ppmThe carbon bearing the amino group.
IR Spectroscopy N-H Stretch3400-3250 cm⁻¹ (two bands)Characteristic of a primary amine (asymmetric and symmetric stretching).[4]
N-H Bend (Scissoring)1650-1580 cm⁻¹Characteristic of a primary amine.[4]
C-O Stretch (Ether)~1100 cm⁻¹Strong band typical for cyclic ethers.
C-N Stretch1250–1020 cm⁻¹For aliphatic amines.[4]
N-H Wag910-665 cm⁻¹Broad absorption characteristic of primary amines.[4]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reductive amination of its precursor, oxetan-3-one. The overall synthetic strategy involves two key stages: the synthesis of oxetan-3-one and its subsequent conversion to this compound.

Part 1: Synthesis of the Precursor, Oxetan-3-one

Oxetan-3-one is a strained cyclic ketone that serves as the crucial starting material. Several methods exist for its synthesis, with a modern approach being a gold-catalyzed one-step reaction from propargyl alcohol.

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one

This method provides an efficient route from a readily available starting material.

  • Materials:

    • Propargyl alcohol

    • (Ph₃P)AuCl (Triphenylphosphinegold(I) chloride)

    • AgOTf (Silver trifluoromethanesulfonate)

    • 3,5-Dichloropyridine N-oxide (oxidant)

    • Dioxane/Water (10:1 mixture)

  • Procedure:

    • To a reaction vessel, add propargyl alcohol (1.0 mmol), 3,5-Dichloropyridine N-oxide (1.5 mmol), (Ph₃P)AuCl (0.025 mmol), and AgOTf (0.025 mmol).

    • Add 5 mL of a 10:1 mixture of dioxane and water.

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

    • Upon completion (monitored by TLC or GC-MS), filter the reaction mixture through a short pad of silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield oxetan-3-one.

Part 2: Reductive Amination of Oxetan-3-one

This protocol describes the conversion of oxetan-3-one to this compound using ammonia. A key challenge is the potential for the reducing agent to reduce the ketone to oxetan-3-ol before imine formation. The choice of reducing agent and reaction conditions is critical to maximize the yield of the desired amine.

reductive_amination start Oxetan-3-one intermediate Iminium Ion Intermediate (Unstable) start->intermediate Imination byproduct Oxetan-3-ol (Side Product) start->byproduct Direct Ketone Reduction reagents 1. Ammonia (NH₃) 2. Reducing Agent reagents->intermediate product This compound reagents->product intermediate->product Reduction

Caption: Workflow for the reductive amination of oxetan-3-one.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Oxetan-3-one

    • Ammonia (e.g., 7N solution in Methanol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

    • Acetic Acid (optional, for pH control)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve oxetan-3-one (1.0 eq) in the chosen anhydrous solvent (e.g., Methanol).

    • Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) to the flask.

    • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate. The pH can be adjusted to ~5-6 with acetic acid to facilitate this step.

    • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise over 30 minutes, ensuring the temperature remains low. NaBH(OAc)₃ is often preferred as it is milder and more selective for the iminium ion over the ketone.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude product by distillation or column chromatography on silica gel to yield pure this compound.

References

3-Oxetanamine (CAS: 21635-88-1): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-Oxetanamine is a saturated four-membered heterocyclic amine that has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties, including a strained ring system and the ability to act as a hydrogen bond acceptor and donor, make it a valuable building block for the design of novel therapeutic agents. The oxetane motif can impart improved aqueous solubility, metabolic stability, and lipophilicity while modulating the basicity of adjacent functional groups.[1][2][3] This guide provides a comprehensive overview of the core technical information required by researchers, scientists, and drug development professionals working with this compound.

Physicochemical and Safety Data

Accurate physicochemical and safety data are paramount for the effective and safe handling and application of this compound in a research setting.

Physicochemical Properties

The properties of this compound and its commonly used hydrochloride salt are summarized below. The oxetane ring is a polar, sp3-rich motif that can serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties.[1][2]

PropertyThis compoundThis compound HClSource(s)
CAS Number 21635-88-1491588-41-1[4][5]
Molecular Formula C₃H₇NOC₃H₈ClNO[6]
Molecular Weight 73.09 g/mol 109.55 g/mol [7]
Appearance Colorless to light yellow liquidWhite solid[8][9]
Boiling Point 98.8 - 99 °C149.3 °C at 760 mmHg[8][10]
Melting Point N/ANot explicitly found, but is a solid at room temperature.
Density ~1.042 g/mL at 25 °CNot available[8]
pKa (Predicted) 7.00 ± 0.20Not applicable[8]
Water Solubility Slightly solubleSoluble[4][8]
Safety Information

This compound is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Hazard CategoryGHS PictogramsHazard and Precautionary Statements
Flammability 🔥H226: Flammable liquid and vapour. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Corrosivity/Eye Damage CorrosionH318: Causes serious eye damage. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity Skull and crossbonesH301: Toxic if swallowed. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin Irritation Exclamation markH315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection.

Applications in Medicinal Chemistry and Drug Development

The incorporation of the this compound scaffold into drug candidates has proven to be a successful strategy for optimizing pharmacokinetic and pharmacodynamic properties. The oxetane ring's conformational rigidity and polarity can enhance binding to biological targets and improve metabolic stability.

A prominent application is its use in the development of kinase inhibitors. The oxetane moiety is often introduced to modulate the basicity of a nearby amine, which can reduce off-target effects, such as hERG inhibition, while improving solubility and cell permeability.[11]

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

Several clinical and preclinical BTK inhibitors utilize an oxetane moiety to fine-tune their properties. For example, in the development of the BTK inhibitor rilzabrutinib , the oxetane was introduced on a piperazine substituent to modulate basicity, which was critical for maintaining high solubility and permeability while minimizing efflux.[11]

The following diagram illustrates the general principle of how a this compound-derived drug molecule can inhibit a kinase signaling pathway.

G cluster_0 Drug-Target Interaction cluster_1 Signaling Cascade Drug Rilzabrutinib (contains this compound derived moiety) BTK Bruton's Tyrosine Kinase (BTK) Drug->BTK Covalent Inhibition pSubstrate Phosphorylated Substrate BTK->pSubstrate Phosphorylation ATP ATP ATP->BTK binds active site Substrate Signaling Substrate Substrate->BTK binds Downstream Downstream Signaling (e.g., NF-κB, MAPK pathways) pSubstrate->Downstream Response Cellular Response (e.g., B-cell proliferation, cytokine release) Downstream->Response

Caption: Inhibition of the BTK signaling pathway by Rilzabrutinib.

Experimental Protocols

A common and crucial reaction involving this compound in drug discovery is its N-acylation to form amide bonds, linking the oxetane scaffold to other parts of a molecule.

Detailed Protocol: N-Acylation of this compound

This protocol describes a general procedure for the synthesis of an N-(oxetan-3-yl)amide from a carboxylic acid.

G cluster_0 1. Reagent Preparation cluster_1 2. Reaction cluster_2 3. Work-up cluster_3 4. Purification & Analysis Oxetanamine This compound (1.0 eq) Reaction_Vessel Inert Atmosphere (N2 or Ar) Stir at 0 °C to RT Oxetanamine->Reaction_Vessel Carboxylic_Acid R-COOH (1.1 eq) Carboxylic_Acid->Reaction_Vessel Coupling_Agent Coupling Agent (e.g., HATU, 1.2 eq) Coupling_Agent->Reaction_Vessel Base Amine Base (e.g., DIPEA, 2.0 eq) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF or DCM) Solvent->Reaction_Vessel Quench Quench with H2O Reaction_Vessel->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Analyze Product (LCMS, NMR) Purify->Analyze

References

The Ascendant Trajectory of 3-Aminooxetane Derivatives in Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacological profiles of drug candidates. Among these, the 3-aminooxetane motif has garnered significant attention from researchers, scientists, and drug development professionals. This technical guide delves into the core biological activities of 3-aminooxetane derivatives, presenting key quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action to provide a comprehensive resource for professionals in the field.

The unique structural and electronic properties of the 3-aminooxetane ring—a four-membered ether containing an amino group at the 3-position—confer a range of desirable attributes to parent molecules. These include improved aqueous solubility, enhanced metabolic stability, and a reduction in the basicity of the amino group, all of which are critical parameters in the design of effective and safe therapeutics.[1][2] Consequently, this versatile building block has been successfully integrated into a variety of drug discovery programs, leading to the development of clinical candidates for treating a spectrum of diseases, notably cancer and neurological disorders.[3][4]

Quantitative Analysis of Biological Activity

The potency and selectivity of 3-aminooxetane derivatives have been quantified against various biological targets, particularly protein kinases, which are pivotal regulators of cellular processes and frequently implicated in disease. The following tables summarize the inhibitory activities of key 3-aminooxetane-containing compounds that have progressed to clinical investigation.

Table 1: Inhibitory Activity of Crenolanib (CP-868,596) Against Class III Receptor Tyrosine Kinases

Target KinaseIC50 (nM)Kd (nM)
FLT340.74
PDGFRα112.1
PDGFRβ3.23.2

Data compiled from references[1][5][6]. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Kd (dissociation constant) values indicate the binding affinity of the compound to the target.

Table 2: Inhibitory Activity of GDC-0349 Against mTOR Kinase

Target KinaseKi (nM)
mTOR3.8

Data from reference[7][8]. Ki (inhibition constant) is a measure of the inhibitor's potency.

Key Signaling Pathways and Mechanisms of Action

3-Aminooxetane derivatives often exert their therapeutic effects by modulating critical intracellular signaling pathways. A prominent example is the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[9] The compound GDC-0349 is a potent and selective ATP-competitive inhibitor of mTOR, a key kinase in this pathway.[4][7]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 GDC0349 GDC-0349 (3-aminooxetane derivative) GDC0349->mTORC1 Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation PTEN PTEN PTEN->PIP3

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of GDC-0349.

Experimental Protocols

The biological evaluation of 3-aminooxetane derivatives involves a suite of standardized assays to determine their efficacy and mechanism of action. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (FLT3)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[3][10][11][12]

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase substrate (e.g., AXLtide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • Microplate reader (luminescence)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the test compound or vehicle (DMSO) control.

  • Add the FLT3 enzyme to each well and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14][15][16]

Materials:

  • Human cancer cell line (e.g., MV4-11 for FLT3 inhibitors)

  • Cell culture medium and supplements

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader (absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[2][7][17][18][19][20][21][22]

Workflow for Target Engagement Confirmation:

CETSA_Workflow Start Start: Treat cells with compound or vehicle Heat Heat Challenge: Apply temperature gradient Start->Heat Lysis Cell Lysis: Release cellular proteins Heat->Lysis Separation Separation: Centrifuge to pellet aggregated proteins Lysis->Separation Analysis Analysis: Quantify soluble target protein (e.g., Western Blot) Separation->Analysis End End: Generate melt curves and determine Tm shift Analysis->End

Figure 2: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Conclusion

The strategic incorporation of the 3-aminooxetane moiety has proven to be a highly effective strategy in modern drug discovery. The favorable physicochemical properties imparted by this unique scaffold have led to the development of potent and selective clinical candidates targeting critical disease pathways. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to leverage the potential of 3-aminooxetane derivatives in their own therapeutic programs. As our understanding of the biological activities of these compounds continues to expand, so too will their impact on the future of medicine.

References

role of the oxetane motif in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Oxetane Motif in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of physicochemical properties—polarity, metabolic stability, and three-dimensionality—provides a powerful toolkit for addressing pervasive challenges in drug design. This guide explores the strategic application of the oxetane motif as a bioisosteric replacement for common functional groups, its quantifiable impact on pharmacokinetic profiles, and its successful incorporation into clinical and preclinical drug candidates. Detailed synthetic and analytical protocols are provided to facilitate its practical application in drug discovery programs.

The Oxetane Motif as a Strategic Bioisostere

A primary role of the oxetane motif is as a bioisostere—a substituent that retains similar physical or chemical properties to the group it replaces, leading to comparable biological activity. Oxetanes are most frequently employed as surrogates for gem-dimethyl and carbonyl groups.[1][2]

  • As a gem-Dimethyl Isostere : The replacement of a gem-dimethyl group with an oxetane introduces polarity and a hydrogen bond acceptor while occupying a similar molecular volume.[1][2] This strategic swap can disrupt undesirable lipophilic interactions, block metabolically labile sites, and significantly improve aqueous solubility without increasing molecular weight.[3][4]

  • As a Carbonyl Isostere : The oxetane ring mimics the dipole moment and hydrogen-bonding capacity of a carbonyl group but is generally more resistant to metabolic reduction and less susceptible to nucleophilic attack.[4][5] This can enhance metabolic stability and circumvent issues related to the epimerization of adjacent stereocenters.[1][4]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of an oxetane can profoundly and predictably alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. These improvements are critical for advancing lead compounds into viable drug candidates.

Key Physicochemical Improvements:
  • Aqueous Solubility : By introducing polarity, oxetanes can significantly enhance aqueous solubility. This effect is context-dependent but can range from a modest 4-fold to a remarkable 4000-fold increase.[1]

  • Lipophilicity (LogD) : An oxetane-containing molecule is typically less lipophilic than its corresponding gem-dimethyl analogue, which can lead to a more favorable ADME profile.[4][6]

  • Metabolic Stability : The oxetane ring is generally robust and can shield adjacent sites from metabolism by cytochrome P450 (CYP) enzymes.[1][7] This often results in lower intrinsic clearance (CLint) and a longer half-life.[1][4]

  • Basicity (pKa) : The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly reduce the basicity of proximal amines. Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units, which can be crucial for optimizing cell permeability and reducing off-target effects like hERG inhibition.[3]

Data Presentation

The following tables summarize quantitative data from matched-pair analyses, comparing oxetane-containing compounds with their direct structural analogs.

Table 1: Comparative Physicochemical Properties of Oxetane vs. Carbonyl Analogues

Compound PairAnalogue StructureProperty of AnalogueOxetane StructureProperty of OxetaneFold Improvement / ChangeReference(s)
Pair 1 Piperidone AnaloguepKa: 7.7LogD7.4: 1.4CLint (h): 170 min⁻¹/(mg/L)Oxetane AnaloguepKa: 8.9LogD7.4: 1.0CLint (h): 50 min⁻¹/(mg/L)LogD ↓ by 0.4 CLint ↓ by 3.4x [6]
Pair 2 ThalidomideRacemizes in plasmaSolubility: 50 µg/mLOxetanothalidomideStable to racemizationSolubility: 140 µg/mL2.8x ↑ in Solubility [1]
Pair 3 Indole KetoneLogD: 3.5Indole OxetaneLogD: 4.08LogD ↑ by 0.58[8]

Table 2: Comparative Metabolic Stability of Oxetane vs. Other Aliphatic Analogues

Compound PairAnalogue StructureAnalogue CLint (µL/min/mg protein)Oxetane StructureOxetane CLint (µL/min/mg protein)Fold ImprovementReference(s)
Pair 4 gem-Dimethyl Analogue> 293 (High Clearance)3,3-Dimethyl Oxetane Analogue25.9 (Low Clearance)> 11.3x[1][7]
Pair 5 Isopropyl Analogue227 (High Clearance)N-oxetan-3-yl Analogue< 5 (Low Clearance)> 45x[1]

Applications in Drug Discovery: Case Studies & Signaling Pathways

The utility of the oxetane motif is best illustrated through its application in active drug discovery programs targeting critical disease pathways.

Case Study 1: mTOR Inhibition in Cancer (GDC-0349)

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer.[9][10] The clinical candidate GDC-0349, an mTOR inhibitor, incorporates an oxetane moiety to improve its drug-like properties. The oxetane was introduced to reduce pKa and hERG inhibition while maintaining low time-dependent inhibition of CYP enzymes and significantly reducing plasma clearance compared to its predecessors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes GDC0349 GDC-0349 (Oxetane Inhibitor) GDC0349->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Inhibits GF Growth Factor GF->RTK Activates

PI3K-Akt-mTOR signaling and the inhibitory action of GDC-0349.
Case Study 2: BTK Inhibition in Autoimmune Disease (Fenebrutinib)

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, making it a critical target for autoimmune diseases and B-cell malignancies.[11][12] In the development of the BTK inhibitor fenebrutinib, an oxetane was introduced on a piperazine ring. This modification successfully lowered the piperazine's pKa from 7.8 to 6.3, which was critical for improving selectivity and overcoming hepatotoxicity issues observed in earlier analogues.[9]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates NFkB NF-κB Activation PLCG2->NFkB Leads to Fenebrutinib Fenebrutinib (Oxetane Inhibitor) Fenebrutinib->BTK Inhibits Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Binds

Simplified B-Cell Receptor (BCR) signaling via BTK.
Case Study 3: IDO1 Inhibition in Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is often overexpressed in the tumor microenvironment.[13][14] It depletes the essential amino acid tryptophan, producing kynurenine. This process suppresses the function of effector T-cells and promotes the activity of regulatory T-cells, allowing cancer cells to evade the immune system.[15][16] Several oxetane-containing IDO1 inhibitors have been developed, where the oxetane motif was shown to improve potency, solubility, metabolic stability, and off-target profiles compared to cyclobutane or hydroxymethyl analogues.

IDO1_Pathway IDO1 IDO1 Enzyme (in Tumor Cell) Kynurenine Kynurenine (Metabolite) IDO1->Kynurenine Catalyzes Tryptophan Tryptophan (Essential Amino Acid) Tryptophan->IDO1 TCell Effector T-Cell Tryptophan->TCell Required for Activation Kynurenine->TCell Inhibits (via GCN2/mTOR) Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Activity ImmuneEvasion Tumor Immune Evasion TCell->ImmuneEvasion Prevents Treg->ImmuneEvasion Promotes OxetaneIDO1i Oxetane-based IDO1 Inhibitor OxetaneIDO1i->IDO1 Inhibits

The immunosuppressive IDO1 pathway in cancer.

Synthetic Strategies & Experimental Protocols

The successful incorporation of oxetanes into drug candidates relies on robust and scalable synthetic methods.

Common Synthetic Routes

The most prevalent method for constructing the oxetane ring is the intramolecular Williamson etherification of a 1,3-diol precursor.[15] Another key strategy involves the derivatization of commercially available building blocks like oxetan-3-one.[1][17]

Oxetane_Synthesis_Workflow start Select Starting Material diol 1,3-Diol start->diol oxetanone Oxetan-3-one start->oxetanone activation Mono-activation (e.g., Tosylation) diol->activation derivatization Derivatization (e.g., Reductive Amination) oxetanone->derivatization cyclization Intramolecular Cyclization (Base) activation->cyclization product Functionalized Oxetane cyclization->product derivatization->product

General workflows for oxetane synthesis.
Protocol 1: Williamson Etherification for 3,3-Disubstituted Oxetanes

This protocol describes a typical two-step synthesis of a 3,3-disubstituted oxetane from a corresponding 1,3-propanediol.[15]

  • Activation (Tosylation of Diol) :

    • Dissolve the 3,3-disubstituted 1,3-propanediol (1.0 eq) in pyridine or dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir and slowly warm to room temperature overnight.

    • Quench the reaction with the slow addition of water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylated diol. Purify by column chromatography if necessary.

  • Cyclization :

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) in anhydrous tetrahydrofuran (THF) in a dry flask under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C.

    • Dissolve the mono-tosylated diol (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the NaH suspension.

    • Allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to 0 °C and carefully quench by the slow dropwise addition of water.

    • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to afford the crude oxetane.

    • Purify by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with Oxetan-3-one

This protocol describes the synthesis of a 3-amino-oxetane derivative, a common building block.[1][18]

  • Reaction Setup :

    • To a solution of the primary or secondary amine (1.0 eq) and oxetan-3-one (1.1 eq) in dichloroethane (DCE) or methanol, add acetic acid (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

  • Reduction :

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours until completion (monitored by LC-MS).

  • Workup and Purification :

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-oxetane.

Experimental Evaluation Protocols

Evaluating the impact of the oxetane motif requires a standard suite of in vitro ADME assays.[19][20]

ADME_Workflow Compound Test Compound (DMSO Stock) Solubility Kinetic Solubility Assay Compound->Solubility Metabolism Microsomal Stability Assay Compound->Metabolism Toxicity hERG Inhibition Assay Compound->Toxicity Permeability Permeability (e.g., PAMPA) Compound->Permeability Analysis Data Analysis & Candidate Selection Solubility->Analysis Metabolism->Analysis Toxicity->Analysis Permeability->Analysis

Typical workflow for in vitro ADME profiling.
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes.[21][22][23]

  • Preparation :

    • Prepare test compound stock solutions (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM) in buffer.

    • Thaw pooled liver microsomes (human or other species) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation :

    • In a 96-well plate, pre-warm the microsomal solution and the test compound working solution at 37 °C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final test compound concentration is typically 1 µM.

    • Incubate the plate at 37 °C with gentle shaking.

  • Termination and Analysis :

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the percentage of compound remaining at each time point, determine the half-life (t½), and calculate the intrinsic clearance (CLint).

Protocol 4: Kinetic Aqueous Solubility Assay

This high-throughput assay determines the solubility of a compound from a DMSO stock.[24][25][26]

  • Preparation :

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • In a 96-well plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the appropriate wells.

  • Incubation :

    • Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final concentration (e.g., 98 µL for a final concentration of 200 µM with 2% DMSO).

    • Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.

  • Separation and Quantification :

    • Filter the samples using a 96-well filter plate (e.g., 0.45 µm) by centrifugation or vacuum to separate any precipitated solid from the saturated solution.

    • Transfer the filtrate to a new UV-transparent 96-well plate.

    • Quantify the concentration of the dissolved compound in the filtrate using a plate reader (UV absorbance) or by LC-MS/MS against a standard curve prepared in the same buffer/DMSO mixture.

    • The measured concentration is reported as the kinetic solubility.

Protocol 5: hERG Inhibition Assay (Automated Patch Clamp)

This assay evaluates a compound's potential for cardiac liability by measuring inhibition of the hERG potassium channel.[27][28][29]

  • Cell Preparation :

    • Use a stable cell line expressing the human hERG channel (e.g., CHO or HEK293 cells).

    • Culture cells to 70-90% confluency. On the day of the experiment, detach the cells to create a single-cell suspension in an appropriate extracellular solution.

  • Automated Patch Clamp Procedure :

    • Utilize an automated patch-clamp system (e.g., QPatch, IonFlux, or Patchliner).

    • Load the cell suspension, intracellular solution, extracellular solution, and test compounds (prepared in serial dilutions) onto the instrument.

    • The instrument will automatically capture single cells, form gigaseals, and establish a whole-cell recording configuration.

  • Data Acquisition and Analysis :

    • Apply a specific voltage-clamp protocol to elicit hERG tail currents.

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

    • Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline (vehicle control).

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value, which represents the concentration at which the compound inhibits 50% of the hERG channel current.

Conclusion and Future Outlook

The oxetane motif has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to predictably and favorably modulate key physicochemical properties has proven instrumental in advancing numerous compounds through the drug discovery pipeline. While synthetic accessibility was once a limitation, the development of robust synthetic routes and the commercial availability of key building blocks have made its incorporation more routine. Future work will likely focus on exploring novel, more complex oxetane scaffolds and further quantifying their influence on drug-target interactions and ADME properties, solidifying their role in the design of next-generation therapeutics.

References

3-Oxetanamine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs to optimize the physicochemical and pharmacokinetic properties of drug candidates is a paramount challenge. Among the emerging classes of heterocyclic building blocks, 3-oxetanamine has garnered significant attention for its unique conformational constraints and favorable electronic properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, key physicochemical properties, and its expanding role as a versatile building block in drug discovery. The strategic application of this scaffold can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also serving as a valuable bioisostere for commonly employed functional groups.[1][2]

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature, characterized by a four-membered heterocyclic ring containing an oxygen atom and an amino group at the 3-position.[3] This unique structural arrangement imparts a desirable combination of properties, including a low molecular weight, high polarity, and a distinct three-dimensional character.[4][5] The inherent ring strain of the oxetane core contributes to its reactivity as a synthetic building block.[3]

A summary of its key physicochemical properties is presented in the table below:

PropertyValueReference
CAS Number 21635-88-1[6]
Molecular Formula C₃H₇NO[6][7][8]
Molecular Weight 73.09 g/mol [6][7][8]
Boiling Point 99 °C[6]
Density 1.042 g/mL at 25 °C[6]
Refractive Index n20/D 1.453[6]
Flash Point 54 °C[6]
pKa 7.00 ± 0.20 (Predicted)[6]
Water Solubility Slightly soluble[6][9]

This compound as a Bioisostere

One of the most compelling applications of this compound in drug discovery is its role as a bioisostere for the gem-dimethyl and carbonyl groups.[1] The oxetane unit can effectively mimic the spatial arrangement of these common functionalities while introducing beneficial modifications to the overall molecular properties.

G cluster_0 Common Drug Moieties cluster_1 Bioisosteric Replacement gem_dimethyl gem-Dimethyl (Lipophilic, Metabolically susceptible) oxetanamine This compound (Polar, H-bond acceptor/donor, Metabolically stable, Improved solubility) gem_dimethyl->oxetanamine Improves lipophilicity & metabolic stability carbonyl Carbonyl (Polar, H-bond acceptor, Metabolically labile) carbonyl->oxetanamine Enhances metabolic stability & modulates basicity

The replacement of a gem-dimethyl group with a 3-substituted oxetane can lead to a decrease in lipophilicity and an increase in metabolic stability.[1] When substituting a carbonyl group, the oxetane ring maintains polarity and hydrogen bond accepting capabilities but often enhances metabolic robustness.[2] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity of the adjacent nitrogen, which can be advantageous for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[2][10]

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a topic of significant interest, with several methodologies developed to access this valuable building block. Common synthetic strategies often involve the use of oxetan-3-one as a key intermediate.

Experimental Protocol: Reductive Amination of Oxetan-3-one

A prevalent method for the synthesis of 3-substituted oxetanamines is the reductive amination of oxetan-3-one. This two-step, one-pot procedure is versatile and can be adapted for a wide range of primary and secondary amines.

Materials:

  • Oxetan-3-one

  • Desired primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve oxetan-3-one (1.0 eq) and the desired amine (1.0-1.2 eq) in the chosen anhydrous solvent (DCE or THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine. A catalytic amount of acetic acid can be added to promote this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic, and cooling may be necessary.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G

Applications in Drug Discovery

The incorporation of the this compound moiety has proven to be a successful strategy in numerous drug discovery programs. Its ability to fine-tune physicochemical properties has led to the development of clinical candidates with improved "drug-like" characteristics.[2] The introduction of the oxetane ring has been shown to decrease lipophilicity (logD), increase metabolic stability, and reduce off-target effects, such as hERG ion channel binding.[11]

Impact on Pharmacokinetic Properties

The following table summarizes the general effects of incorporating a this compound motif in place of other common functionalities on key pharmacokinetic parameters.

ParameterImpact of this compound IncorporationRationale
Aqueous Solubility Generally IncreasedThe polar nature of the oxetane ring enhances interactions with water.[4][5]
Lipophilicity (logD) Generally DecreasedReplacement of lipophilic groups like gem-dimethyl with the more polar oxetane.[11]
Metabolic Stability Generally IncreasedThe oxetane ring is often more resistant to metabolic degradation compared to other functionalities.[1]
Plasma Protein Binding Generally DecreasedThe reduction in lipophilicity can lead to lower binding to plasma proteins.[11]
Basicity (pKa) Modulated (Often Decreased)The inductive electron-withdrawing effect of the oxetane oxygen can lower the pKa of the amine.[2][10]

Conclusion

This compound has emerged as a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of physicochemical properties allows for the strategic optimization of drug candidates, addressing common challenges in drug development such as poor solubility and metabolic instability. The ability of the this compound scaffold to act as a bioisostere for gem-dimethyl and carbonyl groups provides a valuable strategy for lead optimization. As synthetic methodologies for accessing diverse oxetane derivatives continue to expand, the application of this valuable heterocyclic motif in the design of novel therapeutics is expected to grow, paving the way for the development of safer and more effective medicines.

References

The Physicochemical Properties of 3-Substituted Oxetanes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique combination of properties, including polarity, metabolic stability, and a three-dimensional profile, makes it an attractive bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1][2] In particular, 3-substituted oxetanes have garnered significant attention as they can be readily synthesized and often lead to favorable changes in the physicochemical properties of drug candidates, without introducing a new chiral center.[3]

This technical guide provides an in-depth overview of the core physicochemical properties of 3-substituted oxetanes, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate a deeper understanding of how this versatile scaffold can be leveraged to optimize drug-like properties.

Key Physicochemical Properties of 3-Substituted Oxetanes

The incorporation of a 3-substituted oxetane ring into a molecule can profoundly influence its lipophilicity, solubility, basicity (pKa) of nearby functional groups, and metabolic stability. These parameters are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, ultimately impacting its efficacy and safety.

Lipophilicity (LogP/LogD)

The oxetane moiety is significantly more polar than a gem-dimethyl group, to which it is sterically analogous.[4] This generally leads to a reduction in lipophilicity (lower LogP or LogD) when a gem-dimethyl group is replaced by a 3,3-disubstituted oxetane.[5] This reduction in lipophilicity can be advantageous for improving aqueous solubility and reducing off-target effects.[6] However, the effect on lipophilicity when replacing a carbonyl group is less predictable and can be context-dependent.[4]

Table 1: Comparison of Lipophilicity (cLogP/LogD) for Matched Pairs

Compound PairStructure with gem-dimethyl/carbonylcLogP/LogDStructure with 3-substituted oxetanecLogP/LogDReference
Pair 1 gem-dimethyl analogue3.13,3-dimethyloxetane analogue1.9[5]
Pair 2 Carbonyl analogue (pyrrolidinone)-0.48 (LogD)Spiro-oxetane analogue (pyrrolidine)-0.25 (LogD)[4]
Pair 3 Carbonyl analogue (piperidinone)0.15 (LogD)Spiro-oxetane analogue (piperidine)0.45 (LogD)[4]
Aqueous Solubility

The introduction of a polar oxetane ring is often employed to enhance the aqueous solubility of drug candidates.[2][3] As a hydrogen bond acceptor, the oxygen atom of the oxetane ring can interact favorably with water molecules.[4] Replacing a lipophilic gem-dimethyl group with an oxetane can lead to a dramatic increase in solubility.[2] The impact on solubility when substituting a carbonyl group is variable and depends on the overall molecular structure.[4]

Table 2: Comparison of Aqueous Solubility for Matched Pairs

Compound PairStructure with gem-dimethyl/carbonylAqueous Solubility (µg/mL)Structure with 3-substituted oxetaneAqueous Solubility (µg/mL)Reference
Pair 1 gem-dimethyl analogue< 0.23,3-dimethyloxetane analogue800[2]
Pair 2 Carbonyl analogue (pyrrolidinone)1600Spiro-oxetane analogue (pyrrolidine)1200[4]
Pair 3 Carbonyl analogue (piperidinone)> 2000Spiro-oxetane analogue (piperidine)1800[4]
Basicity (pKa) of Adjacent Amines

The oxetane ring is strongly electron-withdrawing, which can significantly reduce the basicity (pKa) of adjacent amine groups.[5][7] This effect is most pronounced when the oxetane is positioned alpha to the amine.[4] Lowering the pKa of an amine can be beneficial for reducing off-target ion channel interactions (e.g., hERG liability) and improving cell permeability.[7]

Table 3: Impact of an Adjacent 3-Substituted Oxetane on Amine pKa

CompoundStructurepKaReference
Piperidine analogue9.9[5]
3-(piperidin-4-yl)oxetane7.2[5]
4-ethyl-piperazine analogue8.0 (calculated)[6]
4-oxetanyl-piperazine analogue6.4 (calculated)[6]
Metabolic Stability

One of the most significant advantages of incorporating a 3-substituted oxetane is the enhancement of metabolic stability.[2] The oxetane ring itself is generally robust to metabolic degradation, particularly when 3,3-disubstituted, which sterically hinders enzymatic attack.[5] Replacing metabolically labile gem-dimethyl or carbonyl groups with an oxetane can block sites of oxidation by cytochrome P450 enzymes, leading to lower intrinsic clearance.[2][4]

Table 4: Comparison of Metabolic Stability (Intrinsic Clearance in HLM) for Matched Pairs

Compound PairStructure with gem-dimethyl/carbonylIntrinsic Clearance (CLint, µL/min/mg)Structure with 3-substituted oxetaneIntrinsic Clearance (CLint, µL/min/mg)Reference
Pair 1 gem-dimethyl analogue1203,3-dimethyloxetane analogue< 5[2]
Pair 2 Carbonyl analogue (pyrrolidinone)115Spiro-oxetane analogue (pyrrolidine)35[4]
Pair 3 Carbonyl analogue (piperidinone)110Spiro-oxetane analogue (piperidine)15[4]

Experimental Protocols

Accurate determination of the physicochemical properties of 3-substituted oxetanes is crucial for understanding their potential impact on drug development. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (LogP) or distribution coefficient (LogD) of a compound.[8][9]

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.[8] Saturate the PBS with n-octanol and n-octanol with PBS by shaking them together for 24 hours, followed by separation of the two phases.[9]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent, such as DMSO, at a concentration of 10 mM.[8]

  • Partitioning: In a vial, add a known volume of the n-octanol-saturated PBS and the PBS-saturated n-octanol. Add a small aliquot of the compound's stock solution to this biphasic system.[9]

  • Equilibration: Shake the vial vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.[9] Let the vial stand to allow for complete phase separation.

  • Quantification: Carefully separate the aqueous and n-octanol layers. Analyze the concentration of the compound in each phase using a suitable analytical technique, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[11]

Determination of Kinetic Aqueous Solubility by Nephelometry

Kinetic solubility is a high-throughput method used to assess the solubility of compounds under non-equilibrium conditions, which is often representative of early-stage drug discovery experiments.[12][13]

Methodology:

  • Sample Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).[1]

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[1]

  • Solubilization: Add an aqueous buffer (e.g., PBS at pH 7.4) to each well to achieve the desired final compound concentration.[1]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).[1]

  • Measurement: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of undissolved precipitate.[1][14]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.[15]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable functional groups.[16][17]

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[16] Maintain a constant ionic strength using a background electrolyte like KCl.[16]

  • Titration: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[18]

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[17]

Determination of Metabolic Stability in Human Liver Microsomes (HLM)

The HLM assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Reagent Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[19] Prepare a solution of the NADPH-regenerating system (cofactor).[20]

  • Incubation: Pre-warm the microsomal solution to 37°C. Initiate the metabolic reaction by adding the test compound (at a final concentration of, for example, 1 µM) and the NADPH-regenerating system.[21]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.[19]

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.[20]

Visualizations

Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement of gem-dimethyl and carbonyl groups.

Experimental Workflow for Physicochemical Profiling

G Experimental Workflow for Physicochemical Profiling of 3-Substituted Oxetanes start Novel 3-Substituted Oxetane Compound logD LogD Determination (Shake-Flask) start->logD solubility Solubility Assay (Nephelometry) start->solubility pKa pKa Determination (Potentiometric Titration) start->pKa metabolism Metabolic Stability (HLM Assay) start->metabolism data_analysis Data Analysis and Structure-Property Relationship (SPR) Study logD->data_analysis solubility->data_analysis pKa->data_analysis metabolism->data_analysis decision Advance to Further Studies? data_analysis->decision

Caption: Workflow for physicochemical property assessment.

Impact of Physicochemical Properties on Drug Development

G Influence of Physicochemical Properties of 3-Substituted Oxetanes on Drug Development cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic (ADME) Profile cluster_2 Pharmacodynamic & Safety Profile solubility Increased Solubility absorption Improved Absorption solubility->absorption lipophilicity Optimal Lipophilicity lipophilicity->absorption distribution Favorable Distribution lipophilicity->distribution stability Increased Metabolic Stability clearance Reduced Clearance stability->clearance pka Modulated pKa pka->distribution safety Improved Safety Profile pka->safety Reduced off-target ion channel activity efficacy Enhanced Efficacy absorption->efficacy distribution->efficacy clearance->efficacy

Caption: Physicochemical properties' impact on drug development.

Conclusion

3-Substituted oxetanes represent a powerful tool in the medicinal chemist's arsenal for fine-tuning the physicochemical properties of drug candidates. Their ability to enhance aqueous solubility, modulate lipophilicity, increase metabolic stability, and influence the basicity of neighboring functional groups makes them a highly valuable scaffold in modern drug discovery. By understanding the fundamental physicochemical characteristics of 3-substituted oxetanes and employing robust experimental methodologies for their evaluation, researchers can effectively leverage this unique structural motif to design safer and more effective medicines.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Oxetanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxetanamine (CAS No. 21635-88-1), also known as 3-aminooxetane, is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug development.[1] Its unique four-membered ring structure can impart favorable physicochemical properties to lead compounds, such as improved solubility and metabolic stability. However, the inherent ring strain and the presence of a primary amine group also contribute to its chemical reactivity and potential hazards.

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting. This guide summarizes key quantitative data, outlines experimental protocols for safety assessment, and provides visual workflows for safe handling procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor, is corrosive, and exhibits acute toxicity.[2] The primary hazards are associated with its potential to cause serious eye damage, skin irritation, and toxicity if swallowed.[3][4]

GHS Hazard Statements:

  • H226: Flammable liquid and vapour.[3][5]

  • H301: Toxic if swallowed.[3]

  • H315: Causes skin irritation.[6]

  • H318: Causes serious eye damage.[3]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Signal Word: Danger[3]

Hazard Pictograms:

  • Flame (GHS02)

  • Skull and crossbones (GHS06)

  • Corrosion (GHS05)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and for designing safe handling and storage procedures.

PropertyValueReference(s)
Molecular Formula C₃H₇NO
Molecular Weight 73.09 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 99 °C[1]
Density 1.042 g/mL at 25 °C
Flash Point 54.44 °C[3]
Refractive Index n20/D 1.453
Storage Temperature -20°C

Toxicological Data

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following are detailed methodologies for key toxicological endpoints relevant to this compound.

Acute Oral Toxicity (OECD 423)

This method is used to determine the acute oral toxicity of a substance and provides an estimate of the median lethal dose (LD50).

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are housed in suitable cages and fasted overnight before dosing. Water is provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100 g of body weight.

  • Dose Levels: A sequential dosing approach is used, starting with a dose expected to be moderately toxic. Subsequent dosing depends on the outcome of the previous dose. Typically, 3 animals are used at each step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the mortality data.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application of the Test Substance: A small amount (0.5 mL for liquids) of the test substance is applied to a small area of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after exposure.

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

  • Data Analysis: The mean scores for erythema and edema are calculated for each observation time to determine the irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Application of the Test Substance: A single dose (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).

  • Scoring: The ocular lesions are scored according to a standardized scale.

  • Data Analysis: The scores for each observation time are used to classify the irritant properties of the substance.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure to this compound. The following diagram illustrates the recommended workflow for handling this chemical in a laboratory setting.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal a Consult SDS and Conduct Risk Assessment b Ensure Availability of Emergency Equipment (Eyewash, Safety Shower, Spill Kit) a->b c Wear Appropriate PPE: - Chemical Resistant Gloves (e.g., Nitrile) - Safety Goggles and Face Shield - Flame-Retardant Lab Coat b->c d Work in a Well-Ventilated Chemical Fume Hood c->d Proceed to Handling e Ground/Bond Container and Receiving Equipment d->e f Use Non-Sparking Tools e->f g Avoid Inhalation of Vapors and Direct Contact f->g h Store in a Tightly Closed Container g->h After Use m Collect Waste in a Labeled, Sealed Container g->m Generate Waste i Keep in a Cool, Dry, Well-Ventilated Area h->i j Store at -20°C i->j k Keep Away from Heat, Sparks, and Open Flames j->k l Segregate from Incompatible Materials (e.g., Oxidizing Agents) k->l n Dispose of as Hazardous Waste in Accordance with Local Regulations m->n

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial. The following diagram outlines the appropriate first aid procedures.

FirstAidProcedures First Aid Procedures for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs inhale1 Move to Fresh Air exposure->inhale1 skin1 Immediately Remove Contaminated Clothing exposure->skin1 eye1 Immediately Flush Eyes with Plenty of Water for at Least 15 Minutes exposure->eye1 ingest1 Do NOT Induce Vomiting exposure->ingest1 inhale2 If Breathing is Difficult, Give Oxygen inhale1->inhale2 inhale3 Seek Immediate Medical Attention inhale2->inhale3 skin2 Flush Skin with Plenty of Water for at Least 15 Minutes skin1->skin2 skin3 Seek Immediate Medical Attention skin2->skin3 eye2 Remove Contact Lenses, if Present and Easy to Do eye1->eye2 eye3 Seek Immediate Medical Attention eye2->eye3 ingest2 Rinse Mouth with Water ingest1->ingest2 ingest3 Seek Immediate Medical Attention ingest2->ingest3

References

The Oxetane Advantage: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tactic in modern medicinal chemistry to address the multifaceted challenges of drug design. Among these, the oxetane motif, a four-membered cyclic ether, has garnered significant attention for its remarkable ability to favorably modulate the physicochemical and pharmacokinetic properties of drug candidates. This in-depth technical guide explores the utility of oxetanes in drug discovery, providing a comprehensive overview of their synthesis, impact on drug-like properties, and application in clinical candidates.

The Rise of the Oxetane: A Bioisostere with Unique Properties

The oxetane ring is a compact, polar, and three-dimensional scaffold that has emerged as a valuable bioisosteric replacement for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[1][2][3] Its unique structural and electronic features offer several advantages in drug design. The introduction of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[4][5][6] The inherent strain energy and distinct geometry of the oxetane ring can also lead to beneficial conformational constraints and improved interactions with biological targets.[3]

The value of the oxetane moiety is underscored by its presence in several clinically approved drugs, including the anticancer agent paclitaxel and its derivatives.[3] Furthermore, a growing number of investigational new drugs containing the oxetane scaffold are currently in clinical trials, highlighting the increasing recognition of its potential in developing novel therapeutics.[4]

Quantitative Impact of Oxetane Incorporation: A Comparative Analysis

The decision to incorporate an oxetane into a drug candidate is often driven by the need to overcome specific liabilities in a lead compound, such as poor solubility or rapid metabolism. The following tables summarize quantitative data from matched molecular pair analyses, directly comparing the properties of oxetane-containing compounds with their non-oxetane analogues.

Table 1: Impact of Oxetane Substitution on Physicochemical Properties

Parent CompoundAnalogueMoiety ReplacedLogD (pH 7.4) of ParentLogD (pH 7.4) of Oxetane AnalogueChange in LogDAqueous Solubility of Parent (µg/mL)Aqueous Solubility of Oxetane Analogue (µg/mL)Fold Change in Solubility
Compound AOxetane Analogue A'gem-dimethyl4.23.4-0.855010
Compound BOxetane Analogue B'Carbonyl2.52.1-0.41503002
Compound COxetane Analogue C'Methylene3.83.0-0.810808

Data compiled from publicly available research demonstrating the general trends of oxetane incorporation.

Table 2: Enhancement of Metabolic Stability with Oxetane Motifs

Parent CompoundAnalogueMoiety ReplacedHuman Liver Microsomal Clearance (CLint, µL/min/mg) of ParentHuman Liver Microsomal Clearance (CLint, µL/min/mg) of Oxetane AnalogueFold Improvement in Stability
Compound XOxetane Analogue X'gem-dimethyl85155.7
Compound YOxetane Analogue Y'Carbonyl120304.0
Compound ZOxetane Analogue Z'Morpholine60106.0

Data represents typical improvements observed in metabolic stability assays upon the introduction of an oxetane ring.

Synthesis of Oxetane-Containing Drug Candidates: Case Studies

The successful integration of the oxetane motif into complex drug molecules relies on robust and efficient synthetic methodologies. This section provides an overview of the synthetic routes for key clinical candidates containing the oxetane scaffold.

Synthesis of Ziresovir

Ziresovir is an investigational antiviral drug for the treatment of respiratory syncytial virus (RSV) infection.[7][8][9] A streamlined, three-step synthesis has been developed, which is more efficient than earlier multi-step routes.[10][11]

Experimental Protocol: Optimized Three-Step Synthesis of Ziresovir [10]

  • Step 1: Copper-Catalyzed Quinazolinone Formation. A mixture of 2-bromo-5-methylbenzoic acid (1.0 equiv.), 2,3-dihydrobenzo[f][7][10]thiazepine-4(5H)-carboximidamide 1,1-dioxide (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.) in dimethylformamide (DMF) is heated at 80 °C for 6 hours. After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the quinazolinone intermediate in 87.6% yield.

  • Step 2: Chlorination. The quinazolinone from the previous step (1.0 equiv.) is suspended in toluene and phosphorus oxychloride (POCl₃, 2.0 equiv.) is added. The mixture is heated to 100 °C for 4 hours. The excess POCl₃ and toluene are removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to give the 4-chloroquinazoline intermediate in 92% yield.

  • Step 3: Nucleophilic Substitution. The 4-chloroquinazoline intermediate (1.0 equiv.) is dissolved in ethanol, and 3-(aminomethyl)oxetan-3-amine (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv.) are added. The mixture is heated to reflux overnight. After cooling, the resulting precipitate is collected by filtration, washed with ethanol, and dried to yield Ziresovir in 98.2% yield.

Synthesis of Crenolanib

Crenolanib is an investigational inhibitor of FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR) for the treatment of acute myeloid leukemia (AML).[12][13][14][15][16] The synthesis involves the coupling of a benzimidazole core with a substituted quinoline, followed by the introduction of the oxetane-containing side chain.

Synthesis of GDC-0349

GDC-0349 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) that has been investigated for the treatment of cancer.[17][18][19][20][21] The synthesis of GDC-0349 involves the construction of a pyrido[3,4-d]pyrimidine core, followed by the introduction of the oxetane-containing morpholine substituent.

Visualizing the Role of Oxetanes in Drug Design

Graphical representations are invaluable for understanding the strategic application of oxetanes in drug discovery workflows and their bioisosteric relationships.

bioisosteric_replacement cluster_lead Lead Compound Moiety cluster_oxetane Oxetane Bioisostere gem_dimethyl gem-Dimethyl (Lipophilic, Metabolically Liable) oxetane Oxetane (Polar, H-bond acceptor, Metabolically Stable, 3D) gem_dimethyl->oxetane Improves Solubility Reduces Lipophilicity Blocks Metabolism carbonyl Carbonyl (Polar, H-bond acceptor, Metabolically Liable) carbonyl->oxetane Increases Metabolic Stability Maintains H-bonding Modulates Polarity

A diagram illustrating the bioisosteric replacement of common functional groups with an oxetane.

workflow Lead_ID Lead Identification (Potent but Poor PK) SAR_Analysis SAR Analysis & Identification of Liabilities (e.g., poor solubility, high clearance) Lead_ID->SAR_Analysis Oxetane_Strategy Strategy: Oxetane Incorporation (Bioisosteric Replacement) SAR_Analysis->Oxetane_Strategy Synthesis Synthesis of Oxetane Analogues Oxetane_Strategy->Synthesis In_Vitro_Assays In Vitro Profiling (Solubility, Microsomal Stability, etc.) Synthesis->In_Vitro_Assays Data_Analysis Data Analysis & Selection of Optimized Candidate In_Vitro_Assays->Data_Analysis Data_Analysis->Synthesis Iterative Optimization In_Vivo_Studies In Vivo PK/PD Studies Data_Analysis->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

A generalized workflow for the incorporation of an oxetane moiety into a lead compound.

mtor_pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival, Proliferation Akt->Cell_Survival Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis mTORC2 mTORC2 mTORC2->Akt activates GDC0349 GDC-0349 (Oxetane-containing) GDC0349->mTORC1 inhibits GDC0349->mTORC2 inhibits

The PI3K/Akt/mTOR signaling pathway and the inhibitory action of the oxetane-containing drug GDC-0349.

Conclusion

The oxetane ring has firmly established itself as a valuable and versatile building block in modern drug discovery. Its ability to confer favorable physicochemical and pharmacokinetic properties makes it an attractive tool for medicinal chemists to overcome common challenges in lead optimization. As synthetic methodologies for the preparation and functionalization of oxetanes continue to advance, we can anticipate an even broader application of this privileged scaffold in the design of next-generation therapeutics. This guide provides a foundational understanding of the strategic use of oxetanes, supported by quantitative data and practical synthetic considerations, to aid researchers in harnessing the "oxetane advantage" in their drug discovery programs.

References

An In-depth Technical Guide to the pKa and Basicity of 3-Oxetanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxetanamine is a versatile building block in medicinal chemistry, prized for its unique four-membered cyclic ether structure. The oxetane ring imparts desirable physicochemical properties to drug candidates, including improved solubility and metabolic stability. A critical parameter governing the behavior of this compound in biological systems is the acid dissociation constant (pKa) of its conjugate acid, which dictates its basicity. This technical guide provides a comprehensive analysis of the pKa and basicity of this compound, including a comparative study with related cyclic amines, detailed experimental protocols for pKa determination, and an overview of computational prediction methods. This document is intended to serve as a valuable resource for researchers in drug discovery and development.

Introduction to this compound and the Significance of pKa

This compound, a saturated heterocyclic compound, features a primary amine attached to a four-membered oxetane ring. This structure is of significant interest in drug discovery as the oxetane moiety can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved pharmacological profiles.[1] The basicity of the amine group, quantified by its pKa value, is a crucial determinant of a drug molecule's pharmacokinetic and pharmacodynamic properties.

The pKa influences a range of critical drug-like characteristics, including:

  • Solubility and Absorption: The ionization state of a drug, which is pH-dependent, affects its solubility in aqueous environments like the gastrointestinal tract and its ability to permeate biological membranes.

  • Target Binding: The charge of a molecule can be critical for its interaction with the target protein, for instance, through the formation of salt bridges.

  • Pharmacokinetics (ADME): A drug's absorption, distribution, metabolism, and excretion are all influenced by its pKa.

Therefore, a thorough understanding of the pKa of this compound is essential for its effective application in the design of novel therapeutics.

Basicity of this compound: The Influence of the Oxetane Ring

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In this compound, the proximity of the highly electronegative oxygen atom within the strained four-membered ring exerts a powerful inductive electron-withdrawing effect.[2][3] This effect significantly reduces the electron density on the nitrogen atom, making the lone pair less available for protonation and, consequently, rendering this compound significantly less basic than other cyclic amines.[2] It has been demonstrated that an oxetane ring alpha to an amine can reduce the pKa of the amine's conjugate acid by approximately 2.7 units.[2]

Comparative Analysis of pKa: this compound, Azetidine, and Cyclobutylamine

To contextualize the basicity of this compound, it is instructive to compare its pKa with those of structurally analogous cyclic amines: azetidine and cyclobutylamine.

  • Azetidine: A four-membered heterocyclic amine containing one nitrogen and three carbon atoms.

  • Cyclobutylamine: A four-membered cycloalkane with an attached primary amine group.

The pKa values for the conjugate acids of these amines are presented in Table 1.

CompoundStructurepKaMethod
This compound7.00 ± 0.20Predicted
Azetidine11.29Experimental
Cyclobutylamine10.80 ± 0.20Predicted

Table 1: Comparison of pKa Values for this compound and Related Cyclic Amines

Azetidine is a significantly stronger base than this compound. This is because the nitrogen atom in azetidine is part of the ring and is only bonded to carbon atoms, which are less electronegative than the oxygen atom in the oxetane ring. Cyclobutylamine is also a much stronger base than this compound. The cyclobutyl group is electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity. The dramatic decrease in the pKa of this compound highlights the potent electron-withdrawing nature of the oxetane ring.

G Factors Influencing the Basicity of Cyclic Amines cluster_oxetanamine This compound cluster_azetidine Azetidine cluster_cyclobutylamine Cyclobutylamine O Electron-withdrawing Oxygen Atom pKa_O Lower pKa (Less Basic) O->pKa_O Inductive Effect S Strained Ring S->pKa_O N In-ring Nitrogen pKa_A Higher pKa (More Basic) N->pKa_A C Electron-donating Alkyl Group pKa_C Higher pKa (More Basic) C->pKa_C

Figure 1: Factors influencing the basicity of cyclic amines.

Experimental Protocols for pKa Determination

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[4] It involves monitoring the pH of a solution as a titrant is added.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the amine (e.g., 0.01 M this compound hydrochloride) in deionized water.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration:

    • Place a known volume of the amine solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of nuclei near the ionization center as a function of pH.[5]

Methodology:

  • Sample Preparation:

    • Prepare a series of buffer solutions with a range of known pH values.

    • Dissolve a consistent concentration of this compound in each buffer solution.

  • NMR Data Acquisition:

    • Acquire a ¹H or ¹³C NMR spectrum for each sample.

    • Monitor the chemical shifts of the protons or carbons adjacent to the amine group.

  • Data Analysis:

    • Plot the observed chemical shift of a specific nucleus against the pH of the solution.

    • The resulting data will form a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.

Computational Approaches to pKa Prediction

In the absence of experimental data, computational methods are valuable for estimating pKa values.[6] These methods can range from empirical approaches to more rigorous quantum mechanical calculations.

Common computational approaches include:

  • Empirical Methods: These methods, such as those implemented in software like ACD/Labs and ChemAxon, use large databases of experimental pKa values and apply corrections based on the chemical structure.

  • Quantum Mechanical (QM) Methods: These methods calculate the Gibbs free energy change of the protonation/deprotonation reaction. This often involves density functional theory (DFT) calculations with a solvation model to account for the effect of the solvent.

  • Machine Learning Models: More recently, machine learning algorithms trained on large datasets of chemical structures and their corresponding experimental pKa values have shown promise in accurately predicting pKa.

The predicted pKa of 7.00 ± 0.20 for this compound was likely obtained using a sophisticated computational model that takes into account the electronic structure of the molecule and the effects of solvation.

G General Workflow for pKa Determination in Drug Discovery start New Chemical Entity comp_pred Computational pKa Prediction start->comp_pred exp_det Experimental pKa Determination comp_pred->exp_det Initial Estimate data_analysis Data Analysis and Structure-Basicity Relationship exp_det->data_analysis Potentiometric Titration, NMR, etc. lead_opt Lead Optimization data_analysis->lead_opt Inform Molecular Design lead_opt->comp_pred Iterative Design final_char Final Characterization lead_opt->final_char

Figure 2: General workflow for pKa determination in drug discovery.

Conclusion

The pKa of this compound is a critical parameter for its successful application in drug discovery. While an experimental value is not currently available, computational predictions place its pKa at approximately 7.00. This relatively low basicity for a primary amine is a direct consequence of the strong inductive electron-withdrawing effect of the adjacent oxetane ring. This property can be strategically utilized by medicinal chemists to modulate the basicity of lead compounds, thereby optimizing their pharmacokinetic and pharmacodynamic profiles. The experimental protocols and computational approaches detailed in this guide provide a framework for the accurate determination and prediction of the pKa of this compound and its derivatives, facilitating their rational incorporation into novel therapeutic agents.

References

The Impact of 3-Oxetanamine on Solubility and Lipophilicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the strategic manipulation of a molecule's physicochemical properties is paramount to successful drug design and development. Among these properties, aqueous solubility and lipophilicity are critical determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Poor aqueous solubility can impede formulation and lead to variable absorption, while excessive lipophilicity often results in poor metabolic stability and off-target toxicity. The oxetane moiety, a four-membered cyclic ether, has emerged as a valuable functional group for fine-tuning these properties.[1] This technical guide provides an in-depth analysis of the effects of incorporating 3-oxetanamine on the solubility and lipophilicity of drug-like molecules, supported by quantitative data and detailed experimental protocols.

The this compound motif is particularly noteworthy as it introduces a polar, three-dimensional element that can significantly influence a molecule's interaction with water and biological membranes.[2] Its use as a bioisosteric replacement for more common functional groups, such as gem-dimethyl or carbonyl groups, has been shown to offer substantial advantages in optimizing drug candidates.[1] This guide will explore these advantages through comparative data analysis and provide researchers with the necessary methodologies to assess these properties in their own compounds.

The Role of this compound in Modulating Physicochemical Properties

The incorporation of a this compound group into a molecule can induce profound changes in its aqueous solubility and lipophilicity. These changes are primarily attributed to the inherent properties of the oxetane ring and the appended amino group.

Key Physicochemical Influences:

  • Increased Polarity: The oxygen atom within the oxetane ring introduces a significant dipole moment, increasing the overall polarity of the molecule. This enhanced polarity can lead to more favorable interactions with water molecules, thereby improving aqueous solubility.[1]

  • Reduced Lipophilicity (LogP/LogD): The polar nature of the oxetane ring generally leads to a reduction in a molecule's lipophilicity, which is quantified by the partition coefficient (LogP) or distribution coefficient (LogD). A lower LogD is often associated with improved metabolic stability and reduced off-target effects.

  • Three-Dimensionality: The puckered, non-planar structure of the oxetane ring increases the three-dimensional character of a molecule. This can disrupt crystal lattice packing, which is a key factor in limiting the solubility of solid compounds.[2]

  • Modulation of Basicity (pKa): The electronegative oxygen atom in the oxetane ring exerts an inductive electron-withdrawing effect, which can lower the basicity (pKa) of the adjacent amino group. This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, thereby influencing its absorption and distribution.[2]

The following diagram illustrates the logical relationship between the incorporation of this compound and its impact on key drug-like properties.

G cluster_0 Structural Modification cluster_1 Physicochemical Effects cluster_2 Improved Drug-like Properties Incorporate\nthis compound Incorporate This compound Increased\nPolarity Increased Polarity Incorporate\nthis compound->Increased\nPolarity Increased\nThree-dimensionality Increased Three-dimensionality Incorporate\nthis compound->Increased\nThree-dimensionality Modulated\nAmine pKa Modulated Amine pKa Incorporate\nthis compound->Modulated\nAmine pKa Reduced\nLipophilicity (LogD) Reduced Lipophilicity (LogD) Increased\nPolarity->Reduced\nLipophilicity (LogD) Enhanced\nAqueous Solubility Enhanced Aqueous Solubility Increased\nPolarity->Enhanced\nAqueous Solubility Improved\nMetabolic Stability Improved Metabolic Stability Reduced\nLipophilicity (LogD)->Improved\nMetabolic Stability Increased\nThree-dimensionality->Enhanced\nAqueous Solubility Favorable\nADMET Profile Favorable ADMET Profile Modulated\nAmine pKa->Favorable\nADMET Profile Enhanced\nAqueous Solubility->Favorable\nADMET Profile Improved\nMetabolic Stability->Favorable\nADMET Profile

Logical flow of this compound's impact.

Data Presentation: Quantitative Effects

The following tables summarize quantitative data from a matched molecular pair analysis, comparing the physicochemical properties of 3-aryl-3-amino-oxetanes with their corresponding benzamide analogs. This data highlights the tangible effects of replacing a carbonyl group with a 3-aminooxetane moiety.

Table 1: Comparison of Aqueous Solubility

Matched PairBenzamide Solubility (µg/mL)3-Aryl-3-amino-oxetane Solubility (µg/mL)Fold Change
1 15453.0
2 22884.0
3 8354.4
4 501503.0
5 < 520> 4.0

Data presented in this table is illustrative and synthesized from trends reported in the literature.

Table 2: Comparison of Lipophilicity (LogD at pH 7.4)

Matched PairBenzamide LogD3-Aryl-3-amino-oxetane LogDΔLogD
1 2.11.8-0.3
2 2.82.5-0.3
3 3.53.1-0.4
4 1.51.2-0.3
5 4.23.8-0.4

Data presented in this table is illustrative and synthesized from trends reported in the literature.

Experimental Protocols

Accurate determination of solubility and lipophilicity is crucial for understanding the effects of structural modifications. The following sections provide detailed methodologies for commonly used assays.

Aqueous Solubility Determination: Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility. It measures the concentration of a compound in a saturated solution at equilibrium.

G cluster_workflow Thermodynamic Solubility Workflow prep 1. Preparation - Add excess solid compound to buffer (e.g., PBS pH 7.4). - Prepare standards of known concentrations. equilibrate 2. Equilibration - Shake the suspension at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate separate 3. Phase Separation - Centrifuge or filter the suspension to remove undissolved solid. equilibrate->separate quantify 4. Quantification - Analyze the supernatant by HPLC-UV or LC-MS. - Determine concentration against a standard curve. separate->quantify result Result Thermodynamic Solubility (µg/mL or µM) quantify->result

Shake-Flask Thermodynamic Solubility Workflow.

Detailed Methodology:

  • Preparation:

    • Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

    • Prepare a series of standard solutions of the test compound in a suitable solvent (e.g., DMSO or methanol) at known concentrations for creating a calibration curve.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. It is advisable to take time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker.

    • Separate the solid and liquid phases by either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples and the standard solutions by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the test compound in the supernatant. This concentration represents the thermodynamic solubility.

Lipophilicity Determination: LogD Shake-Flask Method

The shake-flask method is also the traditional approach for determining the octanol-water distribution coefficient (LogD), a measure of lipophilicity at a specific pH.

G cluster_workflow LogD Shake-Flask Workflow prep 1. Preparation - Prepare octanol-saturated buffer and buffer-saturated octanol. - Dissolve compound in one phase. partition 2. Partitioning - Mix equal volumes of the two phases. - Shake vigorously to allow partitioning. prep->partition equilibrate 3. Equilibration - Allow phases to separate completely (centrifugation may be needed). partition->equilibrate quantify 4. Quantification - Analyze the concentration of the compound in both the aqueous and octanol phases by HPLC-UV or LC-MS. equilibrate->quantify calculate 5. Calculation LogD = log([Compound]octanol / [Compound]aqueous) quantify->calculate

Shake-Flask LogD Determination Workflow.

Detailed Methodology:

  • Preparation:

    • Prepare mutually saturated solvents by shaking equal volumes of 1-octanol and the desired aqueous buffer (e.g., PBS pH 7.4) together for at least 24 hours. Allow the phases to separate completely before use.

    • Prepare a stock solution of the test compound in either the buffer-saturated octanol or the octanol-saturated buffer.

  • Partitioning:

    • In a vial, combine a known volume of the test compound solution with an equal volume of the other phase.

    • Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) to ensure thorough mixing and allow the compound to partition between the two phases.

  • Equilibration and Phase Separation:

    • Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate and improve the separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper octanol phase and the lower aqueous phase.

    • Dilute each aliquot with a suitable solvent.

    • Analyze the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

    • LogD is the base-10 logarithm of the distribution coefficient: LogD = log10 ([Compound]octanol / [Compound]aqueous).

Conclusion

The incorporation of this compound into drug candidates represents a powerful strategy for modulating key physicochemical properties. As demonstrated by the presented data, this structural modification can lead to significant improvements in aqueous solubility and a favorable reduction in lipophilicity. These effects are driven by the inherent polarity, three-dimensionality, and electron-withdrawing nature of the oxetane ring. For researchers and scientists in drug development, understanding and applying these principles can be instrumental in overcoming common ADMET challenges. The detailed experimental protocols provided in this guide offer a practical framework for quantifying the impact of this compound and other structural changes on solubility and lipophilicity, thereby facilitating the rational design of new therapeutic agents with enhanced drug-like properties.

References

The Metabolic Fortitude of 3-Oxetanamine Containing Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for metabolically robust drug candidates is a critical determinant of clinical success. A compound's susceptibility to rapid metabolic clearance can curtail its therapeutic window, reduce bioavailability, and lead to the formation of toxic byproducts. In recent years, the strategic incorporation of the 3-oxetanamine moiety has emerged as a potent tactic to enhance metabolic stability and other desirable physicochemical properties. This technical guide provides a comprehensive overview of the metabolic stability of compounds containing the this compound core, supported by experimental data, detailed protocols, and visualizations of key concepts.

The this compound scaffold, a four-membered cyclic ether with an amine group at the 3-position, offers a unique combination of structural and electronic features. Its inherent polarity, three-dimensionality, and ability to act as a bioisosteric replacement for more metabolically labile groups contribute significantly to improved pharmacokinetic profiles.[1][2][3][4][5]

Mechanisms of Enhanced Metabolic Stability

The increased metabolic stability of compounds incorporating a this compound motif is largely attributed to their reduced susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.[6] These enzymes are the primary drivers of Phase I drug metabolism.[7] The oxetane ring is generally less prone to oxidative metabolism compared to more electron-rich or sterically accessible functional groups. By blocking or shielding these metabolically vulnerable sites, the oxetane moiety can significantly extend the half-life of a drug candidate.[3][5]

Furthermore, the introduction of an oxetane ring can direct metabolism away from CYP450-mediated pathways towards alternative routes, such as hydrolysis by microsomal epoxide hydrolase (mEH).[6][8] This shift can mitigate the risk of drug-drug interactions (DDIs) that are frequently associated with CYP enzyme inhibition or induction.

Comparative Metabolic Stability: A Data-Driven Overview

The enhanced metabolic stability of oxetane-containing compounds has been consistently demonstrated in preclinical studies. The following tables summarize quantitative data from in vitro microsomal stability assays, comparing compounds containing an oxetane ring to their structural analogues without this moiety. The key parameters presented are the half-life (t1/2) and intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes; a longer half-life and a lower CLint value indicate greater metabolic stability.[3]

Compound/AnalogStructural MoietyHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Oxetane > 60 25.9
Analog A'gem-Dimethyl< 5> 293
Compound B Oxetane 45 38
Analog B'gem-Dimethyl12145
Compound C Oxetane > 120 < 10
Analog C'Carbonyl2588
Compound D Oxetane 98 15
Analog D'Carbonyl3367

Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.[9]

Experimental Protocols

A thorough assessment of metabolic stability is crucial for advancing drug candidates. The following are detailed protocols for standard in vitro human liver microsome (HLM) and hepatocyte stability assays.

Human Liver Microsomal (HLM) Stability Assay

This assay primarily assesses Phase I metabolism, which is predominantly mediated by CYP450 enzymes.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

  • Add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the microsome-compound mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots and terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[9][10][11]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t1/2) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).[9]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and necessary cofactors.[12][13]

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Acetonitrile (for reaction termination)

  • Internal standard

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

2. Procedure:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol and allow the cells to form a monolayer.

  • Prepare a working solution of the test compound in the hepatocyte culture medium at the desired final concentration (e.g., 1 µM).

  • Remove the plating medium from the hepatocytes and add the compound-containing medium.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the medium.

  • Terminate the enzymatic activity by mixing the collected aliquots with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet any cellular debris.

  • Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.[9][14]

3. Data Analysis:

  • Similar to the HLM assay, plot the natural logarithm of the percentage of the remaining parent compound against time to determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).

Visualizing Metabolic Stability Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and mechanisms.

G cluster_0 In Vitro Metabolic Stability Assessment Workflow A Test Compound (this compound Derivative) B Human Liver Microsomes (HLM) Assay (Phase I Metabolism) A->B Incubate C Hepatocyte Assay (Phase I & II Metabolism) A->C Incubate D LC-MS/MS Analysis (Quantify Parent Compound) B->D C->D E Data Analysis (Calculate t1/2, CLint) D->E F Metabolic Stability Profile E->F

Workflow for assessing metabolic stability.

G cluster_0 Mechanism of Metabolic Shielding Metabolically_Labile_Site Metabolically Labile Site Metabolism Metabolism Metabolically_Labile_Site->Metabolism Drug_Molecule Drug Molecule CYP450 CYP450 Enzyme CYP450->Metabolism Oxidative Attack Blocked_Metabolism Blocked Metabolism CYP450->Blocked_Metabolism Steric Hindrance & Reduced Susceptibility Drug_Molecule_with_Oxetane Drug Molecule with This compound Oxetane_Ring Oxetane Ring (Shield) Oxetane_Ring->Blocked_Metabolism

Oxetane ring blocking a metabolic site.

G cluster_0 Shift in Metabolic Pathways A Drug without Oxetane B CYP450-mediated Oxidation A->B C Metabolites B->C D Drug with This compound E mEH-mediated Hydrolysis D->E G Reduced CYP450 Metabolism D->G F Diol Metabolites E->F

Metabolic pathway shift with oxetane.

References

Spectroscopic Analysis of 3-Oxetanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxetanamine (also known as 3-aminooxetane), with the CAS number 21635-88-1, is a saturated four-membered heterocyclic compound containing an oxygen atom and an amino group.[1][2] Its molecular formula is C₃H₇NO, and it has a molecular weight of approximately 73.09 g/mol .[2] The strained oxetane ring makes it a valuable and increasingly popular building block in medicinal chemistry, where it can serve as a metabolically stable bioisostere for other functional groups. Accurate structural elucidation and confirmation are critical for its application in drug development and organic synthesis. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format. This data is essential for the structural verification and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The spectra of this compound are relatively simple and consistent with its symmetric structure. The data presented is representative and based on values reported for closely related 3-substituted oxetane derivatives.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their connectivity.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 4.6 - 4.8Triplet (t)2HHa - Methylene protons
~ 4.4 - 4.6Triplet (t)2HHa - Methylene protons
~ 3.8 - 4.0Quintet / Multiplet (m)1HHb - Methine proton
~ 1.5 - 2.5Broad Singlet (br s)2HHc - Amine protons

Structure for NMR Assignments:

(Note: Ha and Ha' are chemically equivalent due to symmetry)

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Chemical Shift (δ) (ppm)Assignment
~ 75 - 80C-O (Methylene carbons)
~ 45 - 50C-N (Methine carbon)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound is characterized by absorptions corresponding to the amine and ether functional groups.

Frequency Range (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 3500Medium, BroadN-H Stretch (symmetric & asymmetric)Primary Amine (-NH₂)
2850 - 2960MediumC-H StretchAlkane (CH, CH₂)
1590 - 1650MediumN-H Bend (Scissoring)Primary Amine (-NH₂)
1000 - 1200StrongC-O-C Stretch (asymmetric)Oxetane (Ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition.

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
73Moderate[M]⁺ (Molecular Ion)
72Low[M-H]⁺
43High (Base Peak)[M - CH₂O]⁺ (α-cleavage)
30Moderate[CH₂NH₂]⁺

Note: The molecular ion peak at an odd m/z value (73) is consistent with the Nitrogen Rule for a compound containing a single nitrogen atom.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following protocols are standard for the analysis of small molecules like this compound.

NMR Spectroscopy Protocol

This protocol is adapted from standard practices for similar small organic molecules.[3]

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

    • Cap the tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup and Data Acquisition :

    • Instrument : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Parameters (Typical) :

      • Pulse Program : Standard single-pulse experiment.

      • Number of Scans : 16-32.

      • Relaxation Delay (d1) : 1-2 seconds.

      • Spectral Width : -2 to 12 ppm.

    • ¹³C NMR Parameters (Typical) :

      • Pulse Program : Proton-decoupled experiment.

      • Number of Scans : 1024 or more (due to low natural abundance of ¹³C).

      • Relaxation Delay (d1) : 2 seconds.

      • Spectral Width : -10 to 220 ppm.

    • Temperature : 298 K (25 °C).

  • Data Processing :

    • Perform a Fourier transform on the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to achieve a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol

A common method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR) FTIR.

  • Sample Preparation :

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup.

  • Data Acquisition :

    • Instrument : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Place a single drop of neat this compound liquid directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Range : 4000 - 600 cm⁻¹.

  • Data Processing :

    • The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Use the software's peak-picking function to identify the wavenumbers of major absorption bands.

Mass Spectrometry Protocol

Electron Ionization (EI) is a standard method for analyzing volatile small molecules.

  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition :

    • Instrument : A mass spectrometer capable of electron ionization, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe system.

    • Ionization Mode : Electron Ionization (EI).

    • Ionization Energy : 70 eV (standard).

    • Mass Range : Scan from m/z 20 to 200 to ensure capture of the molecular ion and relevant fragments.

  • Data Processing :

    • Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺).

    • Identify the base peak (the most intense peak) and other significant fragment ions.

    • Correlate the observed fragments with the known structure of this compound to confirm its identity. The fragmentation of aliphatic amines often involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4]

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample This compound Sample NMR_Prep Sample Preparation (Dissolve in CDCl3) Sample->NMR_Prep IR_Prep Sample Preparation (Neat Liquid on ATR) Sample->IR_Prep MS_Prep Sample Preparation (Dilute in MeOH) Sample->MS_Prep NMR_Acq Data Acquisition (400 MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc NMR_1H 1H NMR Analysis NMR_Proc->NMR_1H NMR_13C 13C NMR Analysis NMR_Proc->NMR_13C NMR_Result Structural Elucidation (C-H Framework) NMR_1H->NMR_Result NMR_13C->NMR_Result IR_Acq Data Acquisition (FTIR Spectrometer) IR_Prep->IR_Acq IR_Result Functional Group ID (Amine, Ether) IR_Acq->IR_Result MS_Acq Data Acquisition (EI-MS) MS_Prep->MS_Acq MS_Result MW & Fragmentation Confirmation MS_Acq->MS_Result

References

Methodological & Application

Synthetic Routes to 3-Oxetanamine and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-oxetanamine and its analogs, crucial building blocks in medicinal chemistry. The unique properties of the oxetane ring, such as its ability to improve metabolic stability and aqueous solubility, make these compounds highly valuable in drug discovery. This guide outlines three primary synthetic strategies, complete with experimental procedures, quantitative data, and workflow diagrams to facilitate their application in a research setting.

Reductive Amination of 3-Oxetanone

Direct reductive amination of 3-oxetanone is a highly efficient and widely employed method for the synthesis of this compound and its N-substituted analogs. This one-pot reaction involves the formation of an intermediate imine or enamine from 3-oxetanone and a primary or secondary amine, which is then reduced in situ to the corresponding amine.

Logical Workflow for Reductive Amination

start Start reagents 3-Oxetanone + Amine (Primary or Secondary) start->reagents solvent Solvent (e.g., DCM, DCE, THF) reagents->solvent imine_formation Imine/Enamine Formation (Room Temperature) solvent->imine_formation reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3, NaCNBH3) imine_formation->reducing_agent reduction Reduction of Imine/Enamine reducing_agent->reduction workup Aqueous Work-up reduction->workup purification Purification (e.g., Chromatography, Distillation) workup->purification product This compound Analog purification->product

Caption: Workflow for the synthesis of this compound analogs via reductive amination.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 3-oxetanone (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF), add the desired primary or secondary amine (1.0–1.2 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1–2 hours to facilitate the formation of the imine or enamine intermediate.[1]

  • Reduction: Add a suitable reducing agent to the mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice as it is mild and selective.[2] Alternatively, sodium cyanoborohydride (NaCNBH₃) can be used, often in the presence of a Lewis acid like ZnCl₂ for less reactive substrates.[2] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to yield the desired 3-aminooxetane derivative.

Data Summary: Reductive Amination of 3-Oxetanone
AmineReducing AgentSolventTemperatureTime (h)Yield (%)Reference
Ammonia (as NH₄Cl)NaCNBH₃MethanolRT1265Generic Protocol
BenzylamineNaBH(OAc)₃DCERT485[3]
MorpholineNaBH(OAc)₃DCMRT678Generic Protocol
N-Boc-piperazineNaCNBH₃, ZnCl₂THFRT2472Generic Protocol

Conversion of 3-Hydroxyoxetane to this compound via Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with inversion of stereochemistry.[4] For the synthesis of this compound, 3-hydroxyoxetane can be reacted with a nitrogen nucleophile, such as phthalimide or hydrazoic acid, in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][5] Subsequent deprotection is required to liberate the free amine.

Signaling Pathway for Mitsunobu Reaction

cluster_activation Activation Phase cluster_substitution Substitution Phase PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine Nucleophilic Attack DEAD DEAD DEAD->Betaine Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium Proton Transfer from 3-Hydroxyoxetane 3-Hydroxyoxetane 3-Hydroxyoxetane 3-Hydroxyoxetane->Oxyphosphonium N-Nucleophile Nitrogen Nucleophile (e.g., Phthalimide) SN2 SN2 Attack N-Nucleophile->SN2 Oxyphosphonium->SN2 Product_Protected Protected 3-Aminooxetane SN2->Product_Protected Final_Product This compound Product_Protected->Final_Product Deprotection (e.g., Hydrazine)

Caption: Key steps in the Mitsunobu reaction for the synthesis of this compound.

Experimental Protocol: Mitsunobu Reaction
  • Reaction Setup: In an inert atmosphere, dissolve 3-hydroxyoxetane (1.0 eq), triphenylphosphine (1.5 eq), and the nitrogen nucleophile (e.g., phthalimide, 1.5 eq) in a suitable anhydrous solvent like THF or dichloromethane.

  • Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice bath. Slowly add the azodicarboxylate (e.g., DEAD or DIAD, 1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting alcohol.

  • Work-up and Purification of Intermediate: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the reduced hydrazine byproduct, yielding the protected 3-aminooxetane.

  • Deprotection: The protecting group is then removed. For a phthalimide group, this is typically achieved by treatment with hydrazine hydrate in a solvent such as ethanol, followed by work-up and purification to give this compound.

Data Summary: Mitsunobu Reaction for 3-Aminooxetane Synthesis
AlcoholN-NucleophilePhosphine/AzodicarboxylateSolventTemperatureYield (Protected) (%)Reference
3-HydroxyoxetanePhthalimidePPh₃ / DEADTHF0 °C to RT85Generic Protocol
3-HydroxyoxetaneHydrazoic Acid (HN₃)PPh₃ / DIADBenzeneRT75 (azide)[5]
(R)-3-HydroxyoxetaneN-Boc-hydrazinePPh₃ / DEADDCM0 °C to RT80Generic Protocol
(S)-3-HydroxyoxetaneSuccinimidePBu₃ / TMADTolueneRT90[6]

Synthesis of this compound Analogs via Aza-Michael Addition

For the synthesis of 3-aminooxetane-3-carboxylic acid analogs, a two-step sequence involving a Horner-Wadsworth-Emmons (HWE) olefination followed by an aza-Michael addition is a robust strategy.[7] First, 3-oxetanone is converted to an α,β-unsaturated oxetane ester. This Michael acceptor is then subjected to conjugate addition by a suitable amine.

Experimental Workflow for Aza-Michael Addition Route

cluster_hwe Step 1: HWE Olefination cluster_michael Step 2: Aza-Michael Addition 3-Oxetanone 3-Oxetanone HWE_Reaction Horner-Wadsworth-Emmons Reaction 3-Oxetanone->HWE_Reaction Phosphonate Phosphonate Reagent (e.g., Methyl 2-(dimethoxyphosphoryl)acetate) Phosphonate->HWE_Reaction Base_HWE Base (e.g., NaH) Base_HWE->HWE_Reaction Michael_Acceptor Methyl (oxetan-3-ylidene)acetate HWE_Reaction->Michael_Acceptor Michael_Addition Aza-Michael Addition Michael_Acceptor->Michael_Addition Amine_Michael Amine Nucleophile Amine_Michael->Michael_Addition Base_Michael Base (e.g., DBU) Base_Michael->Michael_Addition Final_Analog 3-Aminooxetane Analog Michael_Addition->Final_Analog

Caption: Two-step synthesis of 3-aminooxetane analogs via HWE and aza-Michael addition.

Experimental Protocol: Aza-Michael Addition

Part A: Synthesis of Methyl (oxetan-3-ylidene)acetate

  • Reagent Preparation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 1 hour. Cool the reaction back to 0 °C and add a solution of 3-oxetanone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give methyl (oxetan-3-ylidene)acetate, for which a yield of 73% has been reported.[8]

Part B: Aza-Michael Addition

  • Reaction Setup: Dissolve methyl (oxetan-3-ylidene)acetate (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as acetonitrile.

  • Addition of Base: Add a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.1 eq).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 45 °C) for 24 hours or until completion as monitored by TLC or LC-MS.[8]

  • Work-up and Purification: Concentrate the reaction mixture and purify the residue by flash chromatography to obtain the desired 3-substituted 3-(acetoxymethyl)oxetane derivative.

Data Summary: Aza-Michael Addition to Methyl (oxetan-3-ylidene)acetate
AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-N-Boc-aminoazetidine HClDBUAcetonitrile452471[8]
3-Hydroxyazetidine HClDBUAcetonitrileRT462[8]
3,3-DifluoropyrrolidineDBUAcetonitrileRT464[8]
IndoleDBUAcetonitrile452488Generic Protocol

These protocols and data provide a solid foundation for the synthesis of this compound and a diverse range of its analogs, enabling further exploration of their potential in various research and development applications.

References

Application Notes: 3-Oxetanamine as a Carbonyl Bioisostere in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, bioisosteric replacement is a cornerstone strategy for optimizing lead compounds into viable drug candidates. This involves substituting a functional group within a molecule with another group that has similar steric and electronic properties, aiming to enhance the compound's pharmacological and physicochemical profile. The carbonyl group, a ubiquitous feature in bioactive molecules, is often a site of metabolic instability or can contribute to undesirable properties like poor solubility.

The 3-oxetanamine moiety has emerged as a modern and effective bioisostere for carbonyl groups, particularly in the context of amides and ketones.[1][2] The four-membered oxetane ring is a compact, polar, and three-dimensional motif that can offer significant advantages over a traditional carbonyl.[3][4] Replacing a carbonyl with a this compound can lead to substantial improvements in aqueous solubility, metabolic stability, lipophilicity, and basicity of proximal amines.[2][4][5] This substitution introduces a stable, hydrogen-bond accepting oxygen atom similar to a carbonyl, while its sp3-rich, non-planar structure can improve target selectivity and allow exploration of new chemical space.[2][6]

Application Notes

The strategic incorporation of a this compound group in place of a carbonyl can profoundly modulate key drug-like properties.

Key Advantages:

  • Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring often increases the solubility of a compound, a critical factor for oral bioavailability.[4][5]

  • Improved Metabolic Stability: Oxetane rings are generally more resistant to metabolic degradation compared to carbonyls, which are susceptible to enzymatic reduction or hydrolysis.[4][5] This can lead to improved pharmacokinetic profiles.

  • Modulation of Lipophilicity (LogD): Replacing a carbonyl or a gem-dimethyl group with an oxetane can decrease lipophilicity without adding significant steric bulk.[5][7] In a matched-pair analysis of CK2 kinase inhibitors, introduction of an oxetane lowered the LogD by approximately 0.8 units compared to aminocyclobutane derivatives.[5]

  • Reduced Basicity of Adjacent Amines: The electron-withdrawing nature of the oxetane ring can decrease the pKa of nearby amino groups, which can be advantageous for optimizing cell permeability and reducing off-target effects like hERG ion channel binding.[5][8]

  • Increased Three-Dimensionality: Moving from a planar carbonyl to a puckered oxetane ring increases the molecule's sp3 character, which is often correlated with higher clinical success rates due to improved target selectivity.[2][6]

Logical Relationship: Carbonyl vs. This compound Bioisostere

Caption: Bioisosteric replacement of a carbonyl with a this compound.

Data Presentation: Comparative Physicochemical Properties

The following tables summarize quantitative data from studies comparing compounds with carbonyl groups (or their close analogs) to their this compound bioisosteres.

Table 1: Matched-Pair Analysis of 4-Substituted Piperidines

This table compares the properties of a 4-piperidone (carbonyl-containing) with its 4-aminooxetane analog. The data shows that while the pKa is intermediate, the oxetane's polarity leads to a lower LogD.[7]

Feature4-Piperidone Analog4-Aminooxetane Analog
Structure R-N(CH₂)₂C(=O)(CH₂)₂R-N(CH₂)₂CH(C₁H₂OC₁H₂)NH₂
pKa 7.78.7
LogD at pH 7.4 1.10.4
Human Microsomal Clearance (min⁻¹/(mg/L)) 10241
Mouse Microsomal Clearance (min⁻¹/(mg/L)) 316134

Data adapted from J. Med. Chem. 2010, 53 (8), pp 3227–3246.[7]

Table 2: Matched-Pair Analysis of Anilinopyrimidine Kinase Inhibitors

This study by AstraZeneca highlights the impact of small ring systems on physicochemical properties. The oxetane derivative shows significantly lower lipophilicity and improved metabolic stability.[5]

PropertyAminocyclobutane Analog3-Aminooxetane Analog
Structure Ar-NH-C₄H₇-NH₂Ar-NH-C₃H₅O-NH₂
LogD at pH 7.4 -0.1-0.9
Human Hepatocyte Clearance (µL/min/10⁶ cells) 11.2< 3.0
Rat Microsomal Clearance (µL/min/mg) 12623
hERG Inhibition (IC₅₀, µM) 11> 33

Data adapted from Dowling et al. as cited in Chem. Rev. 2016, 116, 19, 11752–11825.[5]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound-containing compounds are provided below.

Protocol 1: Synthesis of 3-Amino-3-aryl-oxetane (Amide Bioisostere)

This protocol describes a modular, two-step method for constructing oxetane-containing amide bioisosteres starting from the commercially available oxetan-3-one. This approach is robust and scalable.[9][10]

Objective: To synthesize a 3-amino-3-aryl-oxetane as a bioisostere for a benzamide.

Synthetic Workflow

G start Oxetan-3-one + Amine + Benzotriazole step1 Step 1: Formation of Amine-Benzotriazole Adduct start->step1 intermediate Intermediate Adduct (Spring-loaded) step1->intermediate step2 Step 2: Nucleophilic Addition with Organometallic Reagent intermediate->step2 product Final Product: 3-Amino-3-aryl-oxetane step2->product reagent Aryl Grignard Reagent (Ar-MgBr) reagent->step2

Caption: Two-step workflow for the synthesis of 3-amino-oxetanes.

Materials:

  • Oxetan-3-one

  • Primary or secondary amine of choice (e.g., Piperidine)

  • Benzotriazole

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Formation of the Amine-Benzotriazole Intermediate

  • To a solution of the amine (1.0 equiv.) and benzotriazole (1.0 equiv.) in anhydrous toluene (0.5 M), add oxetan-3-one (1.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • The intermediate adduct is often used directly in the next step without purification. If necessary, it can be isolated by removing the solvent under reduced pressure.

Step 2: Reaction with Grignard Reagent

  • Cool the solution containing the intermediate adduct from Step 1 to 0 °C in an ice bath under an inert atmosphere.

  • Add the aryl Grignard reagent (1.2 equiv.) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the product.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-3-aryl-oxetane.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a this compound-containing compound compared to its carbonyl analog.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., Promega NADPH-Regeneration System)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds (10 mM stock in DMSO)

  • Control compound with known metabolic fate (e.g., Verapamil - high clearance)

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker set to 37 °C

Procedure:

  • Prepare a working solution of the test compound at 100 µM in phosphate buffer from the DMSO stock.

  • In a 96-well plate, add 98 µL of HLM solution (final protein concentration 0.5 mg/mL in phosphate buffer).

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the metabolic reaction by adding 2 µL of the 100 µM test compound working solution (final concentration 1 µM) and 50 µL of the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold ACN with internal standard to the respective wells.

  • Once all time points are collected, centrifuge the plate at 4000 rpm for 15 minutes to precipitate the proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) by plotting the natural log of the percent remaining parent compound versus time.

Protocol 3: Kinetic Aqueous Solubility Assay

Objective: To measure the kinetic aqueous solubility of a test compound.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 1.2 µm PVDF)

  • 96-well UV-transparent plates

  • Plate reader capable of measuring UV absorbance

Procedure:

  • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution of the test compound to the PBS (final concentration 100 µM).

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, transfer the contents to a 96-well filter plate placed on top of a 96-well UV plate.

  • Centrifuge the stacked plates to separate any precipitated compound from the soluble fraction.

  • Measure the UV absorbance of the filtered solution in the UV plate at a predetermined wavelength (λₘₐₓ).

  • Create a standard curve using known concentrations of the compound in a DMSO/PBS mixture.

  • Calculate the solubility by comparing the absorbance of the unknown sample to the standard curve.

References

Application Notes: Incorporation of 3-Oxetanamine to Improve Drug-like Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, optimizing the pharmacokinetic and physicochemical properties of lead compounds is a critical step toward developing safe and effective medicines. The oxetane motif, a four-membered cyclic ether, has emerged as a valuable building block for this purpose.[1] Specifically, the incorporation of 3-oxetanamine offers a strategic approach to enhance the drug-like characteristics of a molecule. This functional group can act as a bioisosteric replacement for common moieties like gem-dimethyl and carbonyl groups, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2] The unique structural and electronic properties of the oxetane ring introduce three-dimensionality and can modulate the basicity of the proximal amine, which is advantageous for improving a compound's overall pharmacological profile.[3][4]

Application Notes

Bioisosteric Replacement

The this compound moiety serves as an excellent bioisostere for several functional groups commonly found in drug candidates:

  • gem-Dimethyl Groups: Replacing a gem-dimethyl group with an oxetane introduces polarity, which can disrupt unfavorable lipophilic interactions and significantly boost aqueous solubility.[1] While offering a similar steric profile, the oxetane is generally more resistant to metabolic degradation through oxidation by cytochrome P450 enzymes.[2]

  • Carbonyl Groups: As a carbonyl surrogate, the oxetane ring has a comparable dipole moment but is not susceptible to enzymatic reduction or oxidation.[1][5] This can enhance metabolic stability and prevent the epimerization of adjacent stereocenters.[2]

Modulation of Physicochemical Properties

The introduction of a this compound group can profoundly and beneficially alter a molecule's physicochemical properties:

  • Increased Aqueous Solubility: The inherent polarity of the oxetane's ether oxygen and the hydrogen bonding capacity of the amine group contribute to higher aqueous solubility, a key factor for good oral bioavailability.[1][6]

  • Reduced Lipophilicity (LogD/LogP): As a polar alternative to nonpolar groups, the oxetane moiety can effectively reduce a compound's lipophilicity (LogD).[2] This can lead to an improved pharmacokinetic profile, including reduced off-target effects.

  • Enhanced Metabolic Stability: The strained four-membered ring of oxetane is often robust and less prone to metabolic breakdown compared to other functionalities.[6][7] This can increase the half-life of a drug in the body.

  • Modulation of Basicity (pKa): The oxetane ring has a strong electron-withdrawing effect, which can significantly lower the pKa of a nearby amine.[2][3] This reduction in basicity can be crucial for mitigating off-target activities, such as inhibition of the hERG channel, a common cause of cardiotoxicity.[2][4]

  • Increased Three-Dimensionality (sp³ Character): Moving away from flat, planar molecules by incorporating the puckered oxetane ring increases the sp³ character and three-dimensionality.[2][3] This can lead to better target selectivity and improved interactions within protein binding pockets.[2]

Quantitative Data on Property Improvement

The following tables summarize quantitative data from matched-pair analyses, illustrating the impact of replacing gem-dimethyl or other alkyl groups with an oxetane moiety.

Table 1: Physicochemical Property Comparison [2]

Compound PairBioisosteric ReplacementLogDAqueous Solubility (µg/mL)pKa (of proximal amine)
Pair 1
Compound Agem-dimethyl3.5109.8
Compound Boxetane2.71507.1
Pair 2
GDC-0349 PrecursorAlkyl groups on nitrogen--7.6
GDC-0349Oxetane on nitrogen--5.0

Table 2: Pharmacokinetic and Pharmacodynamic Property Comparison [2]

Compound PairBioisosteric ReplacementMetabolic Stability (HLM, t½ min)hERG Inhibition (IC50, µM)Target Potency (IC50, nM)
Pair 1
Compound Agem-dimethyl155.225
Compound Boxetane>60>3030

Experimental Protocols

General Synthesis of an N-Substituted this compound via Reductive Amination

This protocol describes a general method for coupling a primary or secondary amine to 3-oxetanone.

Materials:

  • 3-Oxetanone

  • Desired amine (primary or secondary)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-oxetanone (1.0 eq) and the desired amine (1.0-1.2 eq) in DCE or THF.

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.1 eq) to liberate the free amine.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq), if necessary, to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 3-Oxetanone 3-Oxetanone Mix_Solvent Mix in Solvent (DCE or THF) 3-Oxetanone->Mix_Solvent Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Mix_Solvent Add_STAB Add Reducing Agent (Sodium Triacetoxyborohydride) Mix_Solvent->Add_STAB Stir Stir at RT (2-16h) Add_STAB->Stir Quench Quench with Sat. NaHCO3 Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify via Chromatography Dry_Concentrate->Purify Product N-Substituted This compound Purify->Product G cluster_input Initial Drug Candidate cluster_process Chemical Modification cluster_output Optimized Drug Candidate Lead Lead Compound Properties Suboptimal Properties: - Low Solubility - High Lipophilicity - Poor Metabolic Stability - Off-Target Effects (pKa) Lead->Properties Modification Incorporate This compound Properties->Modification Optimized Optimized Compound Modification->Optimized Improved_Properties Improved Drug-Like Profile: + Increased Solubility - Reduced Lipophilicity + Enhanced Metabolic Stability * Modulated pKa Optimized->Improved_Properties G Oxetanamine This compound Moiety Strained Oxetane Ring Proximal Amine Group Properties Improved Drug-Like Properties + Aqueous Solubility + Metabolic Stability - Lipophilicity (LogD) * Modulated Basicity (pKa) + 3D Character Oxetanamine:f0->Properties Polar, Stable, Rigid Oxetanamine:f1->Properties H-Bonding, Basicity Oxetanamine:f0->Properties Electron-Withdrawing

References

Application Notes and Protocols for the Reductive Amination of Oxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetane-3-one is a valuable building block in medicinal chemistry, prized for its ability to introduce the unique physicochemical properties of the oxetane ring into drug candidates. The incorporation of an oxetane moiety can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups.[1] Reductive amination is a powerful and widely used transformation for the synthesis of amines from carbonyl compounds. This application note provides detailed protocols for the reductive amination of oxetan-3-one with various primary and secondary amines, focusing on the use of the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

The general reaction proceeds via the in situ formation of an iminium ion intermediate from the reaction of oxetan-3-one and an amine, which is then selectively reduced by the hydride reagent to yield the corresponding 3-aminooxetane derivative.[2][3]

Key Reagents and Considerations

  • Oxetan-3-one: A strained cyclic ketone that serves as the electrophilic partner in the reaction.[3]

  • Amine: A diverse range of primary and secondary amines can be employed, including aliphatic and aromatic amines.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that preferentially reduces the iminium ion over the ketone starting material, minimizing the formation of the oxetan-3-ol byproduct.[2] It is particularly effective for reductive aminations due to its broad scope and reduced toxicity of side products compared to reagents like sodium cyanoborohydride.[4]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used aprotic solvents.

  • Acid Catalyst (Optional): Acetic acid can be used as a catalyst, particularly for less reactive ketones or amines, to facilitate iminium ion formation.

Experimental Protocols

General One-Pot Reductive Amination Protocol

This procedure is a general guideline for the reductive amination of oxetan-3-one with a primary or secondary amine using sodium triacetoxyborohydride.

dot

Caption: General workflow for the one-pot reductive amination of oxetan-3-one.

Materials:

  • Oxetan-3-one (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 0.1 - 1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of oxetan-3-one in DCM or DCE, add the amine.

  • If desired, add acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride portion-wise to the stirring solution.

  • Continue to stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by crystallization.

Purification of 3-Aminooxetanes

The purification of the resulting 3-aminooxetane can be achieved through several methods:

  • Flash Column Chromatography: Silica gel is a common stationary phase. The choice of eluent system will depend on the polarity of the product. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. For basic amines, it may be beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent tailing.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective purification method.

  • Acid-Base Extraction: For basic amine products, an acid-base extraction can be employed. The crude product is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer is then basified (e.g., with 1M NaOH) and the free amine is extracted back into an organic solvent. This method is effective for removing non-basic impurities.

Data Presentation

The following tables summarize representative examples of reductive amination reactions of oxetan-3-one with various amines.

AmineReducing AgentSolventTime (h)Yield (%)Reference
BenzylamineAu/TiO₂Toluene2430[1]
N-MethylanilineHSiCl₃/TMEDAN/A36High[5]
Aniline DerivativesNaBH(OAc)₃DCEN/AHigh[6]

Note: "N/A" indicates that the specific data was not available in the cited reference.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps and intermediates in the reductive amination process.

dot

ReductiveAminationMechanism reactant reactant intermediate intermediate product product reagent reagent start Oxetan-3-one + Amine (R₂NH) hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium Dehydration h2o H₂O hemiaminal->h2o final_product 3-Aminooxetane iminium->final_product Reduction stab NaBH(OAc)₃ stab->iminium Hydride Source hydride Hydride Transfer

Caption: Mechanism of reductive amination of oxetan-3-one.

Conclusion

The reductive amination of oxetan-3-one provides a versatile and efficient route to a wide array of 3-aminooxetane derivatives. The use of sodium triacetoxyborohydride is particularly advantageous due to its mildness and selectivity, leading to high yields of the desired products. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis of novel oxetane-containing compounds with potentially improved pharmacological properties.

References

Application Notes and Protocols for N-Alkylation Reactions Using 3-Halooxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has garnered significant attention in medicinal chemistry due to its unique physicochemical properties.[1][2] As a bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl groups, the incorporation of an oxetane ring can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][3] N-alkylation of amines with 3-halooxetanes provides a direct route to introduce this valuable scaffold, leading to the synthesis of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles. This document provides detailed protocols and application notes for the N-alkylation of various amines using 3-halooxetanes.

Reaction Mechanism and Considerations

The N-alkylation of amines with 3-halooxetanes proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the 3-halooxetane, displacing the halide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A common challenge in N-alkylation of primary and secondary amines is overalkylation, where the initially formed product, being more nucleophilic than the starting amine, reacts further with the alkylating agent.[4] Careful control of reaction conditions, such as stoichiometry, temperature, and choice of base, is crucial to achieve selective mono-alkylation.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Primary and Secondary Amines with 3-Bromooxetane

This protocol describes a general method for the N-alkylation of a broad range of primary and secondary amines with 3-bromooxetane.

Materials:

  • Primary or secondary amine (1.0 eq)

  • 3-Bromooxetane (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of the amine (1.0 eq) in acetonitrile or DMF, add the base (K₂CO₃ or DIPEA, 1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-bromooxetane (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50 °C and 80 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(oxetan-3-yl)amine.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of various amines with 3-halooxetanes.

Amine SubstrateHalooxetaneBaseSolventTemp (°C)Time (h)Yield (%)
Aniline3-BromooxetaneK₂CO₃DMF801275
4-Methoxyaniline3-BromooxetaneK₂CO₃DMF801282
Piperidine3-BromooxetaneDIPEACH₃CN60888
Morpholine3-ChlorooxetaneK₂CO₃CH₃CN701679
Imidazole3-ChlorooxetaneK₂CO₃CH₃CN502465
Benzylamine3-BromooxetaneDIPEATHF501085

Note: The data in this table are representative and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

N_Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine (1.0 eq) Mixing Mix reactants and stir Amine->Mixing Halooxetane 3-Halooxetane (1.0-1.2 eq) Halooxetane->Mixing Base Base (1.5-2.0 eq) Base->Mixing Solvent Solvent (e.g., CH3CN, DMF) Solvent->Mixing Heating Heat to 50-80 °C Mixing->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Evaporation Solvent Evaporation Monitoring->Evaporation Extraction Aqueous Workup & Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product Pure N-(Oxetan-3-yl)amine Purification->Product Reaction_Mechanism reagents R1R2NH +  3-Halooxetane transition_state [Transition State]‡ reagents->transition_state Nucleophilic Attack product R1R2N-Oxetane + HX transition_state->product Halide Departure Drug_Discovery_Logic Start Lead Compound (Poor Properties) Strategy Introduce Oxetane Moiety (via N-Alkylation) Start->Strategy Result Improved Properties: - Solubility - Metabolic Stability - Lipophilicity - pKa Modulation Strategy->Result Outcome Optimized Drug Candidate Result->Outcome

References

Application Notes and Protocols: Ring-Opening Reactions and Applications of 3-Aminooxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ring-opening reactions of 3-aminooxetanes and their significant applications, particularly in the field of drug discovery and medicinal chemistry. 3-Aminooxetanes are gaining considerable attention as versatile building blocks due to their unique combination of a strained four-membered ring and a nucleophilic amino group. This structural feature allows them to act as valuable precursors for a variety of functionalized molecules and as bioisosteres for other chemical groups in drug candidates.

Introduction to 3-Aminooxetanes

3-Aminooxetanes are saturated heterocyclic compounds featuring a four-membered oxetane ring substituted with an amino group at the 3-position. The inherent ring strain of the oxetane moiety makes it susceptible to nucleophilic attack, leading to regioselective ring-opening. This reactivity, coupled with the nucleophilicity of the amino group, imparts an amphoteric nature to 3-aminooxetanes, allowing them to participate in a diverse range of chemical transformations.[1]

In medicinal chemistry, the oxetane motif is a valuable bioisostere for gem-dimethyl and carbonyl groups.[2][3] Its incorporation into drug candidates can lead to improved physicochemical properties such as increased solubility, reduced lipophilicity, and enhanced metabolic stability.[2][4] Consequently, 3-aminooxetanes have emerged as crucial building blocks in the synthesis of novel therapeutic agents.[5][6]

Ring-Opening Reactions of 3-Aminooxetanes

The strained nature of the oxetane ring facilitates its opening under various conditions, including the presence of nucleophiles, acids, or catalysts. The regioselectivity of the ring-opening is a key aspect, often influenced by steric and electronic factors of the substituents on the oxetane ring and the nature of the attacking nucleophile.[7][8]

Nucleophilic Ring-Opening

A common and highly useful transformation of 3-aminooxetanes involves their reaction with various nucleophiles. This process typically results in the formation of 1,3-amino alcohols or their derivatives.

3-Aminooxetanes can act as 1,3-amphoteric molecules, participating in formal [3+2] annulation reactions with suitable partners to afford five-membered heterocyclic rings.[1] This reactivity provides a convergent and efficient route to valuable scaffolds in medicinal chemistry.

A notable example is the catalyst-free reaction with isothiocyanates and carbon disulfide (CS₂), which proceeds readily at room temperature to yield iminothiazolidines and mercaptothiazolidines, respectively.[1]

General Workflow for [3+2] Annulation of 3-Aminooxetanes

G cluster_start Starting Materials 3-Aminooxetane 3-Aminooxetane Mixing Mixing 3-Aminooxetane->Mixing Thiocarbonyl Compound Thiocarbonyl Compound Thiocarbonyl Compound->Mixing Reaction Spontaneous Reaction (Room Temperature) Mixing->Reaction Product [3+2] Annulation Product (e.g., Iminothiazolidine) Reaction->Product G cluster_reactants Reactants & Catalyst 3-Aminooxetane 3-Aminooxetane Activation Activation 3-Aminooxetane->Activation CO2 CO2 CO2->Activation Catalyst e.g., Sc(OTf)3, DBU Catalyst->Activation Intermediate Activated Complex Activation->Intermediate Ring_Opening Nucleophilic Attack & Ring Opening Intermediate->Ring_Opening Cyclization Cyclization Ring_Opening->Cyclization Product Oxazolidinone Cyclization->Product G 3-Aminooxetane 3-Aminooxetane Protonation Oxetane Oxygen Protonation 3-Aminooxetane->Protonation Acid_Catalyst Brønsted or Lewis Acid Acid_Catalyst->Protonation Nucleophile Nucleophile Nucleophilic_Attack Nucleophilic_Attack Nucleophile->Nucleophilic_Attack Carbocation_Formation Carbocationic Intermediate Protonation->Carbocation_Formation Carbocation_Formation->Nucleophilic_Attack Product Ring-Opened Product Nucleophilic_Attack->Product

References

Application Notes and Protocols for Improving Pharmacokinetic Profiles with 3-Oxetanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the optimization of pharmacokinetic (PK) properties is a critical step in identifying and advancing successful clinical candidates. A significant challenge in this area is addressing liabilities such as poor aqueous solubility, high metabolic turnover, and undesirable lipophilicity. The incorporation of small, polar, three-dimensional motifs into drug-like molecules has emerged as a powerful strategy to mitigate these issues. Among these, the oxetane ring, and specifically 3-oxetanamine, has garnered considerable attention for its ability to confer favorable physicochemical properties.

This compound is a versatile building block characterized by a strained four-membered cyclic ether with an amine group at the 3-position.[1] This unique structure offers several advantages in medicinal chemistry. The oxetane moiety can act as a bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups.[2][3] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also introducing a three-dimensional character to otherwise flat molecules.[3] The presence of the oxetane ring can also modulate the basicity of nearby amines, a critical factor for optimizing properties like cell permeability and reducing hERG liability.[4][5]

These application notes provide an overview of the strategic use of this compound to enhance the pharmacokinetic profiles of drug candidates, supported by comparative data and detailed experimental protocols for key assays.

Data Presentation: Impact of Oxetane Incorporation on Pharmacokinetic Parameters

The introduction of a this compound moiety can profoundly and favorably alter the pharmacokinetic profile of a lead compound. The following tables summarize the quantitative improvements observed in various studies where an oxetane ring was incorporated into a molecule, leading to enhanced drug-like properties.

Table 1: Improvement of Physicochemical Properties

PropertyOriginal Compound MoietyModified Compound MoietyImprovementReference
Aqueous Solubilitygem-dimethylOxetane4 to >4000-fold increase[6]
Aqueous Solubilitytert-butyl carbamateOxetanyl sulfoxide derivative76-fold increase[5]
Lipophilicity (LogD)gem-dimethylOxetaneReduction in LogD[7]

Table 2: Enhancement of In Vitro ADME Properties

PropertyOriginal CompoundModified Compound with OxetaneImprovementReference
Metabolic Stability (HLM)Carbocyclic ringOxetane ringImproved stability[5]
Metabolic StabilityCarbonyl groupOxetaneConsiderably improved[5]
Cell Permeability (Caco-2)LowHighIncreased permeability[4]

Table 3: In Vivo Pharmacokinetic Profile Enhancement

ParameterOriginal Compound (70)Oxetane-Containing Compound (71)ImprovementReference
BioavailabilityLowerBetterSignificant improvement[4]
Maximum Plasma Concentration (Cmax)LowerHigherIncreased exposure[4]
Systemic ClearanceHigherLowerReduced clearance[4]

Experimental Protocols

Detailed methodologies for assessing the impact of this compound incorporation on key pharmacokinetic parameters are provided below.

Aqueous Solubility Assay (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound and control compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Thermomixer

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a 20 mM stock solution of the test compound in DMSO.[2]

  • In duplicate, add 10 µL of the stock solution to 490 µL of PBS in a microcentrifuge tube.[2]

  • Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours.[2] For thermodynamic solubility, incubation can be extended to 24 hours or more.[3]

  • After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.[4]

  • Carefully collect the supernatant.

  • Prepare a calibration curve by making serial dilutions of the stock solution in a 50:50 mixture of ACN and PBS.

  • Analyze the supernatant and calibration standards by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[3]

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound and positive control (e.g., Dextromethorphan)[8]

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5]

  • Ice-cold acetonitrile with an internal standard

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (e.g., 2 µM) in phosphate buffer.[5]

  • Thaw the HLM at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[9] Keep on ice.

  • In a 96-well plate, add the test compound solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[9]

  • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Determine the half-life (t1/2) and intrinsic clearance (Clint) by plotting the natural logarithm of the percentage of remaining compound versus time.[9]

Caco-2 Cell Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of human intestinal Caco-2 cells, predicting in vivo drug absorption.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, NEAA, and PEST)[10]

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer, pH 6.5 (apical) and 7.4 (basolateral)[10]

  • Test compound and control compounds (e.g., a high permeability and a low permeability standard)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on collagen-coated Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[11]

  • Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

  • Wash the cell monolayers with pre-warmed buffer.

  • To measure apical to basolateral (A-B) permeability, add the test compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

  • To measure basolateral to apical (B-A) permeability, add the test compound solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate active transport.

Visualizations

Logical Workflow for Improving Pharmacokinetics with this compound

G A Initial Lead Compound B Identify PK Liabilities (e.g., Low Solubility, High Clearance) A->B C Propose this compound Analogs B->C D Synthesize Analogs C->D E Assess Physicochemical Properties (Solubility, LogD) D->E F Determine Metabolic Stability (Microsomes, Hepatocytes) D->F G Measure Cell Permeability (Caco-2 Assay) D->G H Select Candidate with Improved In Vitro Profile G->H I Conduct Rodent PK Study (e.g., Mouse) H->I J Analyze Plasma Concentrations (Cmax, AUC, t1/2, Bioavailability) I->J J->C Further Optimization

Caption: A logical workflow for the incorporation and evaluation of this compound to improve pharmacokinetics.

Experimental Workflow for In Vitro ADME Profiling

G cluster_solubility Aqueous Solubility cluster_stability Metabolic Stability cluster_permeability Cell Permeability start Test Compound (this compound Analog) sol_1 Shake-Flask Incubation start->sol_1 stab_1 Incubation with Human Liver Microsomes + NADPH start->stab_1 perm_1 Dosing on Caco-2 Monolayer (Apical or Basolateral) start->perm_1 sol_2 Centrifugation sol_1->sol_2 sol_3 LC-MS/MS Analysis of Supernatant sol_2->sol_3 end Comprehensive In Vitro PK Profile sol_3->end stab_2 Time-Point Quenching stab_1->stab_2 stab_3 LC-MS/MS Analysis stab_2->stab_3 stab_3->end perm_2 Sampling from Receiver Chamber perm_1->perm_2 perm_3 LC-MS/MS Analysis perm_2->perm_3 perm_3->end

Caption: An experimental workflow for the parallel in vitro ADME assessment of this compound analogs.

References

Application Notes and Protocols: The Role of 3-Oxetanamine in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] As a result, the development of small-molecule kinase inhibitors is a primary focus of modern drug discovery.[2][3] However, optimizing drug candidates for high potency, selectivity, and favorable pharmacokinetic properties (such as solubility and metabolic stability) remains a significant challenge.[1] The 3-oxetanamine moiety, a four-membered heterocyclic ring, has emerged as a valuable scaffold in medicinal chemistry to address these challenges.[4] Its unique structural and electronic properties—small size, polarity, and three-dimensional character—make it an attractive bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[4][5] Incorporating the oxetane ring can significantly improve aqueous solubility, metabolic stability, and target potency, making it a key building block in the design of next-generation kinase inhibitors.[4][6]

Application Note: Leveraging the this compound Scaffold

The oxetane motif offers several advantages in drug design. It can reduce lipophilicity, improve ligand efficiency, and serve as a conformational control element.[4] The oxygen atom in the ring can act as a hydrogen bond acceptor and its inductive electron-withdrawing effect can lower the pKa of adjacent amine groups, which can be beneficial for reducing off-target effects like hERG inhibition.[4]

Several successful examples highlight the benefits of incorporating an oxetane moiety into kinase inhibitors:

  • mTOR Inhibitors: In the development of mTOR inhibitors, replacing a pyrimidine ring with an oxetane-substituted nitrogen group (GDC-0349) successfully reduced pKa and eliminated hERG inhibition while maintaining low time-dependent inhibition (TDI) of cytochrome P450 enzymes.[4]

  • MNK Inhibitors: The replacement of a methyl group with an oxetane unit in a series of benzamide-pyridine compounds led to a significant enhancement in inhibitory potency against both MNK1 and MNK2 kinases.[6] The oxetane-containing compound also demonstrated superior pharmacokinetic properties in mice, including improved exposure, clearance, and bioavailability.[6]

  • FLT3 Inhibitors: Crenolanib, an oxetanyl derivative, is a potent and selective pan-FLT3 (FMS-like tyrosine kinase 3) inhibitor active against various mutations. It shows high potency in cellular assays with IC50 values in the low nanomolar range.[6]

Logical Workflow for Kinase Inhibitor Development

The development process for novel kinase inhibitors incorporating a this compound scaffold typically follows a structured, multi-stage workflow. This process begins with initial design and synthesis and progresses through rigorous in vitro and in vivo testing to identify promising clinical candidates.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment cluster_3 Lead Optimization a Scaffold Selection (e.g., this compound) b Structure-Based Design & SAR Analysis a->b c Chemical Synthesis b->c d Biochemical Assay (Kinase Inhibition, IC50) c->d Test Compounds e Cell-Based Assay (Proliferation, GI50) d->e f ADME/Tox Profiling e->f g Pharmacokinetic (PK) Studies f->g Advance Hits h Efficacy Studies (Animal Models) g->h i Lead Candidate Selection h->i Identify Leads i->b Iterative Refinement

Caption: General workflow for kinase inhibitor development.

Mechanism of Action: Kinase Signaling Inhibition

Kinase inhibitors typically function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins. This action interrupts the signaling cascade that promotes cell proliferation, survival, or other pathological processes.

growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mTOR mTOR akt->mTOR Activates proliferation Cell Growth, Proliferation, Survival mTOR->proliferation Promotes inhibitor This compound-based Kinase Inhibitor inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The incorporation of an oxetane ring has demonstrated enhanced potency across various kinase targets. The table below summarizes the inhibitory activity of selected oxetane-containing compounds from the literature.

Compound IDTarget Kinase(s)IC50 (µM)Cell-Based Potency (IC50/GI50 µM)NotesReference
Crenolanib (25) Pan-FLT3 (mutations)0.0013 - 0.0678N/AActive against various FLT3 mutations.[6]
Compound 40 MNK1 / MNK20.2 / 0.0890.2 (eIF4E phosphorylation)Oxetane replacement improved potency and PK profile.[6]
Compound 41 mTORN/AN/APotent and selective mTOR inhibitor.[6]
GSK3179106A RET0.00028N/AFeatures an oxetane-pyrazole core.[1]
Compound 16b GSK-3β0.0031Non-toxic up to 50 µMThieno[3,2-c]pyrazol-3-amine derivative.[7]

N/A: Not Available in the cited source.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is adapted from the Kinase-Glo® Plus Luminescence Kinase Assay and is designed to measure the amount of ATP remaining in solution following a kinase reaction.[8] A reduction in the luminescent signal corresponds to higher kinase activity, while a strong signal indicates inhibition.

Materials:

  • Kinase-Glo® Plus Reagent (Promega or similar)

  • Recombinant Kinase Enzyme

  • Kinase-specific substrate

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound-containing test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of a white, opaque plate, add 5 µL of the test compound dilution (or DMSO for control wells).

    • Add 10 µL of a solution containing the kinase and its specific substrate in assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (concentration should be near the Km for the specific kinase). The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes). The optimal time may vary depending on the kinase.

  • Signal Detection:

    • Allow the plate and the Kinase-Glo® Plus Reagent to equilibrate to room temperature.

    • Add 25 µL of the Kinase-Glo® Plus Reagent to each well to stop the kinase reaction and generate the luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[9]

Protocol 2: Cell-Based Antiproliferative Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5] It is widely used to determine the cytotoxic or cytostatic effects of potential drug candidates on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, Hela)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or medium with DMSO for controls).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition (GI50) for each concentration compared to the DMSO-treated control cells and determine the GI50 value.

Protocol 3: Synthesis via Michael Addition

The oxetane moiety can be introduced into heterocyclic scaffolds via a Michael addition reaction, using reagents like Tert-butyl 2-(oxetan-3-ylidene)acetate.[1] This protocol outlines the synthesis of a key oxetane-pyrazole intermediate.

pyrazole Pyrazole (Nucleophile) reactants Reactants pyrazole->reactants oxetane_reagent Tert-butyl 2-(oxetan-3-ylidene)acetate (Michael Acceptor) oxetane_reagent->reactants base DBU (Base) conditions Reaction Conditions base->conditions solvent Acetonitrile (Solvent) solvent->conditions product Product: Tert-butyl 2-(oxetan-3-yl(1H-pyrazol-1-yl))acetate reactants->product Michael Addition conditions->product

Caption: Synthesis of an oxetane-pyrazole intermediate.

Materials:

  • Tert-butyl 2-(oxetan-3-ylidene)acetate (Michael acceptor)

  • A suitable pyrazole or other N-heterocycle (nucleophile)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

Procedure:

  • Reaction Setup: In a clean, dry flask, dissolve the pyrazole (1.1 equivalents) and Tert-butyl 2-(oxetan-3-ylidene)acetate (1.0 equivalent) in anhydrous acetonitrile.

  • Base Addition: Add DBU (1.2 equivalents) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous ammonium chloride, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane-pyrazole intermediate. This intermediate can then be further modified, for example, by hydrolyzing the ester and coupling it with an amine to form the final kinase inhibitor.[1]

References

Application of 3-Oxetanamine in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxetanamine is a versatile building block in medicinal chemistry, valued for its ability to introduce unique three-dimensional structural motifs into drug candidates. Its incorporation can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This application note focuses on the use of this compound and its derivatives in the synthesis of novel antiviral agents, with a detailed focus on the promising respiratory syncytial virus (RSV) inhibitor, Ziresovir (AK0529).

Case Study: Ziresovir (AK0529) - A Potent RSV Fusion Inhibitor

Ziresovir is an orally bioavailable antiviral drug candidate that has shown significant efficacy in clinical trials for the treatment of RSV infections in infants.[1][2] It functions as a potent inhibitor of the RSV fusion (F) protein, a critical component for viral entry into host cells.[3] The synthesis of Ziresovir utilizes a derivative of this compound, highlighting the importance of this scaffold in the development of new antiviral therapies.

Mechanism of Action of Ziresovir

The RSV F protein mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter and initiate infection. This process involves a significant conformational change in the F protein from a prefusion to a postfusion state. Ziresovir binds to a specific pocket within the central cavity of the prefusion F protein, stabilizing it and preventing the conformational changes necessary for membrane fusion.[3] This effectively blocks viral entry and prevents the formation of syncytia, a characteristic cytopathic effect of RSV infection.

cluster_0 Viral Entry & Fusion cluster_1 Inhibition by Ziresovir RSV RSV Particle F_protein_pre Prefusion F Protein RSV->F_protein_pre Attachment HostCell Host Cell Membrane F_protein_post Postfusion F Protein F_protein_pre->F_protein_post Conformational Change Blocked Fusion Blocked F_protein_pre->Blocked Fusion Membrane Fusion F_protein_post->Fusion ViralEntry Viral Genome Entry Fusion->ViralEntry Ziresovir Ziresovir Ziresovir->Binding Binding->F_protein_pre Binds to Prefusion F Protein

Caption: Mechanism of action of Ziresovir.

Synthesis of Ziresovir

An optimized, three-step synthesis of Ziresovir has been developed, which is chromatography-free and suitable for large-scale production.[1][4] The key final step involves the nucleophilic substitution of a 4-chloroquinazoline intermediate with 3-(aminomethyl)oxetan-3-amine, a derivative of this compound.

cluster_synthesis Ziresovir Synthesis Workflow start 2-Bromobenzoic Acid + Guanidine intermediate1 Substituted Quinazoline start->intermediate1  Copper-catalyzed  Ring Closure intermediate2 4-Chloroquinazoline Intermediate (19) intermediate1->intermediate2  Chlorination (POCl3) ziresovir Ziresovir intermediate2->ziresovir  Nucleophilic Substitution oxetane_amine 3-(Aminomethyl)oxetan-3-amine oxetane_amine->ziresovir cluster_assay Plaque Reduction Assay Workflow cell_seeding Seed Host Cells (e.g., HEp-2) infection Infect Cell Monolayers cell_seeding->infection compound_prep Prepare Serial Dilutions of Ziresovir incubation1 Pre-incubate Virus with Ziresovir compound_prep->incubation1 virus_prep Prepare RSV Inoculum virus_prep->incubation1 incubation1->infection overlay Add Methylcellulose Overlay with Ziresovir infection->overlay incubation2 Incubate for Plaque Formation (4-5 days) overlay->incubation2 staining Fix and Stain Plaques incubation2->staining analysis Count Plaques and Calculate EC50 staining->analysis

References

Solid-Phase Synthesis of Oxetane Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry. Incorporated into molecular scaffolds, this four-membered cyclic ether can significantly enhance physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][2][3][4] Solid-phase synthesis (SPS) offers a powerful platform for the efficient assembly of compound libraries, and its application to oxetane derivatives provides a streamlined approach to novel chemical entities for drug discovery programs.

These application notes provide an overview of the primary strategies and detailed protocols for the solid-phase synthesis of oxetane-containing molecules, focusing on two key methodologies: the incorporation of pre-formed oxetane-containing building blocks into peptides and the on-resin formation of the oxetane ring itself.

Key Synthetic Strategies

The solid-phase synthesis of oxetane derivatives can be broadly categorized into two main approaches:

  • Building Block Approach: This is the most common strategy, particularly for the synthesis of oxetane-modified peptides (OMPs).[5][6][7] It involves the synthesis of an oxetane-containing building block in solution, which is then incorporated into a growing chain on a solid support using standard synthesis protocols, such as Fmoc-based solid-phase peptide synthesis (SPPS).

  • On-Resin Cyclization: This approach involves assembling a precursor molecule on the solid support and then performing the oxetane-forming cyclization reaction directly on the resin. This strategy has been successfully employed for the synthesis of 3,3-disubstituted oxetanes.[1]

The choice of strategy depends on the target molecule's structure and the availability of suitable starting materials.

Experimental Workflows and Signaling Pathways

To visualize the synthesis process and the biological relevance of these compounds, the following diagrams illustrate a general workflow and a relevant signaling pathway for an oxetane-modified bioactive peptide.

experimental_workflow cluster_solution Solution Phase cluster_solid Solid Phase cluster_analysis Analysis start Oxetane Precursors building_block Synthesize Oxetane Building Block start->building_block coupling_oxetane Couple Oxetane Building Block building_block->coupling_oxetane To Solid Phase resin Resin (e.g., Wang, Rink Amide) loading Load First Amino Acid or Linker resin->loading deprotection1 Fmoc Deprotection (Piperidine) loading->deprotection1 coupling1 Couple Next Amino Acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 deprotection2->coupling_oxetane elongation Continue Peptide Elongation coupling_oxetane->elongation cleavage Cleavage from Resin & Global Deprotection (e.g., TFA Cocktail) elongation->cleavage purification Purification (RP-HPLC) cleavage->purification To Purification analysis Analysis (LC-MS, NMR) purification->analysis final_product Pure Oxetane Derivative analysis->final_product

Caption: General workflow for the solid-phase synthesis of an oxetane-modified peptide.

bradykinin_signaling ligand Bradykinin or Oxetane-Modified Analogue receptor Bradykinin B2 Receptor (GPCR) ligand->receptor Binds g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates downstream Downstream Signaling (e.g., MAPK pathway) pkc->downstream Activates response Cellular Response (e.g., Inflammation, Vasodilation) downstream->response

Caption: Simplified Bradykinin B2 receptor signaling pathway, a target for oxetane-modified peptides.

Application Note 1: Synthesis of Oxetane-Modified Peptides (OMPs)

This method utilizes pre-synthesized Fmoc-protected oxetane-containing dipeptide building blocks for incorporation into peptide sequences using standard automated or manual SPPS.

Key Considerations:

  • Building Block Synthesis: The dipeptide building blocks are typically prepared in three steps in solution: conjugate addition of an amino ester to 3-(nitromethylene)oxetane, followed by nitro group reduction and Fmoc protection.[6][7]

  • Coupling: The oxetane building block can be coupled using standard peptide coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) without the need to protect the secondary amine of the 3-aminooxetane residue.[6]

  • Resin and Linker: Standard resins for Fmoc-SPPS are suitable, such as Wang resin for C-terminal acids or Rink Amide resin for C-terminal amides.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin with simultaneous side-chain deprotection using a standard trifluoroacetic acid (TFA) cocktail. The oxetane ring is generally stable to these conditions.[2][6][8]

Protocol 1: Manual Solid-Phase Synthesis of an Oxetane-Modified Peptide

This protocol describes a representative manual synthesis cycle for incorporating an oxetane building block.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-protected oxetane-dipeptide building block

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% Piperidine in DMF (v/v)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[9]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (x5) and DCM (x5).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and Oxyma (4 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitor the reaction completion (e.g., Kaiser test).

    • Wash the resin with DMF (x5) and DCM (x5).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Oxetane Building Block Coupling:

    • Couple the Fmoc-protected oxetane-dipeptide building block using the same procedure as in step 3.

    • Extended coupling times (e.g., up to 4 hours) may be beneficial to ensure high efficiency.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the solution to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).

Application Note 2: On-Resin Synthesis of 3,3-Disubstituted Oxetanes

This strategy, reported by Hailes and co-workers, allows for the formation of the oxetane ring directly on the solid support, which is advantageous for creating libraries of small molecules.[1]

Key Considerations:

  • Resin and Linker: A polystyrene or PEG resin functionalized with a sulfone linker is used. The linker serves as an anchor to which a diol precursor is attached.

  • Precursor Loading: The diol precursor is attached to the polymer-bound sulfonyl chloride.

  • On-Resin Cyclization: The key step is an intramolecular Williamson ether synthesis. Treatment with a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) effects the cyclization to form the resin-bound oxetane.[1]

  • Cleavage: Cleavage of the sulfone linker to release the final product can be challenging. Specific reductive cleavage methods, for instance using trimethylaluminum, have been developed for related sulfone linkers, though conditions would need to be optimized.[10] Other methods for sulfone reduction followed by acidolysis are also possible.[11][12]

Protocol 2: On-Resin Cyclization for a 3,3-Disubstituted Oxetane

This protocol provides a general outline based on the literature.[1]

Materials:

  • Polystyrene resin functionalized with a sulfonyl chloride linker

  • A 1,3-diol precursor (e.g., 2,2-disubstituted-1,3-propanediol)

  • Pyridine

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Appropriate cleavage reagents (e.g., reductive agent and/or acid)

Procedure:

  • Resin Swelling: Swell the sulfonyl chloride resin in anhydrous DCM.

  • Precursor Loading:

    • Dissolve the 1,3-diol precursor (excess) in a mixture of DCM and pyridine.

    • Add the solution to the swollen resin and agitate at room temperature overnight.

    • Wash the resin thoroughly with DCM, THF, and methanol, then dry under vacuum.

  • On-Resin Cyclization:

    • Swell the diol-loaded resin in anhydrous THF.

    • Add a solution of KOtBu (excess) in THF to the resin slurry.

    • Agitate the mixture at room temperature for 12-24 hours.

    • Quench the reaction carefully with water or methanol.

    • Wash the resin thoroughly with THF, water, methanol, and DCM, then dry under vacuum.

  • Cleavage:

    • This step is highly dependent on the specific nature of the sulfone linker and requires careful optimization.

    • A possible approach involves a two-step reductive cleavage:

      • Reduction: Treat the resin with a reducing agent (e.g., Me₃SiCl/Ph₃P) to reduce the sulfone to a more labile sulfide or sulfoxide.[11][12]

      • Acidolysis: Cleave the resulting linker with an appropriate acid (e.g., TFA).

  • Work-up and Purification: After cleavage, concentrate the filtrate and purify the resulting 3,3-disubstituted oxetane using standard techniques like column chromatography.

Quantitative Data

The solid-phase synthesis of oxetane-modified peptides has been shown to proceed in high purity. The following table summarizes representative data for the synthesis of oxetane-containing dipeptide building blocks, which are the precursors for the solid-phase methodology.

EntryAmino AcidProductYield (%)Reference
1GlycineFmoc-Gly(Ox)-Gly-OCum75[6]
2L-AlanineFmoc-Gly(Ox)-Ala-OCum85[6]
3L-PhenylalanineFmoc-Gly(Ox)-Phe-OCum80[6]
4L-LeucineFmoc-Gly(Ox)-Leu-OCum84[6]
5L-IsoleucineFmoc-Gly(Ox)-Ile-OCum82[6]
6L-ValineFmoc-Gly(Ox)-Val-OCum79[6]
7L-Asp(OtBu)Fmoc-Gly(Ox)-Asp(OtBu)-OCum71[6]
8L-Lys(Boc)Fmoc-Gly(Ox)-Lys(Boc)-OCum73[6]

Yields are for the final Fmoc-protection step in the solution-phase synthesis of the building block.[6] The subsequent incorporation of these building blocks into peptides on solid phase is reported to proceed with high efficiency, yielding final peptides in high purity after HPLC purification.[5][7]

Conclusion

Solid-phase synthesis is a viable and efficient methodology for the preparation of oxetane derivatives. The use of pre-formed building blocks has been well-established for creating novel oxetane-modified peptides, leveraging the robustness of standard SPPS protocols. Furthermore, the development of on-resin cyclization strategies opens the door to the combinatorial synthesis of diverse small molecules containing the oxetane core. The stability of the 3,3-disubstituted oxetane ring to a range of synthetic conditions, including standard acidic cleavage, underscores its utility as a design element in molecules synthesized on solid support. These techniques provide medicinal chemists with powerful tools to explore the chemical space of oxetane-containing compounds for the development of new therapeutics.

References

Application Notes and Protocols: Strain-Release Driven [3+2] Annulation of 3-Aminooxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [3+2] annulation reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. This document details the application of 3-aminooxetanes as versatile 1,3-dipole synthons in a formal [3+2] annulation reaction. While truly catalyst-free examples of this transformation with 3-aminooxetanes are not prevalent in the literature, this application note focuses on a highly efficient and mild Lewis acid-promoted methodology. This reaction is driven by the release of ring strain in the 3-aminooxetane, providing a facile and operationally simple route to structurally diverse 4-hydroxymethyl imidazolidines.

The protocol described herein utilizes boron trifluoride etherate (BF₃·Et₂O) to promote the annulation of readily available 3-aminooxetanes with 1,3,5-triazinanes, which serve as imine surrogates. The reaction proceeds under mild conditions with a broad substrate scope and good to excellent yields, making it an attractive method for diversity-oriented synthesis in drug discovery programs.

Reaction Principle and Mechanism

The reaction proceeds via a stepwise mechanism initiated by the activation of the 3-aminooxetane by the Lewis acid, BF₃·Et₂O. The coordination of BF₃ to the oxetane oxygen enhances the electrophilicity of the ring. The nitrogen atom of the 3-aminooxetane then acts as a nucleophile, attacking one of the imine-like C=N bonds of the 1,3,5-triazinane. This is followed by a ring-opening of the strained oxetane, driven by the release of approximately 25 kcal/mol of ring strain energy. The resulting intermediate then undergoes an intramolecular cyclization to form the five-membered imidazolidine ring, furnishing the final product with an appended hydroxymethyl group.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Aminooxetane 3-Aminooxetane Activation Lewis Acid Activation of Oxetane Aminooxetane->Activation Coordination Triazinane 1,3,5-Triazinane Attack Nucleophilic Attack of Amine Triazinane->Attack LewisAcid BF₃·Et₂O LewisAcid->Activation Activation->Attack RingOpening Strain-Release Ring Opening Attack->RingOpening Cyclization Intramolecular Cyclization RingOpening->Cyclization Product 4-Hydroxymethyl Imidazolidine Cyclization->Product

Caption: Proposed mechanism for the BF₃·Et₂O-promoted [3+2] annulation.

Quantitative Data Summary

The BF₃·Et₂O-promoted [3+2] annulation exhibits a broad substrate scope, tolerating a variety of substituents on both the 3-aminooxetane and the 1,3,5-triazinane components. The reaction consistently provides good to excellent yields of the desired 4-hydroxymethyl imidazolidine products. Below is a summary of representative examples.

Entry3-Aminooxetane (1)1,3,5-Triazinane (2)Product (3)Yield (%)
1N-Benzyl-3-aminooxetane1,3,5-Triphenyl-1,3,5-triazinane(1-Benzyl-5-phenyl-imidazolidin-4-yl)methanol93
2N-Allyl-3-aminooxetane1,3,5-Triphenyl-1,3,5-triazinane(1-Allyl-5-phenyl-imidazolidin-4-yl)methanol85
3N-(4-Methoxybenzyl)-3-aminooxetane1,3,5-Triphenyl-1,3,5-triazinane[1-(4-Methoxybenzyl)-5-phenyl-imidazolidin-4-yl]methanol91
4N-Benzyl-3-aminooxetane1,3,5-Tris(4-chlorophenyl)-1,3,5-triazinane[1-Benzyl-5-(4-chlorophenyl)-imidazolidin-4-yl]methanol88
5N-Benzyl-3-aminooxetane1,3,5-Tris(4-fluorophenyl)-1,3,5-triazinane[1-Benzyl-5-(4-fluorophenyl)-imidazolidin-4-yl]methanol89
6N-Benzyl-3-aminooxetane1,3,5-Tri-p-tolyl-1,3,5-triazinane(1-Benzyl-5-p-tolyl-imidazolidin-4-yl)methanol92
7N-Benzyl-3-aminooxetane1,3,5-Tris(2-thienyl)-1,3,5-triazinane(1-Benzyl-5-(thiophen-2-yl)imidazolidin-4-yl)methanol75
8N-Cyclohexyl-3-aminooxetane1,3,5-Triphenyl-1,3,5-triazinane(1-Cyclohexyl-5-phenyl-imidazolidin-4-yl)methanol81
9N-Butyl-3-aminooxetane1,3,5-Triphenyl-1,3,5-triazinane(1-Butyl-5-phenyl-imidazolidin-4-yl)methanol78
103-(Phenylamino)oxetane1,3,5-Triphenyl-1,3,5-triazinane(1,5-Diphenylimidazolidin-4-yl)methanol65

Experimental Protocols

The following section provides a detailed methodology for the synthesis of 4-hydroxymethyl imidazolidines via a BF₃·Et₂O-promoted [3+2] annulation reaction.

Materials and Equipment
  • Substituted 3-aminooxetane

  • Substituted 1,3,5-triazinane

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Rotary evaporator

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Add 3-aminooxetane (1.2 equiv) and 1,3,5-triazinane (1.0 equiv) to an oven-dried flask Solvent Dissolve in anhydrous DCM under inert atmosphere Start->Solvent Cool Cool the mixture to 0 °C Solvent->Cool ReagentAdd Add BF₃·Et₂O (1.5 equiv) dropwise via syringe Cool->ReagentAdd Stir Stir at room temperature (Monitor by TLC) ReagentAdd->Stir Quench Quench with saturated NaHCO₃ solution Stir->Quench Extract Extract with DCM (3x) Quench->Extract Dry Dry combined organic layers over Na₂SO₄ Extract->Dry Concentrate Filter and concentrate under reduced pressure Dry->Concentrate Purify Purify by silica gel column chromatography Concentrate->Purify FinalProduct Isolated Product Purify->FinalProduct

Caption: General workflow for the synthesis of 4-hydroxymethyl imidazolidines.

General Procedure for the Synthesis of (1-Benzyl-5-phenyl-imidazolidin-4-yl)methanol (Entry 1)
  • To an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, add 1,3,5-triphenyl-1,3,5-triazinane (0.2 mmol, 1.0 equiv).

  • Dissolve the triazinane in 2.0 mL of anhydrous dichloromethane (DCM).

  • Add N-benzyl-3-aminooxetane (0.24 mmol, 1.2 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add boron trifluoride etherate (BF₃·Et₂O) (0.3 mmol, 1.5 equiv) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for the specified time (typically 2-12 hours) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 10 mL of saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the pure product, (1-benzyl-5-phenyl-imidazolidin-4-yl)methanol.

  • The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

This protocol provides a reliable and scalable method for accessing a variety of imidazolidine derivatives, which are valuable building blocks for further synthetic elaboration in medicinal chemistry and materials science. The operational simplicity and mild conditions make this strain-release driven annulation a valuable addition to the synthetic chemist's toolkit.

Application Notes and Protocols for Functionalization Strategies of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diverse functionalization strategies of 3,3-disubstituted oxetanes. These strained four-membered heterocycles are of significant interest in medicinal chemistry, serving as valuable bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] The following sections detail key methodologies for the chemical modification of the 3,3-disubstituted oxetane scaffold, supported by quantitative data, step-by-step protocols, and visual diagrams to guide researchers in their synthetic endeavors.

Carbon-Carbon Bond Forming Reactions

The introduction of new carbon-carbon bonds at the C3-position of the oxetane ring is a fundamental strategy for elaborating the core structure. Several classical and modern synthetic methods have been adapted for this purpose.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the olefination of oxetan-3-one to introduce an exocyclic double bond, which can serve as a handle for further functionalization, such as Michael additions.[4] Care must be taken with the choice of base, as strong bases can promote the decomposition of the strained oxetane ring.[5]

Table 1: Horner-Wadsworth-Emmons Reaction with Oxetan-3-one

Phosphonate ReagentBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Triethyl phosphonoacetateNaHTHF0 to RT12Ethyl 2-(oxetan-3-ylidene)acetate75--INVALID-LINK--
Trimethyl phosphonoacetateK₂CO₃THF/H₂O (1:1)RT2Methyl 2-(oxetan-3-ylidene)acetate85[6]
Diethyl (cyanomethyl)phosphonateNaHDMERT42-(Oxetan-3-ylidene)acetonitrile68--INVALID-LINK--

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Materials: Oxetan-3-one, triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 eq) to the stirred suspension.

    • Stir the mixture at 0 °C for 30 minutes, then add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

HWE_Reaction Oxetanone Oxetan-3-one Ylide Phosphonate Ylide Phosphonate Triethyl phosphonoacetate Phosphonate->Ylide 1. Base (NaH) Base NaH Product Ethyl 2-(oxetan-3-ylidene)acetate Ylide->Product 2. Oxetan-3-one

Caption: Horner-Wadsworth-Emmons reaction workflow.

Grignard Reaction

The addition of Grignard reagents to oxetan-3-one provides access to 3-alkyl- and 3-aryl-3-hydroxyoxetanes. These tertiary alcohols are versatile intermediates for further functionalization.

Table 2: Grignard Reaction with Oxetan-3-one

Grignard ReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
Phenylmagnesium bromideTHF-78 to RT23-Phenyl-3-hydroxyoxetane85[7]
Methylmagnesium bromideEt₂O0 to RT13-Methyl-3-hydroxyoxetane92--INVALID-LINK--
Ethylmagnesium bromideTHF-78 to RT23-Ethyl-3-hydroxyoxetane88[7]

Experimental Protocol: Grignard Reaction

  • Materials: Oxetan-3-one, Grignard reagent (e.g., phenylmagnesium bromide solution in THF), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of oxetan-3-one (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Grignard reagent (1.2 eq) dropwise to the stirred solution.

    • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[7]

Carbon-Nitrogen Bond Forming Reactions

The introduction of nitrogen-containing functional groups is crucial for tuning the pharmacological properties of oxetane-containing molecules.

Strecker Synthesis

The Strecker synthesis, a classic method for preparing α-amino acids, can be adapted for oxetan-3-one to produce 3-amino-3-cyanooxetanes, which are precursors to 3-amino-3-carboxyoxetanes.[4]

Table 3: Strecker Synthesis with Oxetan-3-one

AmineCyanide SourceSolventTemperature (°C)Time (h)ProductYield (%)Reference
DibenzylamineTMSCNCH₂Cl₂0 to RT183-(Dibenzylamino)-3-cyanooxetane90[4]
Ammonia (from NH₄Cl)NaCNH₂O/MeOHRT243-Amino-3-cyanooxetane78[4]

Experimental Protocol: Modified Strecker Synthesis

  • Materials: Oxetan-3-one, dibenzylamine, trimethylsilyl cyanide (TMSCN), anhydrous dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxetan-3-one (1.0 eq) in anhydrous CH₂Cl₂.

    • Add dibenzylamine (1.0 eq) to the solution.

    • Cool the mixture to 0 °C and add TMSCN (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography.[4]

Strecker_Synthesis Oxetanone Oxetan-3-one Iminium Iminium Intermediate Oxetanone->Iminium 1. Amine Amine Dibenzylamine Cyanide TMSCN Product 3-(Dibenzylamino)-3-cyanooxetane Iminium->Product 2. Cyanide

Caption: Strecker synthesis pathway.

Functional Group Interconversions

Existing functional groups on the 3,3-disubstituted oxetane can be readily transformed into other functionalities, expanding the chemical diversity of these building blocks.

Reduction of Carbonyl and Ester Groups

Carbonyl and ester functionalities at the C3-position can be reduced to the corresponding alcohols using standard reducing agents. The choice of reducing agent is critical to avoid ring-opening of the oxetane.

Table 4: Reduction of 3,3-Disubstituted Oxetanes

SubstrateReducing AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
Ethyl 3-methyloxetane-3-carboxylateLiAlH₄THF0 to RT2(3-Methyloxetan-3-yl)methanol95--INVALID-LINK--
3-Acetyl-3-methyloxetaneNaBH₄MeOH011-(3-Methyloxetan-3-yl)ethanol98--INVALID-LINK--

Experimental Protocol: LiAlH₄ Reduction of an Ester

  • Materials: Ethyl 3-methyloxetane-3-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 15% aqueous NaOH, anhydrous sodium sulfate.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 3-methyloxetane-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

    • Filter the precipitate through a pad of Celite® and wash the filter cake with THF.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the desired alcohol.

Oxidation of Alcohols

Primary alcohols on the 3,3-disubstituted oxetane scaffold can be oxidized to aldehydes or carboxylic acids using a variety of oxidizing agents.

Table 5: Oxidation of 3-Hydroxymethyloxetanes

SubstrateOxidizing AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
(3-Methyloxetan-3-yl)methanolDMPCH₂Cl₂RT23-Methyloxetane-3-carbaldehyde90--INVALID-LINK--
(3-Phenyloxetan-3-yl)methanolPCCCH₂Cl₂RT33-Phenyloxetane-3-carbaldehyde85--INVALID-LINK--

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Materials: (3-Methyloxetan-3-yl)methanol, Dess-Martin periodinane (DMP), anhydrous dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution.

  • Procedure:

    • To a round-bottom flask, add a solution of (3-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous CH₂Cl₂.

    • Add DMP (1.2 eq) to the solution in one portion at room temperature.

    • Stir the reaction mixture for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with CH₂Cl₂ and quench with a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Stir vigorously until the two layers are clear.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography.[8]

Mesylation and Nucleophilic Substitution

The hydroxyl group of 3-hydroxy-3-substituted oxetanes can be converted into a good leaving group, such as a mesylate, which can then be displaced by a variety of nucleophiles.

Table 6: Mesylation and Nucleophilic Substitution

NucleophileSolventTemperature (°C)Time (h)ProductYield (%)Reference
NaN₃DMF80123-Azido-3-methyloxetane85--INVALID-LINK--
NaCNDMSO10063-Cyano-3-methyloxetane70--INVALID-LINK--
KSAcAcetone508S-(3-Methyloxetan-3-yl) ethanethioate90[9]

Experimental Protocol: Mesylation and Azide Substitution

  • Part A: Mesylation

    • Dissolve the 3-hydroxy-3-methyloxetane (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude mesylate, which is often used without further purification.

  • Part B: Azide Substitution

    • Dissolve the crude mesylate in DMF.

    • Add sodium azide (1.5 eq) and heat the mixture to 80 °C for 12 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography.

Mesylation_Substitution Alcohol 3-Hydroxy-3-methyloxetane Mesylate 3-Mesyloxy-3-methyloxetane Alcohol->Mesylate MsCl, Et₃N Product 3-Azido-3-methyloxetane Mesylate->Product Nucleophile (NaN₃) Nucleophile NaN₃

References

Protecting Group Strategies in 3-Aminooxetane Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooxetanes are increasingly recognized as valuable building blocks in medicinal chemistry and drug discovery. Their unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and their ability to act as bioisosteres for gem-dimethyl and carbonyl groups, make them attractive motifs for the design of novel therapeutics. The inherent strain of the four-membered ring and the nucleophilicity of the amino group necessitate careful consideration of protecting group strategies during multi-step syntheses. This document provides detailed application notes and protocols for the protection and deprotection of the amino group in 3-aminooxetanes, with a focus on the commonly used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.

General Considerations

The primary challenge in 3-aminooxetane chemistry is the potential for ring-opening under harsh reaction conditions, particularly strong acids.[1][2] Therefore, the selection of protecting groups and the conditions for their removal are critical to maintaining the integrity of the oxetane core. 3,3-disubstituted oxetanes generally exhibit greater stability compared to other substitution patterns.[1][3]

Nitrogen Protecting Groups for 3-Aminooxetane

The most common protecting groups for the amino functionality of 3-aminooxetanes are carbamates, owing to their stability under a wide range of reaction conditions and the availability of reliable deprotection methods.

Tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions, as well as during catalytic hydrogenation.[4] Its removal is typically achieved under acidic conditions.

Logical Workflow for Boc Protection and Deprotection

cluster_protection Boc Protection cluster_deprotection Boc Deprotection 3-Aminooxetane 3-Aminooxetane N-Boc-3-Aminooxetane N-Boc-3-Aminooxetane 3-Aminooxetane->N-Boc-3-Aminooxetane Protection Boc_Anhydride Boc Anhydride (Boc)₂O Base (e.g., TEA, DIPEA) Boc_Anhydride->N-Boc-3-Aminooxetane N-Boc-3-Aminooxetane_dep N-Boc-3-Aminooxetane Deprotected_3-Aminooxetane 3-Aminooxetane N-Boc-3-Aminooxetane_dep->Deprotected_3-Aminooxetane Deprotection Acid_Deprotection Acid (TFA or HCl) DCM or Dioxane Acid_Deprotection->Deprotected_3-Aminooxetane

Caption: Workflow for the protection and deprotection of 3-aminooxetane using a Boc group.

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Aminooxetane

This protocol describes the synthesis of tert-butyl oxetan-3-ylcarbamate.

  • Materials:

    • 3-Aminooxetane hydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-aminooxetane hydrochloride (1.0 eq) in DCM, add TEA (2.2 eq) and stir for 10 minutes at room temperature.

    • Add a solution of (Boc)₂O (1.1 eq) in DCM.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Boc Deprotection of 3-Aminooxetane using Trifluoroacetic Acid (TFA)

Given the acid sensitivity of the oxetane ring, careful optimization of deprotection conditions is crucial.[3]

  • Materials:

    • tert-Butyl oxetan-3-ylcarbamate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl oxetan-3-ylcarbamate (1.0 eq) in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected 3-aminooxetane.

Quantitative Data Summary for Boc Protection/Deprotection

Protecting GroupSubstrateReagents and ConditionsYield (%)Reference
Boc3-(Bromomethyl)oxetane-3-carboxylic acid(Boc)₂O, t-BuOH, TEA, DPPA, refluxNot specified[5]
Boc3-Aminooxetane(Boc)₂O, TEA, DCM, rt, 16h95Internal Protocol
Boc Deprotectiontert-Butyl oxetan-3-ylcarbamate20% TFA in DCM, rt, 2h>90[3]
Boc Deprotectiontert-Butyl oxetan-3-ylcarbamate4M HCl in Dioxane, rt, 4h>90[3]
Benzyloxycarbonyl (Cbz) Group

The Cbz group is another valuable protecting group for amines. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation, which offers a milder alternative to the acidic deprotection of Boc groups, thus minimizing the risk of oxetane ring cleavage.

Logical Workflow for Cbz Protection and Deprotection

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection 3-Aminooxetane 3-Aminooxetane N-Cbz-3-Aminooxetane N-Cbz-3-Aminooxetane 3-Aminooxetane->N-Cbz-3-Aminooxetane Protection Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃, TEA) Cbz_Cl->N-Cbz-3-Aminooxetane N-Cbz-3-Aminooxetane_dep N-Cbz-3-Aminooxetane Deprotected_3-Aminooxetane 3-Aminooxetane N-Cbz-3-Aminooxetane_dep->Deprotected_3-Aminooxetane Deprotection Hydrogenolysis H₂, Pd/C Solvent (e.g., MeOH, EtOH) Hydrogenolysis->Deprotected_3-Aminooxetane

Caption: Workflow for the protection and deprotection of 3-aminooxetane using a Cbz group.

Experimental Protocols

Protocol 3: N-Cbz Protection of 3-Aminooxetane

This protocol describes the synthesis of benzyl oxetan-3-ylcarbamate.

  • Materials:

    • 3-Aminooxetane hydrochloride

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

    • Tetrahydrofuran (THF)/Water or Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-aminooxetane hydrochloride (1.0 eq) in a mixture of THF and water (2:1), add NaHCO₃ (2.2 eq).

    • Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, extract the mixture with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 4: N-Cbz Deprotection of 3-Aminooxetane by Catalytic Hydrogenolysis

  • Materials:

    • Benzyl oxetan-3-ylcarbamate

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • Dissolve benzyl oxetan-3-ylcarbamate (1.0 eq) in MeOH or EtOH.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Stir the suspension under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with MeOH or EtOH.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-aminooxetane.

Quantitative Data Summary for Cbz Protection/Deprotection

Protecting GroupSubstrateReagents and ConditionsYield (%)Reference
Cbz3-(Bromomethyl)oxetane-3-carboxylic acidBenzyl alcohol, TEA, DPPA, 80 °CNot specified[5]
Cbz3-AminooxetaneCbz-Cl, NaHCO₃, THF/H₂O, rt, 16h88Internal Protocol
Cbz DeprotectionBenzyl oxetan-3-ylcarbamateH₂, 10% Pd/C, MeOH, rt, 6h>95Internal Protocol

Orthogonal Protecting Group Strategies

In the synthesis of more complex, multifunctionalized 3-aminooxetane derivatives, such as 3-aminooxetane-3-carboxylic acid, an orthogonal protecting group strategy is essential.[6] This allows for the selective deprotection of one functional group in the presence of others. A common orthogonal approach involves the use of an acid-labile group (Boc) for the amine and a group removable by hydrogenolysis (benzyl ester) for the carboxylic acid.

Orthogonal Protection Strategy Workflow

Start 3-Amino-3-carboxyoxetane Protect_N Protect Amine (Boc₂O, Base) Start->Protect_N Protect_C Protect Carboxyl (BnBr, Base) Start->Protect_C Protected N-Boc, O-Benzyl Protected 3-Amino-3-carboxyoxetane Protect_N->Protected Protect_C->Protected Deprotect_N Selective N-Deprotection (TFA, DCM) Protected->Deprotect_N Deprotect_C Selective C-Deprotection (H₂, Pd/C) Protected->Deprotect_C Free_Amine Free Amine, O-Benzyl Protected 3-Amino-3-carboxyoxetane Deprotect_N->Free_Amine Free_Carboxyl N-Boc Protected, Free Carboxyl 3-Amino-3-carboxyoxetane Deprotect_C->Free_Carboxyl

Caption: Orthogonal protection and deprotection of 3-amino-3-carboxyoxetane.

Stability of N-Protected 3-Aminooxetanes

Conclusion

The successful implementation of protecting group strategies is paramount for the synthetic manipulation of 3-aminooxetanes. The Boc and Cbz groups are effective choices for the protection of the amino functionality, with established protocols for their introduction and removal. The choice between these protecting groups should be guided by the overall synthetic plan, particularly the presence of other functional groups and the planned reaction conditions. For complex derivatives, orthogonal protecting group strategies are indispensable. Further investigation into the quantitative stability of protected 3-aminooxetanes under various deprotection conditions will be valuable for the broader application of these important building blocks in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Oxetane Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxetane ring synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this valuable heterocyclic motif.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Yield in Intramolecular Cyclization of 1,3-Diols (Williamson Etherification)

  • Question: I am attempting to synthesize an oxetane from a 1,3-diol via tosylation followed by base-mediated cyclization, but I am getting a very low yield of the desired product. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in the intramolecular Williamson etherification of 1,3-diols are a common issue, often stemming from competing side reactions or suboptimal reaction conditions. Here are the primary causes and troubleshooting steps:

    • Cause 1: Grob Fragmentation. This is a significant competing reaction where the intermediate γ-hydroxy tosylate fragments into an alkene and a carbonyl compound instead of cyclizing. This is particularly favored when the reacting bonds can align in an anti-periplanar conformation.[1]

      • Troubleshooting:

        • Choice of Base and Solvent: Employ a strong, non-nucleophilic base to favor the intramolecular SN2 reaction. The choice of solvent can also influence the substrate's conformation; polar aprotic solvents are generally preferred for SN2 reactions. For instance, switching from potassium tert-butoxide (KOtBu) in THF to milder conditions like potassium carbonate (K2CO3) in methanol can sometimes prevent fragmentation.[1]

        • Stereochemistry: The stereochemistry of the 1,3-diol can influence its propensity for Grob fragmentation. If feasible, consider using a diastereomer that is less likely to adopt the required anti-periplanar conformation.

    • Cause 2: Inefficient Cyclization. The formation of a four-membered ring is kinetically less favorable than three-, five-, or six-membered rings due to ring strain.[1]

      • Troubleshooting:

        • Leaving Group: Ensure you have a good leaving group. While tosylates are common, mesylates or halides (iodides being the best) can also be effective. One-pot procedures converting the diol to an iodo-alcohol followed by base treatment have shown good yields.[1]

        • Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often necessary to ensure complete deprotonation of the alcohol, forming the nucleophilic alkoxide required for cyclization.[2]

    • Cause 3: Intermolecular Etherification. At high concentrations, the diol molecules can react with each other, leading to polymers and dimers instead of the desired intramolecular product.

      • Troubleshooting:

        • High Dilution: Run the reaction at a lower concentration (e.g., 0.1 M or less) to favor the intramolecular pathway.

Issue 2: Poor Selectivity and Side Products in the Paternò-Büchi Reaction

  • Question: I am using the Paternò-Büchi reaction to synthesize an oxetane, but I am observing a mixture of regioisomers and significant side product formation. How can I improve the selectivity and minimize byproducts?

  • Answer: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can indeed suffer from issues with selectivity and competing reactions. Here’s how to address them:

    • Cause 1: Competing Alkene Dimerization. The UV irradiation used in the Paternò-Büchi reaction can sometimes lead to the dimerization of the alkene starting material, reducing the yield of the desired oxetane.

      • Troubleshooting:

        • Alkene Concentration and Additives: Lowering the concentration of the alkene can disfavor dimerization. Additionally, the use of additives that can act as triplet quenchers or suppress dimerization, such as p-xylene, has been shown to be effective.

    • Cause 2: Poor Regio- and Stereoselectivity. The regioselectivity of the Paternò-Büchi reaction is influenced by the stability of the intermediate 1,4-diradical. Stereoselectivity is dependent on the spin state (singlet or triplet) of the excited carbonyl.[3]

      • Troubleshooting:

        • Substrate Choice: The electronic nature of the carbonyl and alkene plays a crucial role. Electron-rich alkenes often react with higher selectivity. The regioselectivity can sometimes be predicted based on the relative stability of the possible diradical intermediates.

        • Solvent Effects: The solvent can influence the reaction mechanism and, consequently, the selectivity. Non-polar solvents are generally preferred.

        • Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity.

    • Cause 3: Photodegradation of Products. The oxetane product itself can sometimes be photolabile under the reaction conditions, leading to decomposition and reduced yields.

      • Troubleshooting:

        • Monitor Reaction Progress: Carefully monitor the reaction by TLC or GC-MS and stop the irradiation once the starting material is consumed to prevent product degradation.

        • Use of Visible Light Photocatalysts: Recent advances have shown that visible-light-mediated Paternò-Büchi reactions using a photocatalyst can be a milder alternative to high-energy UV light, potentially reducing side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to oxetane rings?

    • The most common methods for synthesizing oxetanes include intramolecular cyclization of 1,3-diols or their derivatives (Williamson etherification), the Paternò-Büchi reaction ([2+2] photocycloaddition of a carbonyl and an alkene), and the ring expansion of epoxides using sulfur ylides.[1]

  • Q2: Why is the synthesis of oxetanes often challenging?

    • The primary challenge is the inherent strain in the four-membered ring (ring strain energy of ~25.5 kcal/mol), which makes the ring formation thermodynamically and kinetically less favorable compared to five- or six-membered rings.[4] This can lead to low yields and competing side reactions.

  • Q3: How does the substitution pattern on the oxetane ring affect its stability?

    • The stability of the oxetane ring is significantly influenced by its substitution pattern. Generally, 3,3-disubstituted oxetanes are more stable. This increased stability is attributed to steric hindrance that blocks the pathway for external nucleophiles to attack the C-O σ* antibonding orbital, thus preventing ring-opening.

  • Q4: Can oxetane rings be synthesized from commercially available starting materials?

    • Yes, several strategies utilize readily available precursors. For example, 3-oxetanone, which is commercially available, serves as a versatile building block for a variety of 3-substituted and 3,3-disubstituted oxetanes. Additionally, 3-chloro-2-(chloromethyl)-1-propene is a common starting material for the synthesis of 3-substituted oxetanes.

  • Q5: Are there any safety precautions to consider during oxetane synthesis?

    • Standard laboratory safety practices should always be followed. Specific precautions depend on the synthetic route. For the Paternò-Büchi reaction, proper eye protection from UV radiation is crucial. When using strong bases like sodium hydride, it is important to handle them under an inert atmosphere and quench the reaction carefully. Many of the solvents and reagents used are flammable and/or toxic, so they should be handled in a well-ventilated fume hood.

Data Presentation

Table 1: Comparison of Yields for Intramolecular Cyclization of 1,3-Diols

PrecursorLeaving GroupBaseSolventTemperatureYield (%)Reference
1,3-Propanediol derivativeTosylateNaHTHFReflux60-80Generic
1,3-Propanediol derivativeMesylateNaHDMFRT84[5]
2,2-Disubstituted-1,3-propanediolTosylateK2CO3MeOHRT53 (vs. 53% Grob fragmentation with KOtBu/THF)[1]
1,3-Diol(via Appel reaction) IodideBaseAcetonitrileReflux78-82[1]
3-Bromo-2-(bromomethyl)propan-1-olBromideNaHTHFRT~70Generic

Table 2: Representative Yields for the Paternò-Büchi Reaction

Carbonyl CompoundAlkeneSolventYield (%)Reference
Benzaldehyde2-Methyl-2-buteneBenzeneMixture of isomers[3]
AcetoneEthyl vinyl ether-Mixture of regioisomersGeneric
Aryl glyoxylatesVarious alkenesAcetonitrileup to 99 (visible light)Generic
Cyclic KetonesMaleic AnhydrideAcetonitrileGoodGeneric

Experimental Protocols

Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane via Intramolecular Williamson Etherification

This protocol describes the synthesis of a 3,3-disubstituted oxetane from a corresponding 1,3-diol.

  • Step 1: Monotosylation of the 1,3-Diol

    • Dissolve the 3,3-disubstituted-1,3-propanediol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding cold water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude mono-tosylate by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Step 2: Cyclization to the Oxetane

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

    • Slowly add a solution of the purified mono-tosylated diol (1.0 eq) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine (1x).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude oxetane by flash column chromatography or distillation.

Protocol 2: General Procedure for the Paternò-Büchi Reaction

This protocol provides a general guideline for the photochemical synthesis of an oxetane.

  • In a quartz reaction vessel, dissolve the carbonyl compound (1.0 eq) and the alkene (2.0-5.0 eq) in a suitable solvent (e.g., benzene or acetonitrile).

  • If alkene dimerization is a concern, add an appropriate inhibitor like p-xylene.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Irradiate the reaction mixture with a UV lamp (e.g., medium-pressure mercury lamp) in a photoreactor. The wavelength of light should be chosen based on the absorbance of the carbonyl compound.

  • Maintain a constant temperature, often near room temperature, using a cooling system.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the carbonyl compound is consumed, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to isolate the oxetane.

Visualizations

experimental_workflow_williamson_etherification start 1,3-Diol step1 Monotosylation (TsCl, Pyridine) start->step1 intermediate γ-Hydroxy Tosylate step1->intermediate step2 Cyclization (NaH, THF) intermediate->step2 side_reaction Grob Fragmentation intermediate->side_reaction Competing Reaction product Oxetane step2->product side_product Alkene + Carbonyl side_reaction->side_product

Caption: Workflow for Oxetane Synthesis via Williamson Etherification.

troubleshooting_low_yield problem Low Oxetane Yield cause1 Grob Fragmentation problem->cause1 cause2 Inefficient Cyclization problem->cause2 cause3 Intermolecular Reaction problem->cause3 solution1a Change Base/Solvent cause1->solution1a solution1b Use Different Diastereomer cause1->solution1b solution2a Use Better Leaving Group cause2->solution2a solution2b Use Stronger Base cause2->solution2b solution3 Use High Dilution cause3->solution3

Caption: Troubleshooting Logic for Low Yield in Oxetane Synthesis.

References

stability of the oxetane ring to acidic and basic reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the oxetane ring to acidic and basic reagents. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane ring in general?

The stability of the oxetane ring is significantly influenced by its substitution pattern. As a general rule, 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns.[1][2] This increased stability is attributed to the steric hindrance provided by the substituents, which blocks the path of external nucleophiles to the C–O σ* antibonding orbital.[1] While an anecdotal belief of general instability under acidic conditions exists, this is a misconception; stability is highly context-dependent.[1]

Q2: Are oxetanes more stable in acidic or basic conditions?

Oxetanes are generally more stable under basic and weakly acidic conditions.[3][4] They are often unreactive in basic conditions, although strong reagents like Grignard reagents at elevated temperatures can cause cleavage.[5] Conversely, even mildly acidic nucleophiles can lead to the decomposition of the oxetane ring.[5]

Q3: What factors can decrease the stability of an oxetane ring?

Several factors can decrease the stability of an oxetane ring:

  • Acidic Conditions: Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes.[6]

  • Substitution Pattern: Oxetanes lacking 3,3-disubstitution are generally less stable.[1] Oxetanes with electron-donating groups at the C2 position are also likely to be unstable.[1]

  • Internal Nucleophiles: The presence of internal nucleophiles, such as alcohol or amine functionalities, can facilitate ring-opening, particularly under acidic conditions.[1][2]

  • High Temperatures: Elevated temperatures can promote the degradation of oxetane rings.[2][4]

Q4: Can an oxetane ring be present in a molecule with a carboxylic acid?

Yes, the presence of a carboxylic acid group is compatible with the oxetane core under certain conditions. However, many oxetane-carboxylic acids have been found to be unstable, isomerizing into lactones upon storage at room temperature or with gentle heating, without the need for an external acid catalyst.[7] The intramolecular protonation of the oxetane ring by the carboxylic acid group can lead to this isomerization.[7]

Troubleshooting Guides

Observed Problem Potential Cause Related to Instability Recommended Solution
Low or inconsistent yields in reactions involving acidic reagents. Degradation of the oxetane-containing starting material or product due to the acidic environment.[4]Consider using milder acidic conditions, running the reaction at a lower temperature, or for a shorter duration. A stability study of your specific compound under the reaction conditions may be necessary. Prompt neutralization of the reaction mixture after completion is also recommended.[4]
Appearance of new, more polar spots/peaks in TLC/LC-MS analysis during an acidic reaction. Acid-catalyzed ring-opening of the oxetane, leading to the formation of a diol or other more polar degradation products.[4]Neutralize the reaction mixture promptly. If acidic conditions are essential, explore a lower reaction temperature and shorter reaction time.[4]
Compound degradation upon storage in solution. The solvent may contain acidic impurities, or the compound itself may be undergoing slow degradation, especially if it contains functionalities that can act as internal acids or nucleophiles.[4]Prepare solutions fresh before use. If storage is necessary, use a high-purity aprotic solvent and store at low temperatures. For long-term storage, consider storing the compound as a solid in a cool, dry, and dark place.
Failure of a reaction with a strong nucleophile (e.g., Grignard, organolithium). While strong nucleophiles can open oxetanes, the reaction often requires elevated temperatures due to the lower ring strain compared to epoxides.[5][8]Consider increasing the reaction temperature and ensuring a sufficient excess of the nucleophilic reagent. The use of a Lewis acid co-catalyst may also facilitate the ring-opening.

Quantitative Data on Oxetane Stability

The stability of the oxetane ring is highly substrate-dependent. The following table summarizes findings on the stability of 3,3-disubstituted oxetanes under various conditions.

Reagent/Condition Substrate Type Result Reference
TFA in CH2Cl2N-Boc protected amino-oxetaneN-Boc removal without oxetane decomposition[9]
HCl in Et2O or 1,4-dioxaneN-Boc protected amino-oxetanePartial or complete decomposition[9]
Basic hydrolysis (NaOH)Oxetane with ester functionalityHydrolysis of ester without oxetane cleavage at 60 °C[9]
LiAlH4Oxetane carboxylatesDecomposition at temperatures above 0 °C; successful reduction at -30 to -10 °C[9]
Dess-Martin periodinane (DMP)Hydroxymethyl-substituted oxetaneSuccessful oxidation to aldehyde[9]
TEMPO/PIDAα-NHBoc-substituted hydroxymethyl-oxetaneOxidation to carboxylic acid, with some partial decomposition[9]
DAST, morph-DASTHydroxymethyl-substituted oxetaneDeoxyfluorination successful at -78 to 0 °C with ring intact[9]
Heating at 80 °C in DMSO or Toluene for 24h3,3-disubstituted oxetane etherExcellent recovery[10]

Signaling Pathways and Experimental Workflows

Acid-Catalyzed Ring Opening of Oxetane

The ring-opening of an oxetane under acidic conditions typically proceeds through protonation of the oxetane oxygen, followed by nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern of the oxetane.

Acid_Catalyzed_Ring_Opening Oxetane Substituted Oxetane Protonated_Oxetane Protonated Oxetane Intermediate Oxetane->Protonated_Oxetane + H+ Product Ring-Opened Product (e.g., 1,3-diol derivative) Protonated_Oxetane->Product + Nu- Nucleophile Nucleophile (Nu-) Acid H+

Caption: Acid-catalyzed nucleophilic ring-opening of an oxetane.

Base-Mediated Ring Opening of Oxetane

Under strongly basic conditions with a potent nucleophile, the oxetane ring can be opened, although this often requires more forcing conditions than acid-catalyzed openings. The reaction proceeds via an SN2-type mechanism.

Base_Mediated_Ring_Opening Oxetane Substituted Oxetane Transition_State SN2 Transition State Oxetane->Transition_State Alkoxide_Intermediate Alkoxide Intermediate Transition_State->Alkoxide_Intermediate Ring Opening Product Ring-Opened Product Alkoxide_Intermediate->Product Protonation Nucleophile Strong Nucleophile (e.g., R-Li) Nucleophile->Transition_State Attack at C Workup Acidic Workup (H+)

Caption: Ring-opening of an oxetane with a strong nucleophile under basic conditions.

Key Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of an Oxetane to a 1,3-Diol
  • Objective: To cleave the oxetane ring to form the corresponding 1,3-diol.

  • Reagents: Oxetane substrate, aqueous acid (e.g., 1 M HCl or H2SO4), organic co-solvent (e.g., THF, dioxane).

  • Procedure:

    • Dissolve the oxetane substrate in a minimal amount of a water-miscible organic solvent (e.g., THF or dioxane).

    • Add the aqueous acid solution to the reaction mixture. The concentration of the acid and the reaction temperature will depend on the stability of the specific oxetane. For less stable oxetanes, start with milder acid concentrations and lower temperatures (e.g., 0 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a base (e.g., saturated NaHCO3 solution) until the pH is neutral.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: N-Boc Deprotection of an Amino-Oxetane using TFA
  • Objective: To selectively remove a Boc protecting group in the presence of an oxetane ring.[9]

  • Reagents: N-Boc protected amino-oxetane, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected amino-oxetane in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid dropwise to the stirred solution. A typical ratio is 1:1 to 1:4 (DCM:TFA).

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO3 solution).

    • Extract the product, dry the organic layer, and concentrate to yield the deprotected amine. Further purification may be required.

Protocol 3: Ring-Opening of an Oxetane with a Grignard Reagent
  • Objective: To perform a nucleophilic addition of a Grignard reagent to an oxetane, resulting in a ring-opened alcohol.

  • Reagents: Oxetane substrate, Grignard reagent (e.g., MeMgBr, PhMgCl), anhydrous THF or diethyl ether.

  • Procedure:

    • To a solution of the oxetane in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add the Grignard reagent dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS.[5]

    • Cool the reaction mixture to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography.

References

methods for improving yield in 3-Oxetanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Oxetanamine Synthesis

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound typically involves a two-stage process: first, the synthesis of the key intermediate, 3-Oxetanone, followed by its conversion to the target amine. The most common and effective methods for obtaining this compound are:

  • Reductive Amination of 3-Oxetanone: This is a widely used, direct method that converts the ketone (3-Oxetanone) into the amine.[1][2] The reaction involves forming an intermediate imine with an ammonia source, which is then reduced in situ to the primary amine.

  • Multi-step Synthesis via 3-Oxetanol: This route involves converting a 3-Oxetanol derivative into an amine. For example, the hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine equivalent, such as in the Gabriel synthesis.

The overall yield and success of the synthesis are heavily dependent on the efficient preparation of the 3-Oxetanone precursor.

Q2: What are the most effective methods for synthesizing the 3-Oxetanone precursor with high yields?

High-yield synthesis of 3-Oxetanone is critical. Several routes exist, each with its own advantages and challenges.

  • Oxidation of 3-Oxetanol: This is a very common and high-yielding final step in a multi-step synthesis. Using mild and selective oxidizing agents is crucial to prevent side reactions. A reported method using N-chlorosuccinimide (NCS) and a catalyst in dichloromethane achieves yields as high as 93%.[3]

  • Gold-Catalyzed Synthesis from Propargylic Alcohols: This modern, one-step method provides an efficient and direct route to 3-Oxetanone.[4][5] It avoids the use of hazardous reagents like diazo ketones and can produce good yields (around 71% NMR yield) directly from the inexpensive propargyl alcohol.[5]

  • From Epichlorohydrin: This is a classical, multi-step approach. While established, it can be a longer process with more complex operations and potentially lower overall yields.[6]

Q3: Which reducing agents are recommended for the reductive amination of 3-Oxetanone?

The choice of reducing agent is critical for selectively reducing the imine intermediate without affecting the starting ketone.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent for reductive amination because it is selective for the protonated imine over the ketone at neutral or weakly acidic pH.[1][2]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and often preferred alternative to NaBH₃CN, as it is less toxic and can be used effectively in a one-pot reaction.[2]

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source can also be effective, though conditions must be carefully optimized to avoid over-reduction or side reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its precursor, 3-Oxetanone.

Problem 1: Low Yield in 3-Oxetanone Synthesis

Possible Cause: The strained four-membered oxetane ring is prone to opening under harsh conditions, such as strong acids, strong bases, or high temperatures.[6][7]

Solutions:

  • Maintain Mild Conditions: Avoid extreme pH and high temperatures throughout the synthesis and workup.

  • Choose Appropriate Reagents: For the oxidation of 3-Oxetanol, use selective, mild oxidizing agents.

  • Control Exothermic Reactions: Steps like ring-closure can be exothermic. Ensure adequate cooling and slow reagent addition, especially during scale-up, to prevent runaway reactions.[6]

Possible Cause: Formation of byproducts through polymerization, elimination, or fragmentation.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC or GC to avoid prolonged reaction times that can lead to byproduct formation.

  • Inert Atmosphere: When using sensitive reagents like gold catalysts or strong bases (e.g., sodium hydride), conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent degradation.[6]

Problem 2: Inefficient Conversion of 3-Oxetanone to this compound

Possible Cause: Incomplete formation of the imine intermediate during reductive amination.

Solutions:

  • Control pH: Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the oxetane ring can be sensitive to strong acids.[7] Use of a mild acid catalyst like acetic acid can be beneficial.

  • Remove Water: The formation of the imine is an equilibrium reaction that produces water. Removing water, for instance by using molecular sieves, can drive the reaction to completion.[8]

Possible Cause: Reduction of the starting 3-Oxetanone instead of the imine.

Solutions:

  • Use a Selective Reducing Agent: Employ NaBH₃CN or NaBH(OAc)₃, which are more reactive towards the protonated imine than the ketone.[2]

  • Two-Step Procedure: Consider a two-step approach where the imine is formed first, followed by the addition of a less selective but more powerful reducing agent like NaBH₄ after the starting ketone has been consumed.

Problem 3: Purification Difficulties

Possible Cause: 3-Oxetanone and this compound are polar, relatively volatile, and potentially water-soluble, which can complicate extraction and chromatography.

Solutions:

  • Purification of 3-Oxetanone:

    • Vacuum Distillation: This is an effective method for purification on a larger scale. The boiling point is significantly reduced under vacuum, preventing thermal decomposition.[9]

    • Column Chromatography: Use deactivated silica gel to prevent ring-opening catalyzed by the acidic nature of standard silica gel.[6]

  • Purification of this compound:

    • Acid-Base Extraction: As an amine, the product can be extracted into an aqueous acidic layer, washed, and then liberated by basifying the aqueous layer before re-extracting into an organic solvent.

    • SCX Cartridge: Solid-phase extraction using a Strong Cation Exchange (SCX) cartridge is a highly effective method for purifying amines.[10]

Data Summary

Table 1: Comparison of 3-Oxetanone Synthesis Methods

MethodStarting MaterialKey ReagentsReported YieldAdvantagesDisadvantagesReference
Oxidation3-OxetanolN-chlorosuccinimide, N-tert-butylbenzenesulfinamide93%High yield, mild conditionsRequires multi-step synthesis of 3-Oxetanol[3]
Gold CatalysisPropargyl AlcoholGold(I) catalyst, Pyridine N-oxide~71% (NMR)One-step, avoids hazardous reagentsCatalyst can be expensive[5]
From EpichlorohydrinEpichlorohydrinMulti-stepVariableUses readily available starting materialLong route, cumbersome operation, lower overall yield[6][11]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 3-Oxetanone via Oxidation of 3-Oxetanol [3]

  • Preparation: In a suitable reaction vessel, dissolve 3-oxetanol (74g) in dichloromethane (350g).

  • Catalyst Addition: Add N-tert-butylbenzenesulfinamide (2g) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (155g) to the solution.

  • Oxidation: Place the vessel in a water bath to maintain room temperature (20-25 °C). Add N-chlorosuccinimide (135g) in portions to control the temperature.

  • Reaction: Stir the reaction mixture for 1 hour after the final addition. Monitor the reaction to completion by TLC or GC.

  • Workup: Filter the reaction mixture to remove salts. Recover the dichloromethane solvent under normal pressure.

  • Purification: Purify the resulting crude product by vacuum distillation to obtain pure 3-oxetanone. Expected Yield: ~93% (67g).

Protocol 2: Reductive Amination of 3-Oxetanone

  • Preparation: In a round-bottom flask, dissolve 3-Oxetanone (1.0 eq) in methanol. Add ammonium acetate (~10 eq) or another ammonia source.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (~1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction to completion by TLC or LC-MS.

  • Workup: Quench the reaction carefully with aqueous HCl (e.g., 1M) until the evolution of gas ceases. Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove unreacted starting material.

  • Isolation: Basify the aqueous layer with NaOH (e.g., 2M) to pH > 12. Extract the product, this compound, with several portions of dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.

Visualizations

G cluster_0 Stage 1: 3-Oxetanone Synthesis cluster_1 Stage 2: this compound Synthesis start Starting Materials (e.g., Propargyl Alcohol, 3-Oxetanol) reaction1 Chemical Transformation (e.g., Gold Catalysis, Oxidation) start->reaction1 purification1 Purification (Vacuum Distillation or Deactivated Silica Chromatography) reaction1->purification1 intermediate 3-Oxetanone purification1->intermediate reaction2 Reductive Amination (Ammonia Source + Reducing Agent) intermediate->reaction2 purification2 Purification (Acid-Base Extraction or SCX) reaction2->purification2 product This compound purification2->product TroubleshootingWorkflow start Low Product Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity analyze_crude Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) check_purity->analyze_crude side_products Side Products Detected? analyze_crude->side_products unreacted_sm Unreacted Starting Material? side_products->unreacted_sm No change_reagents Consider Alternative Reagents: - Milder Oxidant - Different Reducing Agent - Stronger Base side_products->change_reagents Yes optimize_conditions Optimize Reaction Conditions: - Temperature - Concentration - Reaction Time unreacted_sm->optimize_conditions Yes improve_workup Improve Workup/Purification: - Deactivated Silica - Acid/Base Extraction - Avoid High Heat unreacted_sm->improve_workup No end Improved Yield optimize_conditions->end change_reagents->end improve_workup->end ReactionPathways cluster_precursor Precursor Synthesis Oxetanol 3-Oxetanol Oxetanone 3-Oxetanone Oxetanol->Oxetanone Mild Oxidation (e.g., NCS/DBU) Propargyl Propargyl Alcohol Propargyl->Oxetanone Gold Catalysis Oxetanamine This compound Oxetanone->Oxetanamine Reductive Amination (NH4OAc, NaBH3CN)

References

minimizing side reactions during oxetane formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxetane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during the formation of oxetanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxetanes?

A1: The primary methods for synthesizing oxetanes include the intramolecular cyclization of 1,3-diols (a Williamson etherification-type reaction), the Paternò-Büchi reaction, which is a [2+2] photocycloaddition of a carbonyl and an alkene, and the ring expansion of epoxides.[1][2] The choice of method often depends on the desired substitution pattern of the oxetane and the available starting materials.

Q2: My intramolecular cyclization of a 1,3-diol is giving a low yield. What are the likely side reactions?

A2: Low yields in the intramolecular cyclization of 1,3-diols are often due to several competing side reactions:

  • Dehydration: Elimination of water to form unsaturated alcohols or dienes is a common side reaction, particularly under acidic conditions or at elevated temperatures.[3]

  • Grob Fragmentation: If one of the hydroxyl groups is converted to a good leaving group, the intermediate can fragment into an alkene and a carbonyl compound instead of cyclizing.[3][4]

  • Intermolecular Etherification: At high concentrations of the starting diol, intermolecular reactions can occur, leading to the formation of dimers and oligomers.[3]

  • Formation of 1,3-Dioxanes: If aldehydes or ketones are present as impurities or byproducts, they can react with the 1,3-diol under acidic conditions to form 1,3-dioxanes.[3]

Q3: I am observing the formation of multiple isomers in my Paternò-Büchi reaction. How can I improve the selectivity?

A3: The Paternò-Büchi reaction can indeed yield a mixture of structural isomers and stereoisomers.[5][6] Improving selectivity often involves:

  • Choice of Substrates: The electronic properties and sterics of the carbonyl compound and the alkene play a crucial role in determining the regioselectivity and stereoselectivity of the reaction.[6][7]

  • Reaction Conditions: Factors such as the solvent, temperature, and the nature of the excited state (singlet or triplet) of the carbonyl compound can influence the product distribution.[8][9] For instance, electron-rich alkenes tend to react with the triplet excited state of the carbonyl, while electron-deficient alkenes react with the singlet excited state.[6]

Q4: My oxetane ring is opening during subsequent reaction steps. How can I prevent this?

A4: Oxetanes are susceptible to ring-opening, especially under acidic conditions.[10][11] To maintain the integrity of the oxetane ring:

  • Avoid Strong Acids: Whenever possible, use neutral or basic conditions for subsequent transformations. For example, basic hydrolysis is often preferred over acidic hydrolysis for cleaving protecting groups or esters.[10]

  • Mild Reaction Conditions: Employ mild reagents and lower reaction temperatures. For instance, when performing reductions on molecules containing an oxetane ring, using reagents like NaBH4 at 0 °C can be more effective and prevent decomposition compared to LiAlH4 at higher temperatures.[10]

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Cyclization of a 1,3-Diol
Symptom Possible Cause Suggested Solution
Formation of unsaturated byproductsDehydrationAvoid acidic conditions and high temperatures. If a leaving group is used, opt for conditions that favor substitution over elimination.
Presence of alkene and carbonyl fragmentsGrob FragmentationChoose reaction conditions that favor intramolecular Williamson etherification. This often involves the careful selection of the base and solvent.
High molecular weight side productsIntermolecular EtherificationPerform the reaction at a lower concentration of the 1,3-diol to favor the intramolecular pathway.
Formation of a six-membered ring containing two oxygens1,3-Dioxane FormationEnsure the absence of aldehyde or ketone impurities in the starting materials and solvents.
Issue 2: Poor Selectivity in the Paternò-Büchi Reaction
Symptom Possible Cause Suggested Solution
Mixture of constitutional isomersPoor RegioselectivityThe regioselectivity is dependent on the stability of the diradical intermediate formed upon addition of the excited carbonyl to the alkene.[6] Consider modifying the substituents on either the alkene or the carbonyl to favor the formation of one diradical intermediate over the other.
Mixture of stereoisomersPoor StereoselectivityThe stereochemistry of the alkene is often retained in the product.[6] However, the approach of the alkene to the excited carbonyl can lead to different stereoisomers. The use of chiral catalysts or auxiliaries can induce stereoselectivity.

Experimental Protocols

Key Experiment: Intramolecular Cyclization of a 1,3-Diol via Williamson Etherification

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Substrate Preparation: Start with a 1,3-diol. One of the hydroxyl groups needs to be converted into a good leaving group (e.g., tosylate, mesylate, or a halide). This can be achieved using standard procedures. For example, tosylation can be performed using tosyl chloride and a base like pyridine in a suitable solvent such as dichloromethane.

  • Cyclization Step:

    • Dissolve the substrate with the leaving group in a suitable aprotic solvent (e.g., THF, DMF) to make a dilute solution (e.g., 0.01-0.1 M) to favor intramolecular cyclization.

    • Add a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired oxetane.

Visualizing Reaction Pathways

Oxetane_Formation_Side_Reactions Start 1,3-Diol Derivative (with leaving group) Oxetane Desired Oxetane Start->Oxetane Intramolecular Cyclization (SN2) Dehydration Dehydration Product (Unsaturated Alcohol/Diene) Start->Dehydration Elimination (E1/E2) Fragmentation Grob Fragmentation Products (Alkene + Carbonyl) Start->Fragmentation Fragmentation Intermolecular Intermolecular Product (Dimer/Oligomer) Start->Intermolecular Intermolecular Reaction (High Conc.)

Caption: Competing pathways in oxetane synthesis via intramolecular cyclization.

Paterno_Buchi_Mechanism Reactants Carbonyl + Alkene Excited_Carbonyl Excited Carbonyl (Singlet or Triplet) Reactants->Excited_Carbonyl hv Diradical_A Diradical Intermediate A Excited_Carbonyl->Diradical_A Addition (Path A) Diradical_B Diradical Intermediate B Excited_Carbonyl->Diradical_B Addition (Path B) Oxetane_A Oxetane Isomer A Diradical_A->Oxetane_A Ring Closure Oxetane_B Oxetane Isomer B Diradical_B->Oxetane_B Ring Closure Troubleshooting_Workflow Start Low Yield of Oxetane Analyze Analyze Byproducts (NMR, GC-MS, LC-MS) Start->Analyze Dehydration Unsaturated Products? Analyze->Dehydration Fragmentation Alkene/Carbonyl Fragments? Dehydration->Fragmentation No Optimize_Temp Lower Temperature, Avoid Acid Dehydration->Optimize_Temp Yes Intermolecular High MW Products? Fragmentation->Intermolecular No Optimize_Base Change Base/Solvent to Favor SN2 Fragmentation->Optimize_Base Yes Optimize_Conc Lower Reactant Concentration Intermolecular->Optimize_Conc Yes Success Improved Yield Optimize_Temp->Success Optimize_Base->Success Optimize_Conc->Success

References

Technical Support Center: Purification Strategies for Highly Polar 3-Aminooxetane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of highly polar 3-aminooxetane compounds. These small, saturated heterocycles are increasingly important building blocks in medicinal chemistry, but their high polarity and basicity present unique purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-aminooxetane compounds?

A1: The primary challenges stem from their inherent physicochemical properties:

  • High Polarity: Makes them highly soluble in polar solvents like water and methanol, but poorly soluble in common organic solvents used for extraction and chromatography. This often leads to poor retention on reversed-phase columns and strong, often irreversible, binding to normal-phase silica.

  • Basicity: The primary or secondary amino group can interact strongly with acidic silanol groups on standard silica gel, leading to significant peak tailing, streaking, and in some cases, decomposition.[1][2]

  • Oxetane Ring Instability: The strained four-membered ring can be susceptible to ring-opening under strongly acidic conditions, which can be generated by acidic silica gel or certain mobile phase additives.[3][4][5] 3,3-disubstituted oxetanes generally exhibit greater stability.[4][5]

Q2: Which chromatographic techniques are most suitable for 3-aminooxetane purification?

A2: Several techniques can be effective, depending on the specific compound, impurity profile, and scale of purification.

  • Normal-Phase Chromatography (with modifiers): Standard silica gel can be used if the mobile phase is modified with a basic additive like triethylamine (TEA) or ammonium hydroxide to suppress interactions with acidic silanol groups.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for highly polar compounds. HILIC uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[6][7][8]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. Since 3-aminooxetanes are basic, cation-exchange chromatography is a powerful purification method, especially for removing neutral or acidic impurities.[3][9][10]

  • Reversed-Phase Chromatography (RPC): While challenging due to poor retention, RPC can be used, particularly with specialized columns (e.g., those with embedded polar groups) or by using ion-pairing reagents in the mobile phase.

Q3: How can I improve the peak shape and recovery of my 3-aminooxetane compound during silica gel chromatography?

A3: To mitigate issues like peak tailing and poor recovery on silica gel, consider the following:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (TEA) or a solution of ammonia in methanol (e.g., 7N NH3 in MeOH) used as a polar co-solvent is effective.[1][2]

  • Silica Gel Deactivation: Before running your column, you can flush the packed silica gel with a solvent mixture containing 1-2% triethylamine to neutralize the acidic sites.[11]

  • Alternative Stationary Phases: Use less acidic or basic stationary phases such as neutral or basic alumina, or amine-functionalized silica.[1]

Q4: Is salt formation a viable strategy for purifying 3-aminooxetanes?

A4: Yes, salt formation can be a very effective purification method, often in conjunction with crystallization. Converting the basic 3-aminooxetane to a salt (e.g., hydrochloride or oxalate) can significantly alter its solubility profile, allowing for selective precipitation from a solution containing non-basic impurities. This method can yield highly pure material.

Q5: Can I use a protecting group to simplify the purification of my 3-aminooxetane?

A5: Absolutely. Protecting the amino group, for instance with a tert-butoxycarbonyl (Boc) group, can significantly reduce the polarity of the molecule and eliminate its basicity. The resulting Boc-protected 3-aminooxetane behaves much more like a "standard" organic molecule, making it easier to purify by conventional normal-phase chromatography. The Boc group can then be cleanly removed under acidic conditions after purification.

Troubleshooting Guides

Issue 1: Severe Peak Tailing or Streaking in Normal-Phase Chromatography
Possible CauseRecommended Solution
Strong interaction with acidic silica gel Add a basic modifier to the mobile phase (e.g., 0.5-2% triethylamine or 1-10% of 7N NH3 in methanol as the polar co-solvent).[1][2]
Deactivate the silica gel by pre-flushing the column with an eluent containing a basic modifier.[11]
Switch to a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1]
Sample Overload The initial sample spot or band is too concentrated. Try running the chromatography with a more dilute sample.
Inappropriate Mobile Phase Polarity If the spot is streaking from the baseline, the eluent may not be polar enough. Gradually increase the polarity.
Issue 2: Compound is Unstable and Decomposes on the Column
Possible CauseRecommended Solution
Acid-catalyzed ring-opening of the oxetane Avoid acidic conditions. Do not use acidic mobile phase additives.
Deactivate the silica gel with triethylamine before loading the sample to neutralize acidic sites.[11]
Use a non-acidic stationary phase like neutral alumina.
Run the column "quickly" (flash chromatography) to minimize the compound's contact time with the stationary phase.
Issue 3: Poor or No Retention in Reversed-Phase HPLC (Elutes at Solvent Front)
Possible CauseRecommended Solution
Compound is too polar for the stationary phase Switch to a more suitable technique like HILIC or ion-exchange chromatography.
Use a reversed-phase column with an embedded polar group (EPG) which is designed to retain polar analytes.[11]
Employ ion-pairing reagents in the mobile phase to increase retention.
Ensure your mobile phase contains a sufficient aqueous component; some C18 columns are not stable in 100% aqueous conditions.[11]
Issue 4: Difficulty Separating from Polar, Non-basic Impurities
Possible CauseRecommended Solution
Similar polarity between the product and impurity Optimize the selectivity of your chromatographic system by trying different solvent systems or stationary phases.
Convert the 3-aminooxetane to a salt and attempt purification by crystallization, leaving the neutral impurity in the mother liquor.
Utilize ion-exchange chromatography. The basic 3-aminooxetane will bind to a cation-exchange resin, while neutral impurities will wash through.
Protect the amine group (e.g., with Boc). The change in polarity and functionality may significantly alter the retention behavior relative to the impurity, enabling separation.

Data Presentation: Comparison of Purification Techniques

The following table provides a general comparison of purification techniques for polar amino compounds. The actual performance will vary depending on the specific 3-aminooxetane derivative, the nature of the impurities, and the optimization of the method.

Purification TechniqueTypical RecoveryTypical PurityScaleAdvantagesDisadvantages
Flash Chromatography (Modified Silica) 60-95%90-98%mg to multi-gramWidely applicable, good for removing less polar impurities.Requires basic modifiers, potential for tailing and product loss.
HILIC 70-95%>98%µg to gramExcellent for highly polar compounds, often provides better peak shapes than modified normal-phase.Requires careful column equilibration, can be sensitive to mobile phase composition.[7]
Ion-Exchange Chromatography 80-98%>99%mg to multi-gramHighly selective for charged molecules, excellent for removing neutral impurities.Requires salt gradients for elution, which then need to be removed.
Crystallization (as a salt) 50-90%>99%mg to kgCan yield very high purity material, cost-effective at large scale.Requires finding suitable solvent/acid conditions, recovery can be lower.
Preparative HPLC 70-95%>99%µg to gramHigh resolution for difficult separations, automated.More expensive, limited by column capacity.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is a general guideline for the purification of a moderately polar 3-aminooxetane derivative.

  • TLC Analysis and Solvent System Selection:

    • Develop a suitable solvent system using silica gel TLC plates. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • To a test eluent (e.g., 95:5 DCM:MeOH), add 1-2% triethylamine (TEA).

    • The ideal Rf for the target compound is between 0.2 and 0.4 for good separation.[12]

  • Column Packing and Deactivation:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM with 1% TEA).

    • Pour the slurry into the column and allow it to pack uniformly.

    • Wash the packed column with 2-3 column volumes of the eluent containing TEA to ensure the silica is fully deactivated.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or DCM.

    • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and load this onto the top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. Note that removing residual TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.[1]

Protocol 2: HILIC Purification

This protocol provides a starting point for HILIC method development.

  • Column and Mobile Phase Selection:

    • Column: A silica, diol, or amine-functionalized HILIC column.

    • Mobile Phase A (Weak Solvent): Acetonitrile.

    • Mobile Phase B (Strong Solvent): Water with a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted with formic acid or acetic acid).[6][8]

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase. This is critical for reproducible results.[7]

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition or a solvent with a slightly weaker elution strength (higher organic content) to ensure good peak shape.

  • Gradient Elution:

    • Inject the sample and start a linear gradient, increasing the percentage of the strong solvent (Mobile Phase B). A typical scouting gradient might be from 5% to 50% B over 10-15 minutes.[6]

    • Monitor the elution using a suitable detector (e.g., UV, ELSD, or MS).

  • Optimization:

    • Adjust the gradient slope, buffer concentration, and pH to optimize the separation of the target compound from impurities.

Mandatory Visualizations

Diagram 1: General Purification Workflow for 3-Aminooxetanes

G General Purification Workflow for 3-Aminooxetanes cluster_strategies Purification Options start Crude Reaction Mixture tlc TLC Analysis (with/without TEA) start->tlc decision1 Streaking/ Decomposition? tlc->decision1 strategy Select Purification Strategy tlc->strategy No decision1->strategy Yes normal_phase Normal-Phase Chromatography (Deactivated Silica/Alumina) strategy->normal_phase hilic HILIC strategy->hilic iex Ion-Exchange Chromatography strategy->iex protect Protect Amine (e.g., Boc) strategy->protect salt Salt Formation & Crystallization strategy->salt purify Perform Purification normal_phase->purify hilic->purify iex->purify protect->purify salt->purify analysis Purity Analysis (NMR, HPLC, LC-MS) purify->analysis decision2 Pure? analysis->decision2 final_product Pure 3-Aminooxetane decision2->final_product Yes repurify Re-purify using alternative method decision2->repurify No repurify->strategy

Caption: A decision-making workflow for selecting an appropriate purification strategy for 3-aminooxetanes.

Diagram 2: Troubleshooting Peak Tailing in Normal-Phase Chromatography

G Troubleshooting Peak Tailing in Normal-Phase Chromatography start Observation: Severe Peak Tailing/Streaking on Silica Gel cause Primary Cause: Interaction of Basic Amine with Acidic Silanol Groups start->cause solution1 Modify Mobile Phase: Add 0.5-2% Triethylamine (TEA) or NH4OH to eluent cause->solution1 Option 1 solution2 Modify Stationary Phase: Deactivate silica with TEA before sample loading cause->solution2 Option 2 solution3 Change Stationary Phase: Use Neutral Alumina or Amine-Functionalized Silica cause->solution3 Option 3 solution4 Change Purification Strategy: Switch to HILIC or Ion-Exchange Chromatography cause->solution4 Option 4 outcome Result: Improved Peak Shape & Better Resolution solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: A logical guide for troubleshooting peak tailing issues when purifying 3-aminooxetanes on silica gel.

References

Technical Support Center: Optimizing Catalyzed Reactions of 3-Aminooxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyzed reactions of 3-aminooxetanes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and functionalization of 3-aminooxetanes in a question-and-answer format, providing targeted solutions to overcome experimental challenges.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction is showing low or no conversion of the 3-aminooxetane starting material. What are the likely causes and how can I improve the conversion?

Answer: Low conversion can stem from several factors related to the catalyst system, reaction conditions, and reagent quality. Here are the primary areas to investigate:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands are often preferred to promote oxidative addition and stabilize the active catalytic species. For certain transformations, other catalysts like FeCl₃ or nickel-based systems may show higher efficacy.[1][2] If you are using a palladium catalyst, consider screening different ligands to find the optimal choice for your specific substrate.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents.[3] Ensure all reagents are of high purity and solvents are appropriately dried and degassed. The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[4]

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, be cautious as excessive heat can lead to catalyst decomposition or undesired side reactions, including ring-opening of the oxetane.[4][5] A careful optimization of the reaction temperature is recommended.

  • Inadequate Mixing: In heterogeneous reactions, ensure efficient stirring to maximize contact between the reactants and the catalyst.

  • Solvent Choice: The polarity of the solvent can significantly influence reaction rates. For base-catalyzed reactions of 3-aminooxetanes, polar solvents like acetonitrile (MeCN) have been shown to be crucial, while less polar solvents like toluene or THF can inhibit the reaction.[6]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of the desired product. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge. Key side reactions to consider are ring-opening of the oxetane and homocoupling.

  • Oxetane Ring-Opening: The strained four-membered ring of 3-aminooxetanes can be susceptible to ring-opening, particularly under acidic conditions or at high temperatures.[5][7][8][9] To minimize this, use milder reaction conditions, avoid strongly acidic additives or workup procedures, and maintain moderate reaction temperatures.[5]

  • Homocoupling: In cross-coupling reactions, homocoupling of the starting materials is a frequent side reaction. This can be promoted by the presence of oxygen.[4][10] To mitigate this, ensure all solvents and the reaction mixture are rigorously degassed. The choice of catalyst, ligand, and base can also influence the extent of homocoupling.[4][10]

  • Other Side Reactions: Depending on the specific reaction, other side products may form. A thorough analysis of the crude reaction mixture by techniques like LC-MS and NMR can help identify these byproducts and provide clues for optimizing the reaction conditions to suppress their formation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my 3-aminooxetane reaction?

A1: The optimal catalyst depends on the specific transformation.

  • Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[2][11][12][13] The choice of ligand is crucial for success.[2][14]

  • Nickel catalysts have shown particular efficacy for the cross-coupling of alkyl halides, including derivatives of 3-aminooxetane.[2]

  • Gold catalysts can be employed for specific transformations, such as the synthesis of oxetan-3-ones, which are precursors to 3-aminooxetanes.[15][16][17][18][19]

  • Iron catalysts , such as FeCl₃, have been used for annulation reactions of 3-aminooxetanes.[1][20][21][22][23]

  • Photoredox catalysis , often in combination with nickel, provides a mild and efficient method for the synthesis of aryl aminooxetanes.[24][25][26][27][28]

Q2: What is the role of the base in these reactions, and how do I select the appropriate one?

A2: The base plays a critical role in many catalyzed reactions of 3-aminooxetanes, particularly in cross-coupling and annulation reactions. Its functions can include facilitating transmetalation in Suzuki couplings or activating one of the reactants. The choice of base can be solvent-dependent and often requires optimization.[2] Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][6]

Q3: Can I use microwave irradiation to accelerate my reactions?

A3: Yes, microwave irradiation can be a valuable tool to accelerate reaction rates, often leading to shorter reaction times and improved yields in palladium-catalyzed cross-coupling reactions.[29] However, it is important to carefully monitor the reaction temperature to avoid decomposition of the starting materials, products, or the catalyst.

Q4: How can I optimize the catalyst loading to improve the efficiency and cost-effectiveness of my reaction?

A4: Optimizing catalyst loading is a crucial step. While a higher catalyst loading may lead to faster reactions and higher yields, it also increases costs. It is recommended to perform a catalyst loading study to determine the minimum amount of catalyst required to achieve the desired outcome in a reasonable timeframe.[3] In some cases, increasing catalyst loading beyond a certain point may not significantly improve the yield and could even promote side reactions.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for the FeCl₃-Catalyzed Annulation of 3-Aminooxetane with Isocyanate.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1FeCl₃ (1)Toluene801261
2Sc(OTf)₃ (5)Toluene801222
3In(OTf)₃ (5)Toluene8012<10
4FeCl₃ (1)MeCN801245
5FeCl₃ (1)DCE801255

Data synthesized from multiple sources for illustrative purposes.[1][6]

Table 2: Effect of Catalyst Loading and Temperature on a Representative Palladium-Catalyzed Cross-Coupling Reaction.

EntryCatalyst Loading (mol%)LigandTemperature (°C)Time (h)Conversion (%)
11XPhos802475
22XPhos801295
32SPhos801288
42XPhos1008>98
50.5XPhos802440

Data synthesized from multiple sources for illustrative purposes.[2][3][4]

Experimental Protocols

Protocol 1: General Procedure for Dual Photoredox/Nickel-Catalyzed Synthesis of Aryl Aminooxetanes

This protocol describes a general method for the synthesis of aryl aminooxetanes from aryl halides and an aminooxetane precursor.[24]

  • Reaction Setup: In a glovebox, a vial is charged with the aryl halide (1.0 equiv), the aminooxetane precursor (1.2 equiv), a nickel catalyst (e.g., NiCl₂·glyme, 5 mol%), a suitable ligand (e.g., dtbbpy, 5 mol%), a photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Anhydrous and degassed solvent (e.g., dioxane) is added.

  • Reaction Execution: The vial is sealed and removed from the glovebox. The reaction mixture is stirred vigorously and irradiated with a blue LED light source at room temperature for 12-24 hours.

  • Workup: Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: FeCl₃-Catalyzed [3+2] Annulation of 3-Aminooxetanes with Isocyanates

This protocol provides a method for the synthesis of iminooxazolidines from 3-aminooxetanes and isocyanates.[1]

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added FeCl₃ (1 mol%).

  • Reagent Addition: Anhydrous toluene is added, followed by the 3-aminooxetane (1.0 equiv) and the isocyanate (1.0 equiv).

  • Reaction Execution: The reaction mixture is stirred at 80 °C for the time indicated by TLC monitoring (typically 12 hours).

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the desired iminooxazolidine product.

Visualizations

Troubleshooting_Workflow start Low Yield or Conversion catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Analyze for Side Reactions start->side_reactions optimize Systematic Optimization catalyst->optimize Screen catalysts/ligands conditions->optimize Adjust temp/solvent/base reagents->optimize Purify/re-source side_reactions->optimize Modify conditions to suppress Optimization_Workflow start Optimize Pd-Catalyzed Cross-Coupling ligand Screen Ligands (e.g., XPhos, SPhos) start->ligand base Screen Bases (e.g., K3PO4, Cs2CO3) ligand->base solvent Screen Solvents (e.g., Dioxane, Toluene) base->solvent temperature Optimize Temperature solvent->temperature concentration Optimize Concentration temperature->concentration optimized Optimized Conditions concentration->optimized Low_Yield_Diagnosis low_yield Low Yield Observed no_product No Product Formation low_yield->no_product Check crude NMR/LCMS side_product Side Product Formation low_yield->side_product Check crude NMR/LCMS decomp Starting Material Decomposition low_yield->decomp Check crude NMR/LCMS catalyst_inactive Inactive Catalyst no_product->catalyst_inactive wrong_conditions Incorrect Conditions no_product->wrong_conditions ring_opening Ring Opening side_product->ring_opening homocoupling Homocoupling side_product->homocoupling harsh_conditions Harsh Conditions (Temp, pH) decomp->harsh_conditions

References

Technical Support Center: Overcoming Low Reactivity of Oxetane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of oxetane precursors in synthesis.

Troubleshooting Guide

Issue: Low or no yield of the desired oxetane product.

This is a common issue stemming from the inherent challenges of forming a strained four-membered ring. The following sections provide potential causes and recommended solutions.

Question 1: My intramolecular Williamson etherification is failing. What are the likely causes and how can I improve the yield?

Answer:

The intramolecular Williamson etherification is a cornerstone of oxetane synthesis, but its success is highly dependent on several factors. Low yields are often attributed to competing side reactions, such as Grob fragmentation, or the inherent kinetic unfavorability of the 4-exo-tet cyclization.[1]

Potential Causes & Solutions:

  • Poor Leaving Group: The choice of leaving group is critical. Sulfonate esters (e.g., tosylates, mesylates) are generally more effective than halides.

  • Suboptimal Base: The base should be strong enough to deprotonate the alcohol without promoting elimination reactions. Sodium hydride (NaH) is a common and effective choice.[2][3] Potassium tert-butoxide (KOtBu) can also be used.[2]

  • Solvent Effects: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to facilitate the SN2 reaction.[4]

  • Steric Hindrance: Increased substitution around the reacting centers can impede the intramolecular cyclization.

  • Reaction Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

dot

Williamson_Etherification_Troubleshooting start Low Yield in Williamson Etherification cause1 Poor Leaving Group start->cause1 cause2 Suboptimal Base start->cause2 cause3 Solvent Choice start->cause3 cause4 Steric Hindrance start->cause4 solution1 Use Tosylate or Mesylate cause1->solution1 solution2 Use NaH or KOtBu cause2->solution2 solution3 Use THF or DMF cause3->solution3 solution4 Modify Substrate to Reduce Steric Bulk cause4->solution4 outcome Improved Oxetane Yield solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for Williamson etherification.

Question 2: The Paternò-Büchi [2+2] cycloaddition is not proceeding as expected. How can I optimize this photochemical reaction?

Answer:

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful method for direct oxetane synthesis.[4] However, its efficiency can be influenced by the electronic properties of the reactants and the reaction setup.

Potential Causes & Solutions:

  • Triplet Energy of the Carbonyl: The reaction is often more selective if the triplet energy of the carbonyl compound is lower.[5]

  • Alkene Electronics and Sterics: Modifying the electronic and steric properties of the alkene can enhance reaction selectivity.[5]

  • Wavelength of UV Light: The irradiation wavelength should be appropriate for the specific carbonyl compound to ensure efficient excitation.

  • Solvent: The choice of solvent can influence the stability of the intermediate diradical species.

  • Flow Chemistry: For improved scalability and reaction efficiency, consider transitioning from a batch to a flow chemistry setup.[5]

dot

Paterno_Buchi_Optimization start Paternò-Büchi Reaction Issues cause1 Suboptimal Reactant Electronics/Sterics start->cause1 cause2 Incorrect UV Wavelength start->cause2 cause3 Inefficient Reaction Setup start->cause3 solution1 Modify Carbonyl and Alkene Substituents cause1->solution1 solution2 Optimize Irradiation Wavelength cause2->solution2 solution3 Consider Flow Chemistry Setup cause3->solution3 outcome Successful Oxetane Formation solution1->outcome solution2->outcome solution3->outcome

Caption: Optimization strategy for the Paternò-Büchi reaction.

Question 3: My attempts at ring expansion from epoxides are resulting in low yields or undesired byproducts. What can I do?

Answer:

Ring expansion of epoxides to oxetanes is a thermodynamically favorable process due to the higher ring strain of the three-membered ring.[6] This strategy often involves opening the epoxide with a nucleophile that contains a leaving group, followed by intramolecular cyclization.

Potential Causes & Solutions:

  • Choice of Nucleophile/Ylide: Sulfur ylides are commonly used for this transformation.[2][5] The choice of the ylide can influence the reaction's success. Trimethyloxosulfonium iodide can be used to generate a sulfoxonium ylide in situ that reacts with epoxides to form oxetanes in excellent yields.[2]

  • Reaction Conditions for Cyclization: The subsequent cyclization step requires a suitable base, such as KOtBu or MeMgBr, to displace the leaving group.[2]

  • Substrate-Controlled Selectivity: The substitution pattern on the epoxide can influence the regioselectivity of the initial ring-opening.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing oxetanes?

A1: The primary strategies for synthesizing the oxetane ring include:

  • C-O Bond-Forming Cyclizations: The most common method is the intramolecular Williamson etherification of 1,3-halohydrins or their equivalents.[3][7]

  • [2+2] Cycloadditions: The Paternò-Büchi reaction is a notable example.[3]

  • Ring Expansions: This typically involves the transformation of epoxides.[3]

  • C-C Bond-Forming Cyclizations: A less common but viable strategy.[1][3]

  • Ring Contractions: For instance, from γ-lactones.[6]

Q2: How can I activate oxetane precursors for nucleophilic attack?

A2: Due to the lower ring strain compared to epoxides, oxetanes often require activation for ring-opening reactions.[8] Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids are commonly used to activate the oxetane ring, making it more susceptible to nucleophilic attack.[9][10]

Q3: What role do catalysts play in oxetane synthesis?

A3: Catalysts are crucial for many oxetane synthesis methods. For example:

  • Brønsted acids like TfOH and Tf₂NH can catalyze the synthesis of oxetane ethers from 3-aryl-oxetanols and alcohols.[11]

  • Chiral iridium catalysts have been used for the enantioselective synthesis of oxetanes from primary alcohols and vinyl epoxides.[12]

  • Photoredox catalysis offers a modern approach to synthesize oxetanes from aliphatic alcohols and vinyl sulfonium triflates.[13]

Q4: Are there any general stability concerns with oxetanes, particularly during synthesis and purification?

A4: Yes, the oxetane ring can be unstable and prone to ring-opening, especially under acidic conditions.[14][15] 3,3-disubstituted oxetanes are generally more stable.[14] During purification, it is advisable to use mild conditions and avoid strong acids. Neutralizing acidic residues in chromatography solvents can also be beneficial.

Q5: Where can I find detailed experimental protocols for oxetane synthesis?

A5: The following section provides detailed methodologies for key experiments cited in this guide. Additionally, numerous publications and reviews offer comprehensive experimental procedures.[2][3][4][12]

Experimental Protocols

Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes via Williamson Etherification [4]

This protocol describes a general procedure for the synthesis of 3,3-disubstituted oxetanes starting from a substituted dimethyl malonate.

  • Step 1: Diol Formation: A substituted dimethyl malonate is reduced to the corresponding 1,3-diol using a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent.

  • Step 2: Monotosylation: The primary hydroxyl group of the diol is selectively tosylated using tosyl chloride in the presence of a base (e.g., pyridine) at low temperatures to prevent ditosylation.[4]

  • Step 3: Cyclization: The monotosylated diol is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like THF or DMF.[3][4] The base deprotonates the remaining hydroxyl group, and the resulting alkoxide undergoes intramolecular nucleophilic substitution to displace the tosylate, forming the oxetane ring.[4]

  • Step 4: Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography.

dot

Williamson_Protocol cluster_0 Williamson Etherification Protocol start Substituted Dimethyl Malonate step1 1. Diol Formation (e.g., LiAlH4, ether) start->step1 intermediate1 1,3-Diol step1->intermediate1 step2 2. Monotosylation (TsCl, pyridine) intermediate1->step2 intermediate2 Monotosylated Diol step2->intermediate2 step3 3. Cyclization (NaH, THF/DMF) intermediate2->step3 step4 4. Purification (Column Chromatography) step3->step4 end 3,3-Disubstituted Oxetane step4->end

Caption: Experimental workflow for Williamson etherification.

Protocol 2: Enantioselective Synthesis of Oxetanes via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling [12]

This protocol outlines a two-step procedure for the conversion of diol-containing adducts to the corresponding oxetanes.

  • Step 1: Chemoselective Tosylation: The primary alcohol moiety of the diol adduct is chemoselectively tosylated by treatment with p-toluenesulfonyl chloride in pyridine at 55 °C.

  • Step 2: Cyclization: The resulting monotosylate is dissolved in anhydrous THF under an argon atmosphere and cooled to 0 °C. n-Butyl lithium is added, and the reaction is stirred at 0 °C for 30 minutes before warming to ambient temperature and stirring for an additional 2.5 hours. The reaction is then quenched with saturated aqueous ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated.

Quantitative Data Summary

Table 1: Brønsted Acid Catalyzed Oxetane Ether Synthesis [11]

This table summarizes the performance of different Brønsted acid catalysts in the synthesis of oxetane ethers from 3-aryl-oxetanols and alcohols.

EntryCatalyst (mol%)AlcoholSolventTemp. (°C)Time (h)Yield (%)
1TfOH (5)3-phenylpropanolMeCN401665
2Tf₂NH (10)3-phenylpropanolMeCN501691
3Tf₂NH (10)CyclohexanolMeCN501652
4Tf₂NH (10)N-Boc-ethanolamineMeCN501642
5Tf₂NH (10)Propargyl alcoholMeCN501678

Table 2: Comparison of Traditional Oxetane Synthesis Methods [4]

This table provides a qualitative comparison of common traditional methods for oxetane synthesis.

MethodGeneral ApproachAdvantagesDisadvantagesTypical Yields
Williamson Etherification Intramolecular SN2 cyclization of a 1,3-halohydrin or equivalent.Well-established, versatile, good for complex structures.Can be low-yielding due to competing elimination reactions; requires pre-functionalized substrates.Variable (40-90%)
Paternò-Büchi Reaction [2+2] photocycloaddition between a carbonyl compound and an alkene.Atom-economical, can create complex structures in a single step.Often requires specialized photochemical equipment; can suffer from poor regioselectivity and diastereoselectivity.Moderate to Good (50-80%)
Ring Expansion of Epoxides Reaction of an epoxide with a reagent that facilitates insertion of a carbon atom.Thermodynamically favorable; can provide access to unique substitution patterns.Can be limited by the availability of suitable epoxide precursors and reagents.Good to Excellent (70-95%)

References

Technical Support Center: Navigating the Synthesis of Oxetane-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with oxetanes. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on preventing the premature ring-opening of oxetanes during multi-step synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to help you successfully incorporate this valuable motif into your target molecules.

Frequently Asked Questions (FAQs)

Q1: What makes the oxetane ring prone to opening?

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 25.5 kcal/mol), which is a primary contributor to its susceptibility to ring-opening reactions.[1][2] This strain is due to the deviation of its bond angles from the ideal tetrahedral angle.[1] The presence of a Lewis basic oxygen atom within the strained ring makes it a target for electrophiles and acids, which can initiate ring-opening.[3]

Q2: Which substitution pattern on the oxetane ring is the most stable?

The stability of the oxetane ring is highly dependent on its substitution pattern. The general order of stability is:

  • 3,3-disubstituted > 3-monosubstituted > 2-substituted > unsubstituted

3,3-Disubstituted oxetanes are the most stable due to steric hindrance around the ether oxygen, which shields it from nucleophilic attack and sterically disfavors the transition state for ring-opening.[4] Conversely, 2-substituted oxetanes are often more prone to ring-opening, especially if the substituent can stabilize a carbocation intermediate that may form upon ring cleavage.[5]

Q3: Under what pH conditions is the oxetane ring generally stable?

Oxetanes are most stable under neutral to moderately basic conditions.[5] They are particularly vulnerable to degradation under strongly acidic conditions (e.g., pH 1).[5] However, the stability is substitution-dependent. For instance, some 2-sulfonyl-oxetanes have been shown to have half-lives of 4-5 days at 25°C across a pH range of 1 to 10.[6][7][8][9]

Q4: Can I use standard protecting groups in the presence of an oxetane?

Yes, many standard protecting groups are compatible with the oxetane moiety, provided the protection and deprotection conditions are chosen carefully to avoid acidic or high-temperature environments. For example, silyl ethers (like TBS) can be removed with fluoride sources (e.g., TBAF), and Boc groups can be removed under specific acidic conditions that may be tolerated by more robust oxetanes.[7][10][11] However, it is crucial to screen conditions on a small scale.

Q5: Are there any specific classes of reagents that are known to cause premature ring-opening?

Strong Brønsted acids (e.g., HCl, H2SO4, TFA) and Lewis acids (e.g., BF3·OEt2, AlCl3) are well-known to promote the ring-opening of oxetanes.[3] Organometallic reagents like Grignards and organolithiums can also induce ring-opening, often requiring elevated temperatures.[12] Care should also be taken with certain oxidizing agents and during reductions with reagents that can coordinate to the oxetane oxygen.

Troubleshooting Guides

Problem 1: Oxetane ring-opening observed during acidic workup or chromatography.
  • Potential Cause: The presence of even catalytic amounts of acid can be detrimental. Silica gel, while generally considered weakly acidic, can be acidic enough to cause the degradation of sensitive oxetanes.

  • Troubleshooting Steps:

    • Neutralize the Workup: During aqueous workup, ensure the solution is neutralized or slightly basic by washing with a mild base like saturated sodium bicarbonate solution.

    • Use Neutralized Silica Gel: For column chromatography, use silica gel that has been pre-treated with a non-nucleophilic base, such as triethylamine (typically a 1-2% solution in the eluent).

    • Alternative Purification Methods: Consider alternative purification techniques that do not involve acidic stationary phases, such as preparative thin-layer chromatography (TLC) on neutral alumina or reverse-phase chromatography.

Problem 2: Decomposition of the oxetane during a reaction involving an acidic reagent.
  • Potential Cause: Direct exposure of the oxetane to a strong acid.

  • Troubleshooting Steps:

    • Use a Milder Reagent: If possible, substitute the strong acid with a milder alternative. For example, for Boc deprotection, consider using milder acidic conditions like 4M HCl in dioxane for a short duration, or enzymatic deprotection if applicable.[11][13]

    • Employ an Acid Scavenger: Add a non-nucleophilic base, such as a hindered amine (e.g., 2,6-lutidine or diisopropylethylamine - DIPEA), to the reaction mixture to neutralize any excess acid.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can often slow down the rate of the desired reaction but may significantly inhibit the undesired ring-opening.

Problem 3: Unexpected ring-opening during a reaction with a nucleophilic reagent.
  • Potential Cause: The nucleophile is directly attacking the oxetane ring. This is more likely with 2-substituted oxetanes and at elevated temperatures.

  • Troubleshooting Steps:

    • Modify Reaction Conditions: Lower the reaction temperature and shorten the reaction time.

    • Change the Nucleophile: If possible, use a less reactive or more sterically hindered nucleophile.

    • Protect Nearby Functional Groups: If an intramolecular nucleophilic attack is suspected, protect the internal nucleophile before carrying out the desired transformation.

Data Presentation: Oxetane Stability

Table 1: General Stability of Substituted Oxetanes under Various Conditions

Oxetane TypeConditionStability Outcome
3,3-DisubstitutedpH 1Generally stable
2,2-DisubstitutedpH 1Prone to degradation
2-Sulfonyl OxetanespH 1-10, 25°CHalf-lives of 4-5 days
GeneralStrong Lewis Acids (e.g., BF3·OEt2)Prone to ring-opening
GeneralStrong Bases (e.g., n-BuLi)Generally stable at low temp., ring-opening at higher temp.
GeneralHigh Temperature (>100 °C)Potential for decomposition

Experimental Protocols

Protocol 1: Swern Oxidation of a Primary Alcohol in the Presence of a 3,3-Disubstituted Oxetane

This protocol is adapted from standard Swern oxidation procedures, with careful temperature control to preserve the oxetane ring.[14][15][16][17][18]

Materials:

  • Oxetane-containing primary alcohol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.7 equiv) in anhydrous DCM dropwise over 5 minutes.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of the oxetane-containing primary alcohol (1.0 equiv) in anhydrous DCM dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (7.0 equiv) dropwise over 10 minutes.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel pre-treated with 1% Et3N.

Protocol 2: Amide Coupling of a Carboxylic Acid with 3-Amino-oxetane

This protocol uses a standard peptide coupling reagent and is designed to be performed at room temperature to minimize the risk of side reactions.[19][20]

Materials:

  • Carboxylic acid

  • 3-Amino-oxetane (or its hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) (if using the hydrochloride salt of the amine)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv), 3-amino-oxetane (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • If using the hydrochloride salt of 3-amino-oxetane, add DIPEA (1.2 equiv).

  • Add EDC (1.2 equiv) to the stirred solution.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with DCM and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.

Protocol 3: Boc Deprotection of a 3-Amino-oxetane Derivative

This protocol uses milder acidic conditions to selectively remove the Boc group while minimizing the risk of oxetane ring-opening.[10][11][12][13]

Materials:

  • Boc-protected 3-amino-oxetane derivative

  • 4 M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected 3-amino-oxetane derivative (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane.

  • Add 4 M HCl in 1,4-dioxane (5-10 equiv).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Troubleshooting_Workflow start Oxetane Degradation Observed check_conditions Analyze Reaction Conditions start->check_conditions acidic_ph Acidic pH or Lewis Acid? check_conditions->acidic_ph Check pH and Reagents high_temp High Temperature? check_conditions->high_temp Check Reaction Temperature strong_nucleophile Strong Nucleophile? check_conditions->strong_nucleophile Check Nucleophile Reactivity acidic_ph->high_temp No solution_acid Add Non-Nucleophilic Base or Acid Scavenger acidic_ph->solution_acid Yes solution_lewis_acid Use Milder Lewis Acid acidic_ph->solution_lewis_acid Yes (Lewis Acid) high_temp->strong_nucleophile No solution_temp Run at Lower Temperature high_temp->solution_temp Yes solution_nucleophile Use Milder Nucleophile or Protect Internal Nu: strong_nucleophile->solution_nucleophile Yes optimized_protocol Optimized Protocol strong_nucleophile->optimized_protocol No solution_acid->optimized_protocol solution_lewis_acid->optimized_protocol solution_temp->optimized_protocol solution_nucleophile->optimized_protocol

Caption: Troubleshooting workflow for oxetane degradation.

Protecting_Group_Strategy start Functionalized Oxetane protect_hydroxyl Protect Hydroxyl Groups start->protect_hydroxyl protect_amine Protect Amine Groups start->protect_amine silyl_ethers Silyl Ethers (e.g., TBS, TIPS) Deprotection: F- (TBAF) protect_hydroxyl->silyl_ethers acetals_ketals Acetals/Ketals (for diols) Deprotection: Mild Acid protect_hydroxyl->acetals_ketals boc Boc Carbamate Deprotection: Mild Acid (HCl/Dioxane) protect_amine->boc cbz Cbz Carbamate Deprotection: Hydrogenolysis protect_amine->cbz synthesis Perform Multi-Step Synthesis (Avoid Strong Acids & High Temp) silyl_ethers->synthesis acetals_ketals->synthesis boc->synthesis cbz->synthesis

Caption: Decision tree for protecting group strategies.

References

Technical Support Center: Protocols for Scaling Up the Production of 3-Oxetanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 3-Oxetanamine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and scalable approach for the synthesis of this compound involves a two-stage process:

  • Synthesis of the key intermediate, 3-Oxetanone: This is typically achieved through scalable methods such as the cyclization of 1,3-dichloroacetone.

  • Reductive amination of 3-Oxetanone: The 3-Oxetanone is then converted to this compound using a source of ammonia and a suitable reducing agent.

Q2: What are the primary challenges in scaling up this compound production?

The main challenges stem from the inherent strain in the four-membered oxetane ring. This can lead to:

  • Ring instability: The oxetane ring is susceptible to opening under harsh conditions, particularly strong acids or high temperatures.[1][2]

  • Side reactions: Undesired reactions, such as polymerization or elimination, can reduce the yield and purity of the final product.

  • Purification difficulties: The polarity and potential volatility of this compound can make purification challenging on a large scale.[3]

Q3: What are the critical safety precautions when handling this compound and its precursors?

This compound and its precursor, 3-Oxetanone, are hazardous chemicals.[4] Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keeping the compounds away from heat, sparks, and open flames as they are flammable.

  • Storing the materials in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.

Synthesis Protocols and Data

Synthesis of 3-Oxetanone: A Key Intermediate

The scalable synthesis of this compound begins with the efficient production of its precursor, 3-Oxetanone. Two common scalable methods are presented below.

This three-step process is a high-yield route suitable for large-scale production.[5][6]

Experimental Protocol:

  • Carbonyl Protection:

    • In a suitable reactor, dissolve 1,3-dichloroacetone and ethylene glycol in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

    • Monitor the reaction until completion.

    • Cool the mixture, wash with a saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer and concentrate under reduced pressure to obtain the protected intermediate.

  • Ring Closure:

    • Prepare a solution of sodium hydroxide in water and heat it to 90-100°C.

    • Add the protected intermediate dropwise to the hot basic solution.

    • After the addition is complete, heat the mixture to reflux and maintain for several hours.

    • Cool the reaction mixture and extract the cyclized product with a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Remove the solvent under reduced pressure.

  • Deprotection:

    • To the cyclized intermediate, add water and a catalytic amount of a strong acid (e.g., phosphoric acid or hydrochloric acid).[7]

    • Heat the mixture to facilitate hydrolysis of the ketal.

    • Upon completion, neutralize the acid and extract the 3-Oxetanone with an organic solvent (e.g., dichloromethane).

    • Dry the organic extracts, remove the solvent, and purify by distillation.

This modern, one-step method offers a more direct route to 3-Oxetanone.[8]

Experimental Protocol:

  • To a solution of propargyl alcohol in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere, add an oxidant (e.g., pyridine N-oxide).

  • Add a gold catalyst (e.g., a gold(I)-phosphine complex) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on deactivated silica gel or by distillation under reduced pressure to obtain 3-Oxetanone.

Quantitative Data for 3-Oxetanone Synthesis
MethodStarting MaterialKey Reagents/StepsOverall Yield (%)Purity (%)Key AdvantagesKey Disadvantages
From 1,3-Dichloroacetone 1,3-Dichloroacetone, Ethylene Glycol1. Ketalization (p-TsOH)2. Cyclization (NaOH)3. Deprotection (Acid)~70[6]>95[6]High overall yield, readily available starting materials.Multi-step process.
Gold-Catalyzed Cyclization Propargyl AlcoholAu catalyst, Oxidant~71[8]>95One-step process, avoids hazardous reagents.Cost of gold catalyst, potential for side reactions.
Reductive Amination of 3-Oxetanone to this compound

This step converts the key intermediate into the final product.

Experimental Protocol:

  • Reaction Setup: In a suitable pressure reactor, dissolve 3-Oxetanone in a solvent such as methanol or ethanol.

  • Ammonia Source: Add a source of ammonia. This can be aqueous ammonia, ammonia gas, or an ammonium salt like ammonium acetate.

  • Catalyst/Reducing Agent: Add the chosen catalyst (e.g., Raney Nickel, Palladium on carbon) or reducing agent (e.g., sodium cyanoborohydride).

  • Reaction Conditions:

    • If using catalytic hydrogenation, seal the reactor, purge with hydrogen gas, and pressurize to the desired pressure. Heat the reaction to the target temperature.

    • If using a chemical reducing agent, stir the reaction mixture at the appropriate temperature.

  • Monitoring: Monitor the reaction progress by GC or LC-MS until the 3-Oxetanone is consumed.

  • Work-up and Purification:

    • Cool the reaction and filter off the catalyst (if applicable).

    • Concentrate the filtrate under reduced pressure.

    • The crude this compound can be purified by distillation under reduced pressure or by salt formation and recrystallization.[3]

Comparative Data for Reductive Amination Catalysts

The choice of catalyst is crucial for the efficiency of the reductive amination. Below is a comparison of common catalysts used for similar transformations.

CatalystTypical Reaction ConditionsSelectivityCostKey Considerations
Raney Nickel High pressure H₂, elevated temperatureGoodLowPyrophoric, requires careful handling.
Palladium on Carbon (Pd/C) Moderate pressure H₂, room to elevated temperatureHighModerateCan be sensitive to catalyst poisons.
Platinum Oxide (PtO₂) Low to moderate pressure H₂, room temperatureHighHighOften used for specific applications.
Sodium Cyanoborohydride (NaBH₃CN) Acidic to neutral pH, room temperatureHighModerateToxic cyanide byproduct.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete reaction - Increase reaction time.- Increase temperature moderately.- Increase hydrogen pressure (for catalytic hydrogenation).- Check the activity of the catalyst/reducing agent.
Side reactions (e.g., ring-opening) - Use milder reaction conditions (lower temperature, less acidic/basic).[1] - Choose a more selective reducing agent.
Poor quality of starting materials - Ensure 3-Oxetanone is pure and dry.- Use a fresh, high-quality ammonia source and catalyst/reducing agent.
Problem 2: Presence of Impurities in the Final Product
Potential Impurity Identification Removal/Prevention
Unreacted 3-Oxetanone GC-MS, NMR- Drive the reaction to completion.- Careful purification by distillation.
Ring-opened byproducts (e.g., 1,3-diols) NMR (absence of characteristic oxetane signals)[3]- Avoid harsh acidic or basic conditions.[1] - Use milder temperatures.
Over-alkylation products (di- or tri-substituted amines) LC-MS, NMR- Use a large excess of the ammonia source.

Visualizations

Experimental Workflow for this compound Production

G cluster_0 Stage 1: 3-Oxetanone Synthesis cluster_1 Stage 2: Reductive Amination start Starting Materials (e.g., 1,3-Dichloroacetone) protection Carbonyl Protection start->protection cyclization Ring Closure protection->cyclization deprotection Deprotection cyclization->deprotection intermediate 3-Oxetanone deprotection->intermediate amination Reductive Amination (Ammonia Source + Reducing Agent) intermediate->amination workup Work-up & Purification amination->workup product This compound workup->product

Caption: Overall workflow for the two-stage synthesis of this compound.

Logical Flow for Troubleshooting Low Yield

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction Issues start Low Yield of This compound check_reaction Check Reaction Completion (GC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Activity incomplete->check_reagents check_impurities Analyze for Impurities (NMR, MS) complete->check_impurities ring_opening Ring-Opening Detected check_impurities->ring_opening Yes other_impurities Other Impurities check_impurities->other_impurities No Use Milder Conditions Use Milder Conditions ring_opening->Use Milder Conditions optimize_purification Optimize Purification other_impurities->optimize_purification

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

resolving complex NMR spectra of 3-Oxetanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving complex NMR spectra of 3-oxetanamine derivatives. This guide provides troubleshooting tips and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why do the proton (¹H) NMR signals for the oxetane ring in my this compound derivative appear as complex, overlapping multiplets?

A1: The complexity arises primarily from the three-dimensional structure of the oxetane ring. The four-membered ring is not planar but exists in a puckered conformation.[1][2] This puckering makes the two protons on each methylene carbon (C2 and C4) diastereotopic, meaning they are chemically non-equivalent. As a result, they have different chemical shifts and couple not only to protons on adjacent carbons but also to each other (geminal coupling). This intricate network of couplings leads to the formation of complex and often overlapping multiplets, which can be difficult to interpret directly from a 1D spectrum.

Troubleshooting:

  • Use a High-Field Spectrometer: Acquiring spectra on a higher field instrument (e.g., 500 MHz or greater) will increase spectral dispersion, spreading the signals further apart and simplifying the multiplets.[3]

  • Solvent Study: Try different deuterated solvents (e.g., DMSO-d6, Acetone-d6, CDCl3). Solvent effects can alter the chemical shifts of the protons, potentially resolving some overlap.[4]

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes help resolve overlapping signals, as chemical shifts can be temperature-dependent.[5]

Q2: I cannot definitively assign the proton and carbon signals of the oxetane ring. What is the recommended workflow?

A2: Unambiguous assignment of the ¹H and ¹³C signals for a this compound derivative requires a combination of 2D NMR experiments. This approach allows you to build a complete picture of the molecule's connectivity.[6]

Recommended Workflow:

  • ¹H-¹H COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[7][8] It allows you to trace the proton connectivity within the oxetane ring, for example, showing which C2 protons are coupled to the C3 proton.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to (a one-bond correlation).[7][9] This is the most reliable way to assign the carbon signals of the oxetane ring based on the proton assignments from COSY.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-4 bonds).[7][9] It is crucial for confirming assignments and identifying quaternary carbons. For instance, you can confirm the assignment of C3 by observing a correlation from the amine proton (N-H) to the C3 carbon.

G cluster_workflow 2D NMR Assignment Workflow A Acquire 1D ¹H Spectrum (Initial Assessment) B Acquire ¹H-¹H COSY (Identify H-H Connectivity) A->B Overlap? C Acquire ¹H-¹³C HSQC (Assign C-H Pairs) B->C Proton system mapped D Acquire ¹H-¹³C HMBC (Confirm via Long-Range H-C) C->D Carbons assigned E Complete Structural Assignment D->E Connectivity confirmed

Caption: Workflow for unambiguous NMR signal assignment.

Q3: The amine (N-H) proton signal is either very broad or completely absent. What could be the cause and how can I confirm its presence?

A3: This is a common issue for amine protons and is typically due to two factors:

  • Chemical Exchange: The acidic N-H proton can exchange with trace amounts of water (H₂O or D₂O) or acid (e.g., DCl) in the deuterated solvent.[6] When this exchange occurs at a rate comparable to the NMR timescale, the signal becomes broad and can even disappear into the baseline.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can interact with the local electric field gradient, leading to rapid relaxation and broadening of the signals of both the nitrogen and any attached protons.

Troubleshooting Solutions:

  • D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The amine proton will exchange with deuterium, causing its signal to disappear. This is a definitive test to confirm the identity of an N-H peak.

  • Use a Hydrogen-Bonding Solvent: Switching to a solvent like DMSO-d6 can slow down the rate of chemical exchange by forming hydrogen bonds with the amine proton. This often results in a much sharper, more easily identifiable N-H signal.[3]

  • Low-Temperature Analysis: Lowering the temperature of the NMR experiment can slow the exchange rate, often leading to a sharper signal.[5]

Q4: My this compound derivative appears to be degrading during the NMR experiment, especially in CDCl₃. How can I prevent this?

A4: The strained four-membered oxetane ring is susceptible to ring-opening, particularly under acidic conditions.[10][11] Commercial deuterated chloroform (CDCl₃) can contain trace amounts of DCl, which is often sufficient to catalyze this degradation over time.

Troubleshooting and Prevention:

  • Use Neutral or Basic Solvents: If possible, use neutral solvents like acetone-d6 or benzene-d6, or a basic solvent like pyridine-d5.

  • Neutralize the Solvent: Before adding your sample, pass the CDCl₃ through a small plug of basic alumina to remove acidic impurities.

  • Add a Non-Nucleophilic Base: For compounds that are stable in the presence of a mild base, adding a small amount of anhydrous potassium carbonate (K₂CO₃) powder to the NMR tube can neutralize any acid present.

  • Minimize Experiment Time: Acquire spectra promptly after preparing the sample to minimize exposure time to potentially acidic conditions.

Data & Protocols

Data Presentation

Table 1: Recommended NMR Solvents for this compound Derivatives

SolventProsConsTypical Residual Peak (ppm)
CDCl₃ Good resolution for many organic compounds.Can contain trace acid, causing degradation. N-H peaks are often broad or absent.7.26
DMSO-d6 Excellent for observing sharp N-H peaks due to H-bonding.[3]High viscosity can lead to broader lines. Strong solvent signal can obscure nearby peaks.2.50
Acetone-d6 Good neutral solvent, less reactive than CDCl₃.Can be hygroscopic; residual water peak is common.2.05
Benzene-d6 Can induce significant shifts (aromatic solvent-induced shift), potentially resolving overlap.May have complex interactions with the solute.7.16

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core

PositionNucleusTypical Chemical Shift (δ, ppm)Notes
C2 -H₂ / C4 -H₂¹H4.5 - 5.2Often appear as complex multiplets (e.g., triplets or doublets of doublets).[4]
C3 -H¹H3.5 - 4.5Chemical shift is highly dependent on substituents on the amine.
NH¹H1.0 - 3.5 (variable)Often broad; position and visibility depend heavily on solvent and concentration.
C2 / C4 ¹³C75 - 85Methylene carbons adjacent to the ring oxygen.[12]
C3 ¹³C50 - 65Carbon bearing the amino group. Shift is influenced by N-substitution.

Table 3: Common Proton-Proton Coupling Constants (J) in Oxetane Rings

Coupling TypeDescriptionTypical Value (Hz)
²JGeminal (H-C-H)-10 to -15
³JcisVicinal (H-C-C-H)6 - 12
³JtransVicinal (H-C-C-H)2 - 8
⁴JLong-range0 - 3

Note: Due to ring puckering, actual cis/trans relationships can be complex. These values are general guidelines.[13][14]

Experimental Protocols

Protocol 1: Standard Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[12]

  • Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolve: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filter: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Cap and Label: Securely cap the NMR tube and label it appropriately.

Protocol 2: Acquiring a Standard Suite of 2D NMR Spectra

This protocol assumes the use of a modern NMR spectrometer with standard experiment libraries (e.g., Bruker's cosygpmf, hsqcedetgpsisp2, hmbcgplpndqf).

  • Initial Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Acquire ¹H Spectrum: Obtain a high-quality 1D ¹H spectrum to determine the spectral width (sw) needed for all subsequent experiments.

  • Set Up COSY:

    • Use the 1D ¹H parameters to set up a gradient-selected COSY experiment.

    • Typical Parameters: 16-32 scans per increment, 256-512 increments in the indirect dimension (F1).

  • Set Up HSQC:

    • Use an edited HSQC sequence (e.g., hsqcedetgpsisp2) which differentiates CH/CH₃ (positive) from CH₂ (negative) signals.

    • Typical Parameters: Set the ¹³C spectral width to cover the expected range (e.g., 0-100 ppm for aliphatic-heavy structures). Use 2-8 scans per increment and 256 increments in F1.

  • Set Up HMBC:

    • Use a gradient-selected HMBC sequence optimized for long-range couplings (typically set for a J-coupling of 8 Hz).

    • Typical Parameters: Set ¹³C spectral width appropriately. Use 16-64 scans per increment and 256-512 increments in F1.

G cluster_troubleshooting Troubleshooting Logic for Poor Spectra Start Poor Spectrum Quality? Broad Peaks Broad? Start->Broad Overlap Signals Overlapping? Start->Overlap Decomp Suspect Decomposition? Start->Decomp Sol_NH Use DMSO-d6 for N-H Lower Temperature Broad->Sol_NH Yes Sol_Overlap Try Different Solvent (e.g., C₆D₆) Overlap->Sol_Overlap Yes Field Use Higher Field NMR Overlap->Field TwoD Run 2D NMR (COSY/HSQC) Overlap->TwoD Sol_Decomp Use Neutral Solvent (Acetone-d6) Decomp->Sol_Decomp Yes Base Neutralize CDCl₃ (Basic Alumina / K₂CO₃) Decomp->Base

Caption: A decision tree for common NMR issues.

References

Technical Support Center: Enhancing Metabolic Stability of N-Alkyl Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the metabolic stability of N-alkyl oxetanes.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Rapid metabolism of my N-alkyl oxetane compound in human liver microsomes (HLM).

  • Question: My N-alkyl oxetane derivative shows high clearance in HLM assays. What are the likely metabolic pathways and how can I block them?

  • Answer: The primary metabolic pathways for N-alkyl oxetanes are N-dealkylation and oxidation of the methylene carbon bridging the nitrogen and the oxetane ring.[1] To address this, consider the following strategies:

    • Introduce Steric Hindrance: Flanking the nitrogen or the bridging methylene with bulky groups can shield these metabolically labile sites from cytochrome P450 (CYP) enzymes.[2][3]

    • Incorporate Electron-Withdrawing Groups: Placing electron-withdrawing groups near the nitrogen can decrease its basicity and reduce its affinity for metabolizing enzymes.[4]

    • Deuteration: Replace the hydrogen atoms on the N-alkyl group or the bridging methylene with deuterium.[5][6] The stronger carbon-deuterium bond can significantly slow down CYP-mediated metabolism due to the kinetic isotope effect.[6][7]

Problem 2: My compound is stable to CYP450 enzymes but still shows clearance.

  • Question: I've successfully blocked CYP-mediated metabolism, but my compound is still being cleared. What other metabolic pathways could be involved?

  • Answer: N-alkyl oxetanes can also be metabolized by microsomal epoxide hydrolase (mEH), which catalyzes the hydrolysis of the oxetane ring to form a diol.[2][4][8][9] This provides a non-oxidative metabolic route.[2]

    • Strategy: The rate of mEH-catalyzed hydrolysis is influenced by the structural elements near the oxetane ring.[2][10] Minor structural modifications in the vicinity of the oxetane can modulate the rate of this metabolic pathway.[8][9] Consider synthesizing and testing analogues with different substitution patterns on the oxetane ring or adjacent functionalities.

Problem 3: The oxetane ring in my compound is unstable.

  • Question: I'm observing degradation of my compound that seems to involve the opening of the oxetane ring. How can I improve its stability?

  • Answer: The stability of the oxetane ring is highly dependent on its substitution pattern.[4][11]

    • 3,3-Disubstitution: This substitution pattern is generally the most stable.[4][11]

    • 3-Monosubstitution: This is generally more stable than 2-monosubstitution.[1] For 2-monosubstituted oxetanes, ring scission can be a significant metabolic route.[1]

    • Avoid Internal Nucleophiles: The presence of internal nucleophiles, such as an alcohol or amine, in 3,3-disubstituted oxetanes can facilitate ring-opening, especially under acidic conditions.[4][11]

Problem 4: I need to choose the best strategy to improve metabolic stability without negatively impacting other properties.

  • Question: What are the pros and cons of different metabolic stabilization strategies for N-alkyl oxetanes?

  • Answer: Each strategy has its own set of advantages and potential drawbacks. The optimal choice will depend on the specific molecular scaffold and the project goals.

StrategyProsCons
Steric Shielding Can be highly effective at blocking specific metabolic sites.May negatively impact binding affinity to the target protein.
Deuteration Minimal structural change, preserving biological activity.[5] Can significantly increase metabolic half-life.[5][6]Can be synthetically challenging and costly.
Fluorination Can effectively block metabolism at specific sites.[12]May alter physicochemical properties like pKa and logP.[12] Can sometimes lead to the formation of toxic metabolites.[13]
Bioisosteric Replacement Can simultaneously improve metabolic stability and other properties like solubility.[14][15]May require significant synthetic effort and could alter the mode of binding.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities of N-alkyl oxetanes?

A1: The most frequently observed metabolic liabilities are:

  • N-dealkylation: Cleavage of the bond between the nitrogen and the alkyl group.[1][16][17]

  • Oxidation of the bridging methylene carbon: This can lead to N-dealkylation.[1]

  • Oxetane ring opening: This can be catalyzed by microsomal epoxide hydrolase (mEH) or occur under acidic conditions.[2][4][11] For 2-monosubstituted oxetanes, ring scission can result in hydroxy acid and diol metabolites.[1]

Q2: How does the substitution pattern on the oxetane ring affect its metabolic stability?

A2: The substitution pattern is a critical determinant of stability:

  • 3,3-disubstituted oxetanes are generally the most stable.[4][11]

  • 3-monosubstituted oxetanes are more stable than 2-monosubstituted oxetanes.[1]

  • Metabolite identification studies have shown that for 3-monosubstituted oxetanes, the major metabolic route is oxidation of the bridging methylene carbon leading to N-dealkylation.[1]

Q3: Can incorporating an oxetane ring improve the metabolic stability of a parent molecule?

A3: Yes, incorporating an oxetane ring is a well-established strategy to enhance metabolic stability.[1][4][14] It can be used as a bioisosteric replacement for metabolically labile groups such as:

  • gem-dimethyl groups[3][15]

  • Carbonyl groups[3][11][15]

  • Morpholine moieties[11][14]

By replacing these groups, the oxetane can block or shield metabolically vulnerable sites.[14]

Q4: What is the role of deuterium in enhancing the metabolic stability of N-alkyl oxetanes?

A4: Replacing hydrogen atoms at metabolically "soft spots" with deuterium can significantly slow down metabolism.[5][6][7] This is due to the kinetic isotope effect , where the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[6] This strategy, often called "deuterium switching," can lead to a longer drug half-life and increased systemic exposure.[6][18]

Q5: Are there any potential downsides to using fluorination to improve metabolic stability?

A5: While fluorination can be an effective strategy to block metabolism, it's not without potential risks.[12][19][20] The introduction of fluorine can alter the electronic properties of the molecule, and in some cases, metabolism can lead to the formation of unstable or toxic metabolites.[13] For instance, CYP-mediated hydroxylation at fluorinated aliphatic carbons can release fluoride, which can have toxic effects.[13]

Quantitative Data Summary

The following tables summarize the improvements in metabolic stability observed upon incorporation of an oxetane moiety. Intrinsic clearance (CLint) is a measure of the rate of metabolism; a lower value indicates greater stability.

Table 1: Comparison of Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM)

Non-Oxetane AnalogueCLint (µL/min/mg)Oxetane-Containing AnalogueCLint (µL/min/mg)Fold Improvement
Cyclohexyl Derivative>2933-Monosubstituted Oxetane25.9>11
Carbonyl Compound150Spirocyclic Oxetane503
gem-Dimethyl Compound853,3-Disubstituted Oxetane155.7
Morpholine Derivative120N-Oxetanyl Piperazine304

Note: Data is illustrative and compiled from various sources to demonstrate general trends.[1][11][14]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for reaction termination and sample analysis

  • Positive control compounds (e.g., compounds with known high and low clearance)

  • 96-well plates

  • Incubator set to 37°C

  • LC-MS/MS system for analysis

Methodology:

  • Preparation:

    • Thaw HLM and the NADPH regenerating system on ice.

    • Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the HLM suspension in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Add the HLM suspension to the wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).

Visualizations

Metabolic_Pathways N-Alkyl Oxetane N-Alkyl Oxetane Metabolism Metabolism N-Alkyl Oxetane->Metabolism N_Dealkylation N_Dealkylation Metabolism->N_Dealkylation Oxidation Oxidation Metabolism->Oxidation Ring_Opening Ring_Opening Metabolism->Ring_Opening CYP450 CYP450 N_Dealkylation->CYP450 Oxidation->CYP450 mEH mEH Ring_Opening->mEH

Caption: Key metabolic pathways for N-alkyl oxetanes.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Pre_Incubate Pre-incubate at 37°C Prep_Compound->Pre_Incubate Prep_HLM Prepare HLM Suspension Prep_HLM->Pre_Incubate Start_Reaction Initiate with NADPH Pre_Incubate->Start_Reaction Time_Points Sample at Time Points Start_Reaction->Time_Points Terminate Terminate Reaction Time_Points->Terminate Process_Sample Process Sample (Centrifuge) Terminate->Process_Sample LCMS_Analysis LC-MS/MS Analysis Process_Sample->LCMS_Analysis Data_Analysis Calculate CLint LCMS_Analysis->Data_Analysis Decision_Tree Start High Clearance Observed Identify_Pathway Identify Metabolic Pathway(s) Start->Identify_Pathway N_Dealkylation N-Dealkylation / Oxidation Identify_Pathway->N_Dealkylation CYP450 mediated Ring_Opening Ring Opening Identify_Pathway->Ring_Opening mEH mediated Strategy1 Steric Shielding or Deuteration N_Dealkylation->Strategy1 Strategy2 Modify Ring Substitution (e.g., 3,3-disubstitution) Ring_Opening->Strategy2

References

improving diastereoselectivity in the synthesis of substituted oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted oxetanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve diastereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in oxetane synthesis?

A1: Diastereoselectivity in oxetane synthesis is influenced by several key factors, including the chosen synthetic route. For the commonly employed Paternò-Büchi reaction, these factors include the reaction temperature, the solvent, the substituents on both the carbonyl compound and the alkene, and the wavelength of the light source used for irradiation.[1][2][3][4] In intramolecular cyclization reactions, the choice of catalyst (e.g., chiral Lewis acids), reaction temperature, and the steric properties of the substrate are crucial for controlling stereochemistry.[5][6]

Q2: How can I improve poor diastereoselectivity in my Paternò-Büchi reaction?

A2: To enhance diastereoselectivity in the Paternò-Büchi reaction, consider the following strategies:

  • Temperature Optimization: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lower activation energy.[5][7]

  • Solvent Screening: The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates and transition states.[4][5] It's advisable to screen a range of solvents.

  • Wavelength of Irradiation: The light source can impact the reaction mechanism. For instance, in reactions involving indoles and ketones, switching from 370 nm to 456 nm irradiation can favor an electron-donor-acceptor (EDA) complex, altering the diastereomeric ratio.[2]

  • Substrate Modification: The steric and electronic properties of the substituents on the alkene and carbonyl reactants can significantly influence the facial selectivity of the cycloaddition.[2][3]

Q3: My intramolecular cyclization to form an oxetane is resulting in a mixture of diastereomers. What can I do?

A3: For intramolecular cyclizations, such as Williamson etherification or oxidative cyclizations, several approaches can be taken to improve diastereoselectivity:

  • Catalyst Selection: Employing chiral Lewis acids or bifunctional catalysts can create a more rigid and ordered transition state, favoring the formation of one diastereomer.[5]

  • Substrate Control: Introducing sterically bulky directing groups on the substrate can guide the cyclization to occur from a specific face.[5]

  • Temperature Control: As with other stereoselective reactions, lower temperatures generally lead to higher diastereoselectivity.[5][7]

Q4: Are there any known issues with the stability of substituted oxetanes?

A4: Yes, oxetane rings can be unstable and prone to ring-opening, particularly under acidic conditions or at high temperatures.[8] The substitution pattern affects stability; for example, 3,3-disubstituted oxetanes are generally more stable. However, even these can be labile if an internal nucleophile (like an alcohol or amine) is present.[8] This potential instability is a critical consideration, especially during purification and in multi-step syntheses.[8]

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.) in Paternò-Büchi Reactions

This guide provides a systematic approach to troubleshooting and improving the diastereomeric ratio in Paternò-Büchi reactions.

Troubleshooting Workflow

start Low Diastereomeric Ratio Observed temp Optimize Reaction Temperature (e.g., screen from RT to -78 °C) start->temp check_dr Analyze Diastereomeric Ratio temp->check_dr Run Experiment solvent Screen Solvents (Vary polarity: e.g., Benzene, Acetonitrile) solvent->check_dr Run Experiment light Modify Irradiation Wavelength (e.g., 370 nm vs. 456 nm) light->check_dr Run Experiment substrate Modify Substrate Sterics (Increase bulk on directing group) substrate->check_dr Run Experiment check_dr->solvent d.r. not improved check_dr->light d.r. not improved check_dr->substrate d.r. not improved success Diastereoselectivity Improved check_dr->success d.r. improved fail Consult Further Literature for Specific Substrate Class check_dr->fail No significant improvement

Caption: Troubleshooting workflow for low diastereoselectivity.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of various reaction parameters on the diastereoselectivity of Paternò-Büchi reactions.

ParameterCondition 1d.r. (endo:exo)Condition 2d.r. (endo:exo)Reference
Irradiation Wavelength 370 nm>99:<1456 nm47:53[2]
Substituent Sterics (R group) Methyl89:11i-Propyl16:84[2]
Temperature High TemperatureFavors more-substituted oxetanesLow TemperatureIncreases trans selectivity[7]
Issue 2: Poor Yield or Side Product Formation in Intramolecular Cyclizations

This guide addresses common causes of low yields and the formation of byproducts during the synthesis of oxetanes via intramolecular cyclization.

Logical Relationship of Potential Issues

cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions catalyst Catalyst Inactivity/ Product Inhibition sol_catalyst Increase Catalyst Loading or Use Additives catalyst->sol_catalyst activation Insufficient Substrate Activation sol_activation Use Stronger Lewis/Brønsted Acid or Modify Substrate Electronics activation->sol_activation solubility Poor Solubility of Substrate or Catalyst sol_solubility Screen Different Solvents solubility->sol_solubility temp Incorrect Reaction Temperature sol_temp Systematic Temperature Screening temp->sol_temp

Caption: Causes and solutions for poor cyclization yield.

Experimental Protocols

Protocol 1: General Procedure for Paternò-Büchi [2+2] Cycloaddition

This protocol provides a general methodology for the photochemical synthesis of oxetanes.

Experimental Workflow

prep 1. Prepare Reactants Dissolve carbonyl compound and alkene in an appropriate anhydrous solvent (e.g., benzene, acetonitrile). setup 2. Reaction Setup Place solution in a quartz reaction vessel and purge with an inert gas (e.g., Argon) for 30 minutes. prep->setup irradiate 3. Irradiation Irradiate the mixture using a suitable light source (e.g., medium-pressure mercury lamp) at a controlled temperature. setup->irradiate monitor 4. Monitor Reaction Monitor the reaction progress by TLC or GC-MS until consumption of the starting material. irradiate->monitor workup 5. Work-up Concentrate the reaction mixture in vacuo. monitor->workup purify 6. Purification Purify the crude product by flash column chromatography to isolate the oxetane diastereomers. workup->purify

Caption: Workflow for a Paternò-Büchi reaction.

Detailed Steps:

  • Preparation: In a quartz reaction vessel, dissolve the carbonyl compound (1.0 equiv.) and the alkene (1.2-2.0 equiv.) in an anhydrous solvent (e.g., benzene or acetonitrile) to achieve a desired concentration (typically 0.01-0.1 M).[9]

  • Degassing: Purge the solution with a stream of dry argon or nitrogen for 30 minutes to remove dissolved oxygen, which can quench the excited state of the carbonyl compound.

  • Irradiation: While stirring, irradiate the reaction mixture with a suitable UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter). Maintain the desired reaction temperature using a cooling bath.[7]

  • Monitoring: Follow the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to separate the diastereomeric products. The ratio of diastereomers can be determined by ¹H-NMR analysis of the crude reaction mixture.[2]

Protocol 2: Intramolecular Williamson Etherification for Oxetane Synthesis

This protocol outlines the base-mediated cyclization of a halo-alcohol to form an oxetane.

Detailed Steps:

  • Preparation: Dissolve the β-halo alcohol substrate (1.0 equiv.) in a suitable anhydrous solvent such as THF.[10]

  • Reaction: Cool the solution to 0 °C under an inert atmosphere. Add a base (e.g., KOH or n-butyl lithium) portion-wise or dropwise.[10]

  • Stirring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2.5 hours or until TLC analysis indicates completion.[10]

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[10]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[10]

  • Purification: Concentrate the filtrate in vacuo and purify the crude product via flash column chromatography to yield the substituted oxetane.

References

Validation & Comparative

3-Oxetanamine Versus Azetidine Scaffolds: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the small saturated heterocycles that have gained prominence in medicinal chemistry, 3-oxetanamine and azetidine rings offer unique advantages in tailoring molecular characteristics. This guide provides a comprehensive comparison of these two scaffolds, supported by experimental data, to inform rational drug design.

The strategic incorporation of small, rigid cyclic systems is a well-established approach to optimize the properties of drug candidates. Both this compound and azetidine scaffolds provide a three-dimensional exit vector from a core structure, influencing solubility, lipophilicity, metabolic stability, and target engagement. While structurally similar as four-membered rings containing a heteroatom, the presence of an oxygen atom in the oxetane ring introduces distinct electronic and conformational properties compared to the nitrogen-containing azetidine ring.

Physicochemical Properties: A Tale of Two Heteroatoms

The choice between a this compound and an azetidine scaffold can significantly impact a molecule's physicochemical profile. The oxygen atom in the oxetane ring is more electronegative than the nitrogen in the azetidine ring, leading to a stronger inductive electron-withdrawing effect. This has a notable impact on the basicity (pKa) of the exocyclic amine at the 3-position.

Incorporating an oxetane ring adjacent to an amine can reduce the amine's pKa, making it less basic.[1] This modulation of basicity can be advantageous in mitigating potential off-target effects associated with highly basic amines, such as hERG channel inhibition.[2][3] Azetidines, being saturated nitrogen-containing heterocycles, generally exhibit higher basicity compared to their oxetane counterparts.[4]

In terms of lipophilicity, both scaffolds are considered polar motifs that can help reduce the overall lipophilicity of a molecule when replacing more lipophilic groups like gem-dimethyl or carbonyl functionalities.[3][5] The increased polarity of the oxetane ring may lead to a greater reduction in lipophilicity and an increase in aqueous solubility compared to a corresponding azetidine.[3]

Data Presentation: Comparative Physicochemical and ADME Properties

The following table summarizes key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties for representative compounds containing this compound and azetidine scaffolds. It is important to note that these values are illustrative and can vary significantly based on the overall molecular context.

PropertyThis compound-Containing Compound (Illustrative)Azetidine-Containing Compound (Illustrative)Impact on Drug Design
Lipophilicity (cLogP) LowerHigherThis compound can lead to increased polarity and aqueous solubility.
Basicity (pKa of Amine) Lower (e.g., ~7.0-8.0)Higher (e.g., ~9.0-10.0)This compound can reduce the risk of basicity-related off-target effects.
Aqueous Solubility Generally higherGenerally lowerImproved solubility can enhance bioavailability for oral administration.
Metabolic Stability (HLM Clint) Generally more stableCan be susceptible to metabolismOxetane ring can block metabolically labile sites.
Permeability (Caco-2 Papp) Moderate to highModerate to highBoth scaffolds can be tuned for good membrane permeability.
hERG Inhibition (IC50) Generally lower riskHigher risk with increased basicityLower pKa of this compound can mitigate hERG liability.

Experimental Protocols

Determination of logP (Shake-Flask Method)

Purpose: To determine the lipophilicity of a compound.

Methodology:

  • A solution of the test compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of the compound in each phase is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the logarithm of the partition coefficient.

Determination of pKa (Potentiometric Titration)

Purpose: To determine the ionization constant of a compound.

Methodology:

  • A solution of the test compound of known concentration is prepared in water or a mixed solvent system.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve of pH versus the volume of titrant added is generated.

  • The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

Human Liver Microsome (HLM) Stability Assay

Purpose: To assess the metabolic stability of a compound in the presence of liver enzymes.[6][7][8]

Methodology:

  • Human liver microsomes are incubated with the test compound at a specific concentration (e.g., 1 µM) in a phosphate buffer (pH 7.4) at 37°C.[6][8]

  • The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[6][8]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

  • The samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[7]

Cytotoxicity Assay (MTT Assay)

Purpose: To assess the potential of a compound to cause cell death.[9]

Methodology:

  • Cells (e.g., a relevant cancer cell line or normal cell line) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.[9]

  • Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[9]

Impact on Biological Activity and Signaling Pathways

The choice of scaffold can have a profound impact on a molecule's biological activity by influencing its binding to the target protein and its overall pharmacokinetic profile.

Case Study 1: Crenolanib (Oxetane-Containing) - PDGFR/FLT3 Inhibition

Crenolanib is an investigational tyrosine kinase inhibitor that contains a (3-methyloxetan-3-yl)methoxy group.[6] It potently inhibits platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3), which are key drivers in certain cancers.[6][7] The oxetane moiety in Crenolanib contributes to its desirable physicochemical properties, including improved solubility and metabolic stability, which are crucial for an orally administered drug.

The signaling pathway inhibited by Crenolanib involves the ligand-induced dimerization and autophosphorylation of PDGFR and FLT3. This initiates a downstream cascade of signaling proteins, including PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which promote cell proliferation, survival, and angiogenesis. By blocking the initial phosphorylation event, Crenolanib effectively shuts down these pro-tumorigenic signals.[10]

Crenolanib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR_FLT3 PDGFR / FLT3 PI3K PI3K PDGFR_FLT3->PI3K RAS RAS PDGFR_FLT3->RAS Crenolanib Crenolanib Crenolanib->PDGFR_FLT3 AKT AKT PI3K->AKT AKT MEK MEK RAS->MEK MEK mTOR mTOR AKT->mTOR mTOR ERK ERK MEK->ERK ERK Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival

Crenolanib inhibits PDGFR/FLT3 signaling pathways.
Case Study 2: Baricitinib (Azetidine-Containing) - JAK/STAT Inhibition

Baricitinib is an approved drug for the treatment of rheumatoid arthritis and other inflammatory conditions. It contains a central azetidine ring and functions as an inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[11] The rigid azetidine scaffold helps to position the functional groups for optimal binding to the ATP-binding pocket of the JAK enzymes.

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs.[11] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. Baricitinib's inhibition of JAK1 and JAK2 effectively blocks this cascade.[12]

Baricitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1 / JAK2 Cytokine_Receptor->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive P Baricitinib Baricitinib Baricitinib->JAK STAT_active STAT_active STAT_inactive->STAT_active STAT (active dimer) Gene_Transcription Gene_Transcription STAT_active->Gene_Transcription Gene Transcription (Inflammation)

References

Spirocyclic Oxetanes: A Superior Alternative to Morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of physicochemical properties, metabolic stability, and synthetic accessibility for researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, the morpholine moiety has long been a staple, prized for its ability to improve the aqueous solubility of drug candidates. However, its susceptibility to metabolic oxidation presents a significant challenge, often leading to rapid clearance and reduced efficacy. Emerging as a promising replacement, spirocyclic oxetanes, particularly 2-oxa-6-azaspiro[3.3]heptane, offer a compelling alternative, demonstrating enhanced metabolic stability and superior or comparable physicochemical properties. This guide provides a comprehensive comparison, supported by experimental data, to inform the strategic replacement of morpholine with spirocyclic oxetanes in drug design.

Physicochemical Properties: A Head-to-Head Comparison

The decision to replace a functional group in a drug candidate is driven by the quest for an optimized property profile. Spirocyclic oxetanes have been shown to outperform or match morpholine in key areas of aqueous solubility and lipophilicity (LogD), critical parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A direct comparison between analogous compounds reveals the advantages of incorporating a spirocyclic oxetane. For instance, the spirocyclic oxetane analogue of a piperidine derivative demonstrates a significant improvement in aqueous solubility compared to its morpholine counterpart.

Table 1: Comparison of Aqueous Solubility

Compound ClassMorpholine Derivative (μmol/L)Spirocyclic Oxetane Derivative (μmol/L)Fold Improvement
Azetidine Analogue30,000100,000~3.3x
Pyrrolidine Analogue1,0003,0003x
Piperidine Analogue3001,000~3.3x

Data extracted and compiled from graphical representations in scientific literature.

Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH of 7.4, is another critical parameter. While a certain level of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Spirocyclic oxetanes offer a means to fine-tune this property. Notably, spirocyclic oxetane derivatives of azetidine are more polar (lower LogD) than the corresponding morpholine derivative, despite having an additional carbon atom.

Table 2: Comparison of Lipophilicity (LogD at pH 7.4)

Compound ClassMorpholine Derivative (LogD)Spirocyclic Oxetane Derivative (LogD)
Azetidine Analogue~0.5~-0.2
Pyrrolidine Analogue~1.2~0.8
Piperidine Analogue~1.8~1.5

Data extracted and compiled from graphical representations in scientific literature.

Metabolic Stability: Overcoming a Key Liability of Morpholine

One of the most significant drawbacks of the morpholine ring is its susceptibility to oxidative metabolism, which is a major metabolic pathway for many morpholine-containing drugs. This metabolic vulnerability can lead to high clearance rates and poor in vivo exposure. Spirocyclic oxetanes are designed to be more resistant to oxidative metabolism, thereby offering a more stable scaffold. The replacement of a gem-dimethyl group with an oxetane has been shown to reduce the rate of metabolic degradation in most cases. While direct comparative metabolic stability data for a pair of morpholine and spirocyclic oxetane analogs is not always available in a single publication, the overarching principle in the literature is the enhanced stability of the spiro-oxetane core.

Experimental Protocols

To facilitate the direct comparison of these critical properties in your own research, detailed methodologies for key experiments are provided below.

Kinetic Aqueous Solubility Assay

This assay provides a rapid determination of a compound's solubility.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Add a small aliquot (e.g., 2 μL) of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Equilibration: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for equilibration.

  • Precipitation Measurement: Determine the concentration at which precipitation occurs using a plate reader to measure turbidity (nephelometry) or by analyzing the clear supernatant via UV-Vis spectroscopy or LC-MS/MS after filtration or centrifugation.

Lipophilicity (LogD) Determination by Shake-Flask Method

This classic method measures the partitioning of a compound between an aqueous and an organic phase.

Protocol:

  • Solvent Saturation: Prepare mutually saturated solutions of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add the test compound to a mixture of the pre-saturated n-octanol and buffer.

  • Equilibration: Shake the mixture vigorously for a defined period (e.g., 1 to 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • LogD Calculation: Calculate the LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing pooled liver microsomes (from human or other species), the test compound (at a low concentration, e.g., 1 µM), and a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the half-life (t½) and intrinsic clearance (CLint).

Synthesis of Spirocyclic Oxetanes

The accessibility of spirocyclic oxetanes is a crucial consideration for their widespread adoption. The synthesis of 2-oxa-6-azaspiro[3.3]heptane, a key building block, has been well-documented and can be achieved through various routes, often starting from commercially available materials.

A common synthetic approach involves the cyclization of a suitably substituted precursor. For example, one route starts from tribromopentaerythritol, which undergoes cyclization with a sulfonamide under basic conditions, followed by deprotection to yield the desired spirocyclic oxetane.

cluster_synthesis General Synthesis of 2-Oxa-6-azaspiro[3.3]heptane A Tribromopentaerythritol C Cyclization (Basic Conditions) A->C B p-Toluenesulfonamide B->C D N-Tosylated Spiro-oxetane C->D E Deprotection (e.g., Mg/MeOH) D->E F 2-Oxa-6-azaspiro[3.3]heptane E->F

Caption: A simplified workflow for the synthesis of 2-oxa-6-azaspiro[3.3]heptane.

Impact on Drug Action: A Mechanistic Overview

The improved physicochemical properties of spirocyclic oxetanes have a profound impact on the overall performance of a drug candidate. While not directly altering the interaction with a specific biological target in most cases, these properties enhance the drug's ability to reach and engage its target effectively and safely. This can be conceptualized in the context of a generic signaling pathway, such as a kinase cascade.

cluster_properties Physicochemical & Metabolic Properties cluster_pk Pharmacokinetic Profile cluster_pd Pharmacodynamic & Safety Profile A Spirocyclic Oxetane (vs. Morpholine) B Improved Aqueous Solubility A->B C Optimized Lipophilicity (LogD) A->C D Enhanced Metabolic Stability A->D E Improved Oral Bioavailability B->E C->E I Reduced Off-Target Toxicity C->I F Reduced Clearance D->F G Increased Target Engagement E->G F->G H Improved Therapeutic Index G->H I->H

Caption: Logical flow from improved properties to enhanced drug performance.

Conclusion

The strategic replacement of the morpholine moiety with spirocyclic oxetanes represents a significant advancement in medicinal chemistry. The compelling data on their improved aqueous solubility, optimized lipophilicity, and enhanced metabolic stability position them as a superior alternative for the development of next-generation therapeutics. By leveraging the favorable properties of spirocyclic oxetanes, researchers can overcome key ADME challenges, leading to drug candidates with improved pharmacokinetic profiles and a greater probability of clinical success. The provided experimental protocols and synthetic overview serve as a practical guide for the implementation of this strategy in ongoing and future drug discovery programs.

A Head-to-Head Battle of Bioisosteres: Oxetane Versus the Gem-Dimethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the various tactics employed by medicinal chemists, bioisosteric replacement stands out as a powerful tool for fine-tuning molecular properties. This guide provides a comprehensive comparative analysis of two prominent bioisosteres: the polar, three-dimensional oxetane ring and the classic, nonpolar gem-dimethyl group. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in molecular design.

The rationale for replacing a gem-dimethyl group with an oxetane lies in the latter's unique combination of properties. The oxetane moiety offers a similar steric footprint to the gem-dimethyl group, allowing it to occupy a comparable volume in a target's binding pocket.[1][2] However, the introduction of the oxygen atom imparts polarity, which can significantly enhance aqueous solubility and reduce lipophilicity—key factors in improving a compound's pharmacokinetic profile.[3][4] Furthermore, the oxetane ring is generally more resistant to metabolic degradation compared to gem-dimethyl groups, which are susceptible to oxidation by cytochrome P450 enzymes.[3][5]

Physicochemical and Pharmacokinetic Property Comparison

The decision to employ an oxetane or a gem-dimethyl group can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize quantitative data from various studies, highlighting the key differences observed when a gem-dimethyl group is replaced with an oxetane.

PropertyGem-Dimethyl AnalogOxetane AnalogFold ImprovementReference
Aqueous Solubility LowHigh4x to >4000x[6]
Metabolic Stability (HLM CLint in µL/min/mg protein) High (>293)Low (25.9)>11.3x[5]
Lipophilicity (LogD) HigherLowerVaries[7]
Permeability VariesOften ImprovedVaries[7][8]
Potency (EC50) Higher Value (Less Potent)Lower Value (More Potent)53x[9]

Table 1: General Comparison of Physicochemical and Pharmacokinetic Properties. This table illustrates the typical improvements seen when replacing a gem-dimethyl group with an oxetane. The enhanced solubility and metabolic stability are often key drivers for this bioisosteric switch.

Compound PairStructure of Gem-Dimethyl AnalogGem-Dimethyl Analog CLint (µL/min/mg protein)Structure of Oxetane AnalogOxetane Analog CLint (µL/min/mg protein)Fold Improvement in StabilityReference
Pair 1 HighLowSignificant[5]
EZH2 Inhibitor Bicyclic lactam 4169PF-06821497 (5)LowDrastically Improved[10]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM). This table provides specific examples of the significant gains in metabolic stability achieved by substituting a gem-dimethyl group with an oxetane. A lower intrinsic clearance (CLint) value indicates greater metabolic stability.[5]

Experimental Protocols

To facilitate the direct comparison of these bioisosteres in a laboratory setting, detailed protocols for key in vitro assays are provided below.

Kinetic Solubility Assay

This assay is used to determine the aqueous solubility of a compound, a critical factor for oral bioavailability.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Assay Procedure:

    • Add 2 µL of the 10 mM compound stock solution to 98 µL of PBS in a 96-well filter plate.

    • Seal the plate and shake for 2 hours at room temperature.

    • Filter the solution into a new 96-well plate using a vacuum manifold.

    • Analyze the concentration of the dissolved compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve.

  • Data Analysis:

    • The kinetic solubility is reported in µM.

Human Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a quenching solution of cold acetonitrile containing an internal standard.

  • Incubation:

    • In a 96-well plate, incubate the test compound (1 µM final concentration) with HLMs (0.5 mg/mL) and the NADPH regenerating system at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding the cold acetonitrile quenching solution.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Calculation:

    • Plot the natural log of the percentage of remaining compound versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay evaluates a compound's ability to cross the intestinal barrier, predicting its oral absorption.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side to measure A-to-B permeability.

    • Conversely, add the compound to the basolateral side and fresh buffer to the apical side to measure B-to-A permeability.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at specified time points.

  • Quantification and Analysis:

    • Determine the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.

logD Measurement (Shake-Flask Method)

This method determines the lipophilicity of a compound at a specific pH.

  • Preparation:

    • Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and an organic phase (n-octanol).

    • Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning:

    • Add the test compound to a vial containing a known ratio of n-octanol and the aqueous buffer.

    • Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Analysis:

    • Carefully take aliquots from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation:

    • The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Visualizing the Strategy and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_0 Bioisosteric Replacement Strategy Lead_Compound Lead Compound R gem-Dimethyl Optimized_Compound Optimized Compound R Oxetane Lead_Compound:f1->Optimized_Compound:f1 Improves Solubility & Metabolic Stability

Bioisosteric replacement of a gem-dimethyl group with an oxetane.

G Start Synthesize Matched Pair: gem-Dimethyl vs. Oxetane Analogs Solubility Kinetic Solubility Assay Start->Solubility Metabolism Microsomal Stability Assay Start->Metabolism Permeability Caco-2 Permeability Assay Start->Permeability Lipophilicity logD Measurement Start->Lipophilicity Data_Analysis Comparative Data Analysis Solubility->Data_Analysis Metabolism->Data_Analysis Permeability->Data_Analysis Lipophilicity->Data_Analysis Conclusion Select Superior Bioisostere for Lead Optimization Data_Analysis->Conclusion

Experimental workflow for comparing bioisosteres.

Conclusion

The strategic replacement of a gem-dimethyl group with an oxetane moiety represents a powerful approach in modern medicinal chemistry. As demonstrated by the comparative data, this bioisosteric substitution can lead to significant improvements in key drug-like properties, including enhanced aqueous solubility and increased metabolic stability.[5][11] While the impact on lipophilicity and permeability can be context-dependent, the overall trend suggests that oxetanes offer a favorable alternative for mitigating common ADME liabilities associated with nonpolar groups. By leveraging the experimental protocols outlined in this guide, researchers can effectively evaluate the merits of this substitution within their own drug discovery programs, ultimately accelerating the development of safer and more effective therapeutics.

References

3-Oxetanamine's Impact on Amine pKa: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the acid-base properties (pKa) of amine-containing molecules is crucial for optimizing drug candidates. The incorporation of strained ring systems, such as oxetanes, has become a valuable strategy to modulate these properties. This guide provides an objective comparison of the pKa of 3-oxetanamine with other relevant cyclic amines, supported by experimental data and detailed protocols.

The basicity of an amine, quantified by the pKa of its conjugate acid, profoundly influences a drug's pharmacokinetic and pharmacodynamic profile, including its solubility, permeability, and target binding. The introduction of an oxetane ring in proximity to an amine group exerts a significant pKa-lowering effect due to the strong electron-withdrawing inductive effect of the oxygen atom within the strained four-membered ring.[1] This modulation of basicity is a key tool for medicinal chemists to fine-tune the properties of drug candidates.[1][2][3]

Comparative Analysis of Amine pKa Values

The following table summarizes the experimental and predicted pKa values for this compound and comparable cyclic amines frequently employed in drug discovery.

CompoundStructurepKa (Conjugate Acid)Reference
This compoundthis compound7.00 (Predicted)[4]
AzetidineAzetidine11.29N/A
CyclobutylamineCyclobutylamine10.80 (Predicted)N/A

As the data indicates, the presence of the oxygen atom in the oxetane ring of this compound leads to a significant decrease in the predicted pKa compared to its carbocyclic analog, cyclobutylamine, and the analogous saturated heterocycle, azetidine. This reduction of approximately 3-4 pKa units highlights the potent inductive effect of the oxetane moiety. It has been demonstrated that an oxetane alpha to an amine can reduce the pKa by as much as 2.7 units.[1]

Visualizing the Structural Impact on Basicity

The following diagram illustrates the relationship between the molecular structure of these cyclic amines and their resulting basicity. The electron-withdrawing effect of the oxygen atom in this compound reduces the electron density on the nitrogen atom, making it a weaker base.

G cluster_0 High Basicity cluster_1 Reduced Basicity Azetidine Azetidine pKa ≈ 11.29 InductiveEffect Oxygen Inductive Effect Cyclobutylamine Cyclobutylamine pKa ≈ 10.80 Oxetanamine This compound pKa ≈ 7.00 InductiveEffect->Oxetanamine -3-4 pKa units

Caption: Structural comparison and pKa differences of cyclic amines.

Experimental Protocol for Amine pKa Determination

The experimental determination of amine pKa values is most commonly and accurately performed using potentiometric titration.

Objective: To determine the pKa of an amine by titrating a solution of the amine with a standardized strong acid and monitoring the pH change.

Materials:

  • Amine sample (e.g., this compound)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a specific volume of deionized water to create a solution of known concentration (e.g., 0.05 M).

  • Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Begin adding the standardized HCl solution from the buret in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • The pKa of the amine's conjugate acid is equal to the pH at the half-equivalence point (the point at which half of the amine has been neutralized).

    • The equivalence point can be determined from the inflection point of the titration curve, often found by taking the first or second derivative of the curve.

This experimental approach provides reliable data for comparing the basicity of different amines and validating the effects of structural modifications, such as the introduction of an oxetane ring. The significant pKa-lowering effect of the 3-oxetanyl group makes it a valuable tool for medicinal chemists seeking to optimize the ionization state and overall properties of drug candidates.

References

The Oxetane Moiety: A Key to Unlocking Aqueous Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal aqueous solubility is a critical and often challenging aspect of medicinal chemistry. Poor solubility can hinder compound absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to the failure of promising drug candidates. The incorporation of an oxetane ring into a molecule has emerged as a powerful strategy to enhance aqueous solubility and other crucial physicochemical properties.

This guide provides a comprehensive comparison of the aqueous solubility of analogous molecules, with and without the oxetane functional group. It presents supporting experimental data, details the methodologies used for solubility determination, and offers a clear visualization of the positive impact of oxetane incorporation.

Enhanced Aqueous Solubility with Oxetane Substitution: A Data-Driven Comparison

The introduction of an oxetane ring, a four-membered cyclic ether, can significantly increase the aqueous solubility of a compound. This is largely attributed to the high polarity and three-dimensional structure of the oxetane moiety, which can disrupt crystal packing and present a more hydrophilic face to the aqueous environment.[1][2][3] Studies have shown that replacing non-polar groups, such as a gem-dimethyl group, or even other polar functionalities like a carbonyl group, with an oxetane can lead to a substantial improvement in solubility, in some cases by a factor of 4 to over 4000.[3][4]

Below is a summary of quantitative data from various studies that highlight the impact of this structural modification.

Compound Pair Non-Oxetane Analogue Aqueous Solubility of Non-Oxetane Analogue Oxetane-Containing Analogue Aqueous Solubility of Oxetane-Containing Analogue Fold Increase in Solubility Reference
1Analogue with gem-dimethyl groupData not specified, but qualitatively lowAnalogue with oxetane groupData not specified, but qualitatively high4 - >4000[3][4]
2Pyrazolopyrimidinone Compound 5PoorOxetane-containing Compound 6Significantly ImprovedNot quantified[5]
3MMP-13 Inhibitor 35 (with methyl group)PoorOxetanyl Derivative 36Significantly ImprovedNot quantified[5]
4ALDH1A Inhibitor 8More SolubleOxetanyl Analogue 10Less Soluble0.32[5]
5ThalidomideData not specified, but qualitatively lowOxetane analogue of ThalidomideIncreasedNot quantified[6]
6Cannabinoid Receptor 2 Ligand 19 (with isopropyl group)Data not specified, but qualitatively lowOxetane-containing Compound 20Improved6[6]

Note: While many studies qualitatively report significant improvements in solubility, specific quantitative data for direct comparison is not always available. The table reflects the available information.

Visualizing the Impact of Oxetane Incorporation

The following diagram illustrates the general principle of how replacing a non-polar functional group with a polar oxetane ring can lead to enhanced aqueous solubility.

G Impact of Oxetane Substitution on Aqueous Solubility cluster_0 Low Aqueous Solubility cluster_1 High Aqueous Solubility cluster_2 Impact of Oxetane Substitution on Aqueous Solubility A Molecule with Non-Polar Group (e.g., gem-dimethyl) B Analogous Molecule with Polar Oxetane Ring A->B Bioisosteric Replacement C Increased Polarity Disrupted Crystal Packing Improved Solvation

Caption: Bioisosteric replacement of a non-polar group with an oxetane ring generally enhances aqueous solubility.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following is a detailed protocol for this procedure.

1. Materials and Equipment

  • Test compound (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for stock solution (e.g., Dimethyl sulfoxide - DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Filtration device (e.g., 0.22 µm syringe filters or 96-well filter plates)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure

2.1. Preparation of Saturated Solution

  • Accurately weigh an excess amount of the solid test compound and place it into a glass vial. The excess is crucial to ensure that a saturated solution is formed.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Securely cap the vial.

  • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

  • Shake the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

2.2. Sample Processing

  • After the incubation period, remove the vials from the shaker.

  • Allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

  • Carefully remove an aliquot of the supernatant.

  • Separate the undissolved solid from the saturated solution. This can be achieved by either:

    • Centrifugation: Centrifuge the aliquot at a high speed (e.g., 14,000 rpm) for 15-30 minutes. Carefully collect the clear supernatant.

    • Filtration: Filter the aliquot through a low-binding 0.22 µm filter. Discard the initial portion of the filtrate to avoid any potential adsorption to the filter membrane.

2.3. Quantification

  • Prepare a series of standard solutions of the test compound of known concentrations in a suitable solvent (e.g., DMSO/PBS mixture).

  • Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.

  • Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.

  • Determine the concentration of the test compound in the saturated solution by interpolating its peak area from the calibration curve. This concentration represents the aqueous solubility of the compound.

3. Data Analysis and Reporting

  • The aqueous solubility is typically reported in units of µg/mL or µM.

  • It is important to specify the pH, temperature, and buffer system used for the determination.

  • The experiment should be performed in replicate (at least n=3) to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.

References

Oxetane: A Superior Carbonyl Mimic for Enhanced Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming metabolic liabilities is a critical hurdle in the journey from a promising lead compound to a viable drug candidate. The rapid metabolism of a compound can lead to poor bioavailability, a short therapeutic window, and the formation of potentially toxic byproducts. A key strategy to mitigate these issues is the bioisosteric replacement of metabolically labile functional groups. The oxetane ring has emerged as a highly effective and metabolically robust mimic for the carbonyl group, offering a significant advantage in designing more durable drug candidates.

The incorporation of an oxetane moiety as a substitute for a carbonyl group has been shown to confer enhanced metabolic stability.[1][2][3] This four-membered cyclic ether shares key physicochemical properties with the carbonyl group, including a similar dipole moment and the ability to act as a hydrogen bond acceptor.[1][4][5] However, unlike ketones and aldehydes which are susceptible to enzymatic reduction or oxidation, the oxetane ring is significantly more resistant to metabolic breakdown.[1][6] This increased stability is largely attributed to a reduced susceptibility to metabolism by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[7][8]

This guide provides a comparative analysis of the metabolic stability of oxetane-containing compounds versus their carbonyl-containing counterparts, supported by experimental data and detailed methodologies for key in vitro assays.

Comparative Metabolic Stability: A Data-Driven Overview

Experimental data from numerous studies consistently demonstrate the superior metabolic stability of compounds where a carbonyl group is replaced by an oxetane. In vitro assays using human liver microsomes (HLM) are a standard method for evaluating metabolic stability. The key parameters measured are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance rate are indicative of greater metabolic stability.

Compound PairCarbonyl Analog (CLint in HLM, µL/min/mg)Oxetane Analog (CLint in HLM, µL/min/mg)Fold Improvement in StabilityReference
γ-secretase inhibitors> 29325.9> 11[6]
ALK inhibitorsHigh (unquantified)Low (unquantified)Significant[6]
Pyrrolidine DerivativesHigh (unquantified)Considerably ImprovedSignificant[6]
Piperidine DerivativesHigh (unquantified)Considerably ImprovedSignificant[6]

The Mechanism of Enhanced Stability

The increased metabolic stability of oxetane-containing compounds stems from their inherent resistance to common metabolic pathways.

cluster_carbonyl Carbonyl Metabolism cluster_oxetane Oxetane Metabolism Carbonyl Carbonyl Metabolite_C Alcohol Metabolite Carbonyl->Metabolite_C CYP450 Reduction Oxetane Oxetane Metabolite_O Resistant to CYP450 Oxetane->Metabolite_O Blocked Pathway Drug_Molecule Drug Scaffold with Metabolic Hotspot Drug_Molecule->Carbonyl Inclusion of Carbonyl Group Drug_Molecule->Oxetane Bioisosteric Replacement with Oxetane cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock, Microsomes, and NADPH System B Combine Microsomes and Compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Incubate and Collect Samples at Time Points D->E F Terminate Reaction with Stop Solution E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant via LC-MS/MS G->H I Calculate t½ and CLint H->I

References

A Head-to-Head Comparison of 2-Oxetanemethanamine and Azetidine-methanamine Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the physicochemical and biological properties of 2-oxetanemethanamine and azetidine-methanamine. These two saturated heterocyclic amines are increasingly utilized as key building blocks in medicinal chemistry to enhance the drug-like properties of therapeutic candidates. This document summarizes their key characteristics, provides detailed experimental protocols for property determination, and visualizes relevant workflows and biological pathways to inform rational drug design.

Executive Summary

Both 2-oxetanemethanamine and azetidine-methanamine offer unique advantages in drug design, primarily related to their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. The oxetane moiety in 2-oxetanemethanamine is known for its ability to lower the basicity (pKa) of adjacent amines and improve metabolic stability by acting as a non-labile polar group.[1][2][3] Azetidines also provide metabolic stability and a rigid scaffold for orienting substituents.[4][5] Direct experimental data for the parent compounds is limited; therefore, this guide presents a combination of predicted data and experimental data for closely related analogues, such as 2-(aminomethyl)oxetane and 3-(aminomethyl)azetidine, to facilitate a meaningful comparison.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 2-oxetanemethanamine and azetidine-methanamine, with data presented for the parent compounds (largely predicted) and their N-Boc protected analogues where experimental data is more readily available.

Table 1: Comparison of Physicochemical Properties

Property2-OxetanemethanamineAzetidine-methanamine (analogue: 3-(Aminomethyl)azetidine)
Molecular Formula C₄H₉NOC₄H₁₀N₂
Molecular Weight 87.12 g/mol 86.14 g/mol
Predicted pKa 9.47 ± 0.29[6]No direct data found
Predicted/Calculated logP -1.05-1.1
Aqueous Solubility Insoluble in water[6]Slightly soluble in water[7]
Metabolic Stability Generally high; oxetanes can block metabolically labile sites.[1][8][9]Generally high; azetidine rings are more stable to oxidative metabolism than larger saturated nitrogen heterocycles.[4]

Table 2: Properties of N-Boc Protected Analogues

Propertytert-Butyl ((oxetan-2-yl)methyl)carbamatetert-Butyl (azetidin-3-ylmethyl)carbamate
Molecular Formula C₁₀H₁₉NO₃C₉H₁₈N₂O₂
Molecular Weight 201.26 g/mol 186.25 g/mol [10]
Calculated logP Not available0.812[11]
Physical State Not availableLiquid

Synthesis Overview

Both 2-oxetanemethanamine and azetidine-methanamine can be synthesized through multi-step sequences. The synthesis of oxetanes often involves the formation of the four-membered ring through intramolecular cyclization, such as Williamson etherification or the Paternò-Büchi reaction.[12][13][14] Azetidine synthesis also frequently relies on intramolecular cyclization of γ-aminoalcohols or related substrates.[15][16]

A general synthetic workflow for preparing these amines, often involving protection and deprotection steps, is illustrated below.

G cluster_synthesis General Synthesis Workflow Start Starting Material (e.g., diol or amino alcohol) Protect Protection of Functional Groups Start->Protect Activate Activation of Leaving Group Protect->Activate Cyclize Intramolecular Cyclization Activate->Cyclize Form_Ring Formation of Oxetane or Azetidine Ring Cyclize->Form_Ring Modify Functional Group Modification Form_Ring->Modify Introduce_Amine Introduction of Aminomethyl Group Modify->Introduce_Amine Deprotect Deprotection Introduce_Amine->Deprotect Final_Product Final Product (2-Oxetanemethanamine or Azetidine-methanamine) Deprotect->Final_Product G cluster_pathway Representative Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Activates Kinase_Inhibitor Kinase Inhibitor (containing Oxetane or Azetidine moiety) Kinase_Inhibitor->Receptor Inhibits Cellular_Response Cellular Response (Proliferation, Survival) Downstream->Cellular_Response Leads to G cluster_pka pKa Determination Workflow Prepare Prepare Solutions (Compound, HCl, NaOH, KCl) Calibrate Calibrate pH Meter Prepare->Calibrate Titrate Perform Potentiometric Titration Calibrate->Titrate Analyze Analyze Titration Curve and Determine pKa Titrate->Analyze G

References

Assessing the Influence of 3-Oxetanamine on hERG Channel Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization.[1][2][3] Inhibition of the hERG channel can prolong the QT interval, a condition that elevates the risk of developing potentially fatal cardiac arrhythmias, specifically Torsades de Pointes.[2][4] Consequently, early assessment of a compound's potential to block the hERG channel is a critical step in preclinical safety pharmacology.[2][4] This guide provides a comparative assessment of the potential hERG liability of 3-Oxetanamine, placed in context with other known hERG inhibitors, and details the standard experimental protocols for evaluating such interactions.

Comparative Analysis of hERG Inhibitors

To understand the potential hERG profile of a compound like this compound, it is useful to compare it with well-characterized hERG inhibitors with varying potencies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known hERG blockers.

CompoundTypeIC50 (nM)Assay MethodCell Line
E-4031 Methanesulfonanilide15.8Whole-cell Patch ClampHEK 293
Clobutinol Cough Suppressant2900Whole-cell Patch ClampCOS-7
Amsacrine Anticancer Drug209.4Whole-cell Patch ClampHEK 293
Trazodone Antidepressant2900Whole-cell Patch ClampHEK 293
Terfenadine AntihistamineVariesVariesVaries
Astemizole AntihistamineVariesVariesVaries

Note: IC50 values for Terfenadine and Astemizole are highly variable in the literature but are consistently in the nanomolar to low micromolar range.[3][8]

Experimental Protocols

The assessment of a compound's effect on the hERG channel is typically conducted using a tiered approach, starting with high-throughput screening and progressing to more definitive, lower-throughput assays.

Whole-Cell Patch-Clamp Electrophysiology (Gold Standard)

This technique directly measures the ionic current flowing through the hERG channels in a single cell, providing detailed information about the mechanism of inhibition.[4]

Objective: To characterize the inhibitory effect and mechanism of a test compound on the hERG channel.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.[2][9]

  • Solutions:

    • Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, adjusted to pH 7.2 with KOH.

    • External (Bath) Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Test Compound: Stock solution (e.g., 10 mM in DMSO), with serial dilutions in the external solution.[4]

  • Equipment: Patch-clamp amplifier, data acquisition system, microscope, micromanipulators, and a perfusion system.[4]

Procedure:

  • Cell Preparation: Culture hERG-expressing cells according to standard protocols. On the day of the experiment, detach and plate the cells at a low density in a recording chamber.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.[4]

  • Seal Formation: Form a high-resistance (>1 GΩ) "gigaseal" between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current from the cell.

  • Voltage Protocol and Baseline Recording: Clamp the cell membrane at a holding potential of -80 mV. To elicit the hERG tail current, apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the channels. Repolarize the membrane to -50 mV to record the deactivating tail current, which is a hallmark of hERG activity.[4] Record baseline currents in the vehicle control solution until a stable response is achieved.[4]

  • Compound Application: Perfuse the recording chamber with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).[4]

  • Data Acquisition: Record the hERG tail current at each compound concentration.[4]

Data Analysis:

  • Measure the peak amplitude of the hERG tail current at each concentration.

  • Normalize the current amplitude to the baseline control.

  • Plot the percent inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.

Thallium Flux Assay (High-Throughput Screening)

This is a fluorescence-based assay used for rapid screening of potential hERG inhibitors.[10][11]

Objective: To rapidly screen for potential hERG channel inhibition.[4]

Principle: hERG-expressing cells are loaded with a thallium (Tl+)-sensitive fluorescent dye. Since hERG channels are permeable to Tl+, opening the channels allows Tl+ to enter the cell and bind to the dye, causing an increase in fluorescence.[4][11] hERG inhibitors will block this influx and thus reduce the fluorescent signal.[11]

Procedure:

  • Cell Plating: Plate hERG-expressing cells in a multi-well plate (e.g., 384-well or 1536-well).

  • Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye.[11]

  • Compound Incubation: Add the test compounds to the wells and incubate.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a Tl+-containing stimulus buffer to all wells to open the hERG channels and immediately begin recording the fluorescence intensity over time.[4]

Data Analysis:

  • Calculate the difference in fluorescence before and after stimulation.

  • Compare the signal in the compound-treated wells to control wells to determine the percent inhibition.[4]

Visualizations

hERG_Assay_Workflow start Start: Compound Library hts High-Throughput Screening (Thallium Flux Assay) start->hts hits Identify Initial Hits hts->hits patch_clamp Gold Standard Assay (Whole-Cell Patch-Clamp) hits->patch_clamp ic50 Determine IC50 & Mechanism patch_clamp->ic50 sar Structure-Activity Relationship (SAR) & Lead Optimization ic50->sar risk Cardiac Risk Assessment sar->risk end End: Candidate Selection risk->end

References

The Oxetane Advantage: A Comparative Guide to Oxetane-Containing Drugs Versus Tetrahydropyran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of small, functionalized ring systems can profoundly influence the biological activity and pharmacokinetic profile of a therapeutic candidate. Among these, the four-membered oxetane ring has emerged as a valuable motif, often demonstrating distinct advantages over its six-membered counterpart, the tetrahydropyran (THP) ring. This guide provides a comprehensive comparison of the biological activity and physicochemical properties of oxetane-containing drugs and their tetrahydropyran analogs, supported by experimental data and detailed methodologies.

The compact, polar, and three-dimensional nature of the oxetane moiety offers medicinal chemists a powerful tool to fine-tune molecular properties.[1] When substituted into a drug candidate, an oxetane ring can significantly enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups, thereby mitigating off-target effects such as hERG inhibition.[2] While the tetrahydropyran ring also serves as a key structural component in numerous pharmaceuticals, direct comparative studies often highlight the unique benefits conferred by the strained four-membered ring system.[3][4]

I. Head-to-Head Comparison: Antiviral Activity

A compelling example of the oxetane advantage is found in the development of inhibitors targeting the Respiratory Syncytial Virus (RSV) L protein. Structure-activity relationship (SAR) studies conducted by AstraZeneca revealed that the incorporation of an oxetane-spiro-fused piperidine moiety was critical for potent antiviral activity.

CompoundMoietyTargetEC50 (RSV A2 Strain)
AZ-27 OxetaneRSV L Protein10 nM[5][6]
THP Analog TetrahydropyranRSV L ProteinSubstantially reduced activity

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

The oxetane-containing compound, AZ-27, demonstrated potent inhibition of the RSV L protein with an EC50 of 10 nM.[5][6] In stark contrast, replacement of the oxetane ring with a tetrahydropyran moiety led to a substantial loss of anti-RSV activity. This highlights the critical role of the oxetane's unique structural and electronic properties in facilitating optimal binding to the viral target.

II. Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The decision to incorporate an oxetane or a tetrahydropyran ring into a drug candidate is often driven by the desired physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. The following tables summarize the general trends observed for each moiety based on a compilation of experimental data from various drug discovery campaigns.

Table 2: Physicochemical Properties
PropertyOxetane AnalogsTetrahydropyran AnalogsKey Advantages of Oxetane
Aqueous Solubility Generally increasedVariableThe polarity of the oxetane ring often leads to improved solubility, a critical factor for oral bioavailability.
Lipophilicity (LogP/LogD) Generally lowerGenerally higher than oxetane analogsLower lipophilicity can reduce off-target toxicity and improve ADME properties.
pKa of Proximal Amines Significantly reducedModerately reducedThe strong inductive effect of the oxetane ring lowers the pKa of nearby amines, which can be crucial for reducing hERG liability.
Table 3: In Vitro ADME & Safety Profile
ParameterOxetane AnalogsTetrahydropyran AnalogsKey Advantages of Oxetane
Metabolic Stability (Liver Microsomes) Generally improvedVariableThe oxetane ring can block sites of metabolism, leading to increased metabolic stability and a longer half-life.
hERG Inhibition Often reducedVariableLowered basicity of proximal amines due to the oxetane ring frequently results in reduced hERG channel inhibition and a better cardiac safety profile.
CYP450 Inhibition Generally low potentialVariable, some inhibitors knownOxetane-containing compounds often exhibit a lower propensity for inhibiting key drug-metabolizing enzymes.

III. Experimental Protocols

The data presented in this guide are derived from a suite of standard in vitro assays crucial for modern drug discovery. Below are detailed methodologies for the key experiments cited.

Aqueous Solubility (Kinetic Assay)

Principle: This assay determines the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution. Precipitation is detected by light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtration.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each diluted stock solution to a 96-well plate containing a phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Measurement (Nephelometry): Measure the turbidity of each well using a nephelometer to determine the concentration at which precipitation occurs.

  • Measurement (Shake-Flask with Filtration): Alternatively, filter the contents of each well through a solubility filter plate.

  • Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

Metabolic Stability (Liver Microsome Assay)

Principle: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, present in liver microsomes. The rate of disappearance of the parent compound over time is measured.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4) and a NADPH-regenerating system.

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed reaction mixture to initiate the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile) to stop the enzymatic reaction.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.

hERG Inhibition Assay (Automated Patch Clamp)

Principle: This assay evaluates the potential of a compound to inhibit the hERG potassium ion channel, a key indicator of potential cardiotoxicity. The assay measures the flow of ions through the channel in the presence of the test compound.

Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch) to measure the hERG channel currents.

  • Baseline Measurement: Establish a stable baseline recording of the hERG current in the absence of the compound.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound and record the corresponding hERG current.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).

CYP450 Inhibition Assay

Principle: This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). This is crucial for predicting potential drug-drug interactions.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform substrate (a compound known to be metabolized by that isoform), and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding a NADPH-regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Termination: Stop the reaction by adding a quenching solution.

  • Metabolite Quantification: Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform by the test compound.

IV. Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative signaling pathway and a typical experimental workflow in drug discovery.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Ligand Drug (Ligand) Ligand->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression TF->Gene_Expression Regulation

Caption: A simplified signaling pathway illustrating drug-receptor interaction and downstream effects.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_adme ADME & Safety Profiling cluster_invivo In Vivo Studies HTS High-Throughput Screening Lead_Gen Lead Generation HTS->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Solubility Solubility Assay Lead_Opt->Solubility Permeability Permeability Assay Lead_Opt->Permeability Met_Stab Metabolic Stability Lead_Opt->Met_Stab Tox hERG & CYP Assays Lead_Opt->Tox PK_PD Pharmacokinetics & Pharmacodynamics Solubility->PK_PD Permeability->PK_PD Met_Stab->PK_PD Tox->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy

Caption: A typical workflow for preclinical drug discovery, from initial screening to in vivo studies.

V. Conclusion

The strategic incorporation of an oxetane ring represents a powerful approach in modern medicinal chemistry to optimize the biological activity and pharmacokinetic properties of drug candidates. As demonstrated by direct comparative data and a wealth of evidence from numerous drug discovery programs, oxetanes frequently offer distinct advantages over their tetrahydropyran analogs and other cyclic systems. These benefits include enhanced potency, improved aqueous solubility and metabolic stability, and a more favorable safety profile, particularly with respect to hERG inhibition. For researchers and drug development professionals, a thorough understanding of the nuanced effects of these cyclic ethers is paramount for the successful design of next-generation therapeutics.

References

Unraveling the Conformational Nuances of Oxetane: A Comparative Guide to Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational modeling of the oxetane ring's conformational preferences reveals a landscape of methodologies, each with distinct advantages and limitations. This guide provides a comprehensive comparison of leading computational approaches, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal modeling strategy for their specific needs.

The four-membered oxetane ring is a privileged scaffold in medicinal chemistry, prized for its ability to fine-tune the physicochemical properties of drug candidates.[1] A key determinant of its influence is its conformational behavior, characterized by a "puckered" geometry. Accurately predicting this puckering is crucial for understanding molecular interactions and designing novel therapeutics. This guide contrasts the performance of various computational methods, from high-level quantum mechanics to efficient molecular mechanics, in modeling the conformational energy landscape of the oxetane ring.

Decoding the Puckered Nature of Oxetane

Unlike planar aromatic rings, the oxetane ring adopts a non-planar, puckered conformation to alleviate ring strain. This puckering is defined by a puckering angle and an energy barrier to planarization. The introduction of substituents can further influence these parameters by introducing steric and electronic effects.[2]

Comparative Analysis of Computational Methods

The choice of computational method is a critical decision in accurately modeling the subtle conformational preferences of the oxetane ring. The following table summarizes the performance of several widely used methods, benchmarked against experimental data where available.

MethodLevel of Theory/Force FieldCalculated Puckering Angle (°)Calculated Energy Barrier (kcal/mol)Experimental Puckering Angle (°)Experimental Energy Barrier (kcal/mol)
Experimental X-ray Crystallography10.7 (at 90 K), 8.7 (at 140 K)[2]---
NMR Spectroscopy12.8 (puckering amplitude)[3]---
Quantum Mechanics
Ab InitioMP2/aug-cc-pVTZData not availableData not available
Density Functional TheoryB3LYP/6-31G*Data not availableData not available
B3LYP/6-311+G**Data not availableData not available
Molecular Mechanics
AMBERGAFFRequires parameterizationRequires parameterization
CHARMMCGenFFRequires parameterizationRequires parameterization

In-Depth Look at Computational and Experimental Protocols

A thorough understanding of the methodologies is essential for interpreting the results and designing future studies.

Experimental Protocols

X-ray Crystallography: This technique provides high-resolution structural data of molecules in the solid state.

  • Crystal Growth: Single crystals of the oxetane-containing compound are grown from a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and the ring puckering angle.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides information about the structure and dynamics of molecules in solution.

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent.

  • Data Acquisition: 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, NOESY) are acquired on a high-field NMR spectrometer.

  • Data Analysis: Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the conformational preferences and puckering of the oxetane ring in solution.[3]

Computational Protocols

Quantum Mechanics (QM): These methods solve the Schrödinger equation to provide a highly accurate description of the electronic structure and energy of a molecule.

  • Ab Initio Methods (e.g., Møller-Plesset perturbation theory - MP2): These methods are based on first principles and do not rely on empirical parameters. They are computationally expensive but generally provide high accuracy. A common approach involves geometry optimization followed by a frequency calculation to confirm the nature of the stationary point (minimum or transition state).

  • Density Functional Theory (DFT): DFT methods are a popular choice due to their balance of accuracy and computational cost. The selection of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*, 6-311+G**) is crucial for obtaining reliable results. The computational workflow is similar to ab initio methods.

Molecular Mechanics (MM): MM methods use classical mechanics and a set of empirical parameters (a force field) to calculate the potential energy of a molecular system. These methods are computationally much faster than QM methods, making them suitable for large systems and long simulations.

  • Force Field Parameterization: Standard force fields like the General Amber Force Field (GAFF)[4] and the CHARMM General Force Field (CGenFF)[5] may not have pre-existing parameters for the oxetane ring. Therefore, a crucial first step is to develop and validate these parameters. This is often done by fitting the MM potential energy surface to high-level QM calculations or experimental data. The process involves defining atom types, bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters for the oxetane moiety.

Visualizing the Computational Workflow and Conformational Landscape

The following diagrams, generated using the DOT language, illustrate key concepts in the computational modeling of oxetane.

computational_workflow cluster_input Input cluster_method Method Selection cluster_calculation Calculation cluster_analysis Analysis mol_structure Oxetane Structure qm Quantum Mechanics (DFT, MP2) mol_structure->qm mm Molecular Mechanics (AMBER, CHARMM) mol_structure->mm geom_opt Geometry Optimization qm->geom_opt mm->geom_opt energy_calc Energy Calculation geom_opt->energy_calc conf_analysis Conformational Analysis energy_calc->conf_analysis data_vis Data Visualization conf_analysis->data_vis

A typical workflow for the computational modeling of oxetane conformational preferences.

puckering_potential cluster_potential Puckering Potential Energy Surface puckered1 Puckered Conformation 1 planar_ts Planar Transition State puckered1->planar_ts Energy Barrier puckered2 Puckered Conformation 2 planar_ts->puckered2 Energy Barrier

A simplified representation of the double-well potential energy surface for oxetane ring puckering.

References

Unveiling the Three-Dimensional World of 3-Aminooxetanes: A Guide to Structural Confirmation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the structural confirmation of 3-aminooxetane derivatives, a burgeoning class of compounds in medicinal chemistry, with a focus on the gold-standard technique of X-ray crystallography.

The rigid, four-membered oxetane ring imparts unique and desirable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and lipophilicity. The addition of an amino group at the 3-position creates a versatile scaffold for further functionalization. Understanding the precise spatial arrangement of these derivatives is crucial for elucidating structure-activity relationships (SAR) and optimizing drug design.

X-ray Crystallography: The Definitive Method for Structural Elucidation

X-ray crystallography stands as the most powerful and unambiguous method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and, from that, a precise model of the molecule's atomic arrangement, including bond lengths, bond angles, and torsional angles.

A recent comparative study of a series of 3-aryl-3-amino-oxetane derivatives and their benzamide isosteres highlighted the critical role of X-ray crystallography in revealing subtle but significant conformational differences.[1][2][3] This data is invaluable for understanding how the oxetane ring influences the overall molecular shape and its potential interactions with biological targets.

Comparative Crystallographic Data of 3-Aryl-3-Aminooxetane Derivatives

The following table summarizes key crystallographic parameters for a selection of 3-aryl-3-aminooxetane derivatives, illustrating the typical data obtained from single-crystal X-ray diffraction studies.

Compound IDChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
1a C₁₀H₁₃NOMonoclinicP2₁/c10.1238.45611.23490105.6790925.84
1b C₁₁H₁₅NOOrthorhombicPbca12.3459.87615.4329090901879.28
1c C₁₀H₁₂FNOMonoclinicC2/c18.7657.65414.32190112.34901902.18
1d C₁₀H₁₂ClNOTriclinicP-16.5437.89110.11288.7695.43101.23505.62

Note: The data presented here is representative and synthesized from typical values found in crystallographic studies of similar small molecules for illustrative purposes. For precise data, please refer to the specific publications.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a 3-aminooxetane derivative typically follows these key steps:

  • Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques using a variety of solvents.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to best fit the experimental data.

  • Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Workflow for Structural Confirmation

The following diagram illustrates the general workflow for the structural confirmation of 3-aminooxetane derivatives using X-ray crystallography.

Workflow for X-ray Crystallography of 3-Aminooxetanes

Comparison with Other Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and are often used in conjunction for a comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry.Unambiguous structural determination.Requires a single, high-quality crystal; structure may not represent the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the molecular structure in solution, connectivity of atoms, conformational dynamics.Provides data on the solution-state structure, which is often more biologically relevant.Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for all aspects of the structure.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity and accuracy for molecular weight determination.Does not provide information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method for functional group identification.Provides limited information on the overall molecular structure.

Conclusion

The structural confirmation of 3-aminooxetane derivatives is a critical step in their development as potential drug candidates. X-ray crystallography remains the unparalleled technique for providing a high-resolution, unambiguous determination of their three-dimensional structure in the solid state. This information, when integrated with data from other analytical methods like NMR, provides a comprehensive understanding of the molecule's properties and is essential for guiding rational drug design and advancing the field of medicinal chemistry.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Oxetanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of 3-Oxetanamine is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its chemical properties, this compound must be managed as hazardous waste. The following guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on its safe handling and disposal.

Immediate Safety and Hazard Profile

This compound (CAS No: 21635-88-1) is classified as a flammable, corrosive, and acutely toxic substance.[1][2] It is harmful if swallowed, inhaled, or comes into contact with skin.[3] Structurally, as an azetidine derivative and an amine, it requires careful handling to avoid hazardous reactions.[4][5][6] Amines, in general, should not be mixed with acids or oxidizing agents.[4]

Before initiating any disposal procedures, all personnel must be equipped with appropriate Personal Protective Equipment (PPE). Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Splash-proof safety goggles and a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[5][7]

  • Body Protection: A flame-retardant, antistatic lab coat.[5]

  • Respiratory Protection: Use only in a chemical fume hood to prevent inhalation of fumes.[3]

Quantitative Data and Hazard Summary

The table below summarizes key data for this compound, underscoring the need for cautious handling.

PropertyDataReference
CAS Number 21635-88-1--INVALID-LINK--
Molecular Formula C₃H₇NO[3][8]
Molecular Weight 73.09 g/mol [3][8]
Appearance Liquid--INVALID-LINK--
Density 1.042 g/mL at 25 °C--INVALID-LINK--
Flash Point 54.44 °C (130.0 °F)--INVALID-LINK--
Hazard Classifications Flammable Liquid (Category 3), Acute Toxicity, Oral (Category 3), Serious Eye Damage (Category 1)--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Spill Management Protocol

Immediate and proper response to a spill is critical to prevent exposure and environmental contamination.

  • For Small Spills (≤ 50 mL):

    • Alert personnel in the immediate area.[5]

    • Wearing appropriate PPE, absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or commercial spill pads.[5][9]

    • Using non-sparking tools, carefully collect the absorbent material and contaminated debris.[5]

    • Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste disposal.[3][5]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.[10]

  • For Large Spills (> 50 mL):

    • Evacuate the laboratory immediately and close all doors.[5]

    • Prevent entry and notify your institution's Environmental Health and Safety (EHS) department or emergency response team.[5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[4][6] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[4][7][11]

1. Waste Segregation and Collection:

  • Designate a Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene or glass) with a secure screw-on cap.[7]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[7] The label must include the full chemical name "this compound" and list its primary hazards (Flammable, Corrosive, Toxic).[1][5][7]

  • Collect Waste: Carefully transfer unused or waste this compound into the labeled container.

  • Include Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, weighing paper, and contaminated gloves, must also be placed in the designated solid hazardous waste container.[6][12]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible substances like acids and strong oxidizing agents, to prevent hazardous reactions.[4][6][11]

2. Storage of Waste:

  • Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.[7]

  • Designated Area: Store the sealed container in a designated, cool, and well-ventilated satellite accumulation area away from heat, direct sunlight, and ignition sources.[4][6]

  • Secondary Containment: It is best practice to place the waste container inside a secondary containment bin to prevent leaks or spills.[11]

3. Final Disposal:

  • Professional Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][6][10]

  • Record Keeping: Maintain accurate records of waste disposal, including quantities, dates, and methods, as required by regulations.[4]

4. Empty Container Disposal:

  • Empty containers that previously held this compound must also be managed as hazardous waste.[5]

  • Alternatively, containers can be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone or ethanol).[7][11]

  • Crucially, the solvent rinsate must be collected and disposed of as liquid hazardous waste. [11] The decontaminated container can then be disposed of as regular solid waste.[11]

Experimental Protocols: Chemical Deactivation

While alkaline hydrolysis can be used to deactivate some related compounds like beta-lactams, this is not a generally recommended procedure for this compound without specific, validated protocols.[12] In-lab chemical treatment can be dangerous if not performed correctly. The safest and most compliant method of disposal is to collect the chemical waste without treatment for pickup by a professional hazardous waste service.[10]

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound start Waste Generation (Unused Product or Contaminated Materials) ppe Step 1: Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Step 2: Segregate Waste (Collect in a dedicated, compatible container) ppe->segregate labeling Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards) segregate->labeling storage Step 4: Store Safely (Sealed, secondary containment, ventilated area) labeling->storage contact_ehs Step 5: Arrange Disposal (Contact EHS or licensed waste contractor) storage->contact_ehs end Final Disposal (Incineration by Professional Service) contact_ehs->end spill_protocol Follow Spill Management Protocol spill->spill_protocol Emergency Path spill_protocol->segregate

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Oxetanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling of chemical reagents is a cornerstone of laboratory excellence. This guide delivers crucial, immediate safety and logistical information for the proper use, storage, and disposal of 3-Oxetanamine (CAS No: 21635-88-1). Adherence to these protocols is vital for personal safety and environmental responsibility.

Quantitative Safety Data

A comprehensive understanding of a chemical's properties is the first step toward safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC3H7NO[1][2]
Molecular Weight73.09 g/mol [1][2]
Density1.042 g/mL at 25 °C[3]
Boiling PointNo data available[1]
Melting PointNo data available[1]
Flash Point54.44 °C (130.0 °F)[3]
Refractive Indexn20/D 1.453[3]
Storage Temperature-20°C[3]

Personal Protective Equipment (PPE)

When handling this compound, a complete suite of personal protective equipment is mandatory to prevent exposure.[1]

Protection TypeRequired EquipmentSpecifications & Rationale
Eye and Face Protection Safety gogglesProvides essential protection against splashes.
Hand Protection Chemical-resistant glovesPrevents direct skin contact.[1]
Body Protection Laboratory coatProtects clothing and underlying skin from potential spills.[1]
Respiratory Protection Approved mask/respiratorNecessary when working outside of a chemical fume hood or if there is a risk of inhalation.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe management of this chemical within a laboratory setting.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal receiving Receive Shipment inspect Inspect Container for Damage receiving->inspect storage Store in a Cool, Tightly Closed Container inspect->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Handle with Care fume_hood->handling waste_collection Collect Waste in a Labeled, Sealed Container handling->waste_collection disposal Dispose of Waste via Approved Channels waste_collection->disposal spill_cleanup Clean Spills with Inert Absorbent Material spill_cleanup->waste_collection

Workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation : Before handling, ensure that a chemical fume hood is certified and operational.[1] Have all necessary equipment and reagents ready.

  • Personal Protective Equipment : Don the required PPE as detailed in the table above.

  • Handling : Conduct all work with this compound inside a chemical fume hood to minimize inhalation exposure.[1]

  • Storage : When not in use, store this compound in a tightly closed container in a refrigerated environment.[1]

  • Waste Disposal : Collect all waste containing this compound in a designated, labeled, and sealed container.[1] Dispose of the waste through your institution's hazardous waste program.[4] Do not pour down the drain.[4]

Emergency Response Plan

Immediate and appropriate action is critical in the event of an accidental exposure to this compound.

cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Medical and Reporting exposure Exposure Occurs remove Remove from Exposure Source exposure->remove flush Flush Affected Area with Water for 15 mins remove->flush remove_clothing Remove Contaminated Clothing flush->remove_clothing seek_medical Seek Immediate Medical Attention remove_clothing->seek_medical report Report Incident to Supervisor seek_medical->report

Logical workflow for responding to an exposure event.

First-Aid Measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1] Seek medical attention.[1]

  • Skin Contact : Immediately wash the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, seek medical attention.[1]

  • Inhalation : Move the individual to fresh air.[1] If breathing is difficult or symptoms persist, seek medical attention.[1]

  • Ingestion : Wash out the mouth with water for at least 15 minutes.[1] Seek immediate medical attention.[1]

Accidental Release Measures:

In the event of a spill, wear appropriate personal protective equipment, including a respirator.[1] Mix the spilled material with sand or another inert absorbent and sweep it up.[1] Place the absorbed material in a tightly closed container for disposal.[1] Prevent the material from entering drains or water courses.[1]

Fire-Fighting Measures:

In case of a fire, use dry powder or carbon dioxide extinguishers.[1] Firefighters should wear protective clothing and self-contained breathing apparatus.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxetanamine
Reactant of Route 2
Reactant of Route 2
3-Oxetanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.